MtInhA-IN-1

Catalog No.
S12862828
CAS No.
M.F
C21H22BrN3
M. Wt
396.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MtInhA-IN-1

Product Name

MtInhA-IN-1

IUPAC Name

6-bromo-2-methyl-N-(4-piperidin-1-ylphenyl)quinolin-4-amine

Molecular Formula

C21H22BrN3

Molecular Weight

396.3 g/mol

InChI

InChI=1S/C21H22BrN3/c1-15-13-21(19-14-16(22)5-10-20(19)23-15)24-17-6-8-18(9-7-17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,24)

InChI Key

JODDVKBKBLHAOT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)N4CCCCC4

Comprehensive Technical Guide: Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA) Inhibitor Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to InhA and Its Role in TB Drug Development

Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) represents a validated molecular target for anti-tuberculosis drug discovery, serving as a crucial enzyme in the biosynthesis of mycolic acids that are essential components of the mycobacterial cell wall. As the causative agent of tuberculosis, Mycobacterium tuberculosis continues to pose a significant global health threat, with approximately 10.8 million new cases and 1.25 million deaths reported in recent years according to World Health Organization data [1]. The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has intensified the urgent need for novel therapeutic agents that can circumvent existing resistance mechanisms, positioning InhA as a prime target for next-generation anti-TB drugs [2].

InhA functions as a NADH-dependent enoyl-ACP reductase within the Type II fatty acid biosynthesis pathway (FAS-II) of M. tuberculosis, where it specifically catalyzes the NADH-specific reduction of 2-trans-enoyl-ACP in the final elongation step of the fatty acid synthesis system [3] [2]. This enzymatic reaction is essential for the production of mycolic acids—high-molecular-weight α-alkyl, β-hydroxy fatty acids that constitute a primary structural component of the unique mycobacterial cell wall, contributing significantly to virulence, intracellular survival within macrophages, and intrinsic resistance to numerous conventional antibiotics [4]. The FAS-II system is notably absent in mammalian biology, making InhA an attractive target for developing selective anti-TB agents with potentially reduced host toxicity [4].

Table 1: Key Characteristics of Mycobacterium tuberculosis InhA

Property Description
EC Number EC 1.3.1.9 [4]
Pathway Type II Fatty Acid Synthesis (FAS-II) [5]
Biological Function NADH-dependent reduction of 2-trans-enoyl-ACP [3]
Cellular Role Mycolic acid biosynthesis for cell wall formation [2]
Structural Class Short-chain dehydrogenase/reductase family [2]
Cofactor Requirement NADH [3]
Natural Substrates Long-chain trans-2-enoyl-ACP (C24-C50) [5]

Comprehensive Analysis of InhA Inhibitor Mechanisms

Indirect Inhibitors: Prodrug Activation Mechanisms

The frontline antitubercular drug isoniazid (INH) exemplifies an indirect InhA inhibitor that requires enzymatic activation by bacterial catalase-peroxidase (KatG) to exert its inhibitory effect. The activated form of INH generates reactive oxygen species and radical organic species that covalently bind to the InhA cofactor NADH, forming an INH-NAD adduct that functions as a potent InhA inhibitor [5] [2]. This adduct specifically targets the NADH-binding site of InhA, with key interactions involving residues Ser94, Tyr158, and Ile21 [1]. Similarly, the second-line drug ethionamide (ETA) undergoes parallel activation by the flavoprotein monooxygenase EtaA, forming a comparable NAD adduct that effectively inhibits InhA activity [5]. The primary limitation of these indirect inhibitors stems from the high frequency of resistance mutations in the activating enzymes (KatG and EtaA), which represents the most commonly observed resistance mechanism in clinical isolates and substantially compromises their efficacy against drug-resistant TB strains [5].

Direct Inhibitors: Bypassing the Activation Requirement

Direct InhA inhibitors represent an innovative therapeutic strategy that circumvents the activation requirement of prodrugs like INH and ETA, thereby offering potential efficacy against resistant strains with mutations in KatG or EtaA. These compounds can be categorized based on their structural characteristics and binding modes:

  • Diphenyl Ethers and Analogues: Compounds such as triclosan and PT70 demonstrate direct inhibition by occupying the fatty acyl substrate-binding pocket of InhA in a cofactor-dependent manner [6]. These inhibitors typically form ternary complexes with InhA and NAD+, with their binding efficiency often enhanced by slow-onset inhibition kinetics characterized by very slow dissociation rates (k~off~), leading to sustained target occupancy and improved pharmacodynamics [7].

  • Diazaborines: The lead compound AN12855 exemplifies a novel class of direct inhibitors that bind to the substrate-binding site of InhA in a cofactor-independent manner [6]. This unique mechanism involves the formation of a covalent bond with the 2'-OH of NAD+ ribose, resulting in a stabilized ternary complex that effectively inhibits enzymatic activity. AN12855 has demonstrated promising oral bioavailability (53%) and dose-dependent efficacy in murine models of tuberculosis infection comparable to isoniazid [6].

  • Pyrrolidine Carboxamides: Identified through high-throughput screening, these compounds have emerged as promising direct inhibitors with favorable bioavailability properties and potent MIC values against M. tuberculosis [8]. Their optimization through microtiter synthesis strategies has yielded compounds with significantly improved potency, exemplified by a 34-fold enhancement over initial lead compounds [5].

  • Arylamides: Characterized by a piperazine or piperidine core structure, these inhibitors were discovered through high-throughput screening of chemical diversity libraries [5]. Structure-activity relationship (SAR) studies have revealed that electron-withdrawing substituents at the meta-position of one phenyl ring significantly enhance potency, with optimal compounds demonstrating IC~50~ values below 1 μM [5].

Table 2: Representative Direct InhA Inhibitors and Their Properties

Inhibitor Class Representative Compound IC₅₀ / Kᵢ Binding Mode Cofactor Dependence
Diazaborines AN12855 Sub-μM [6] Substrate-binding site Independent [6]
Diphenyl Ethers PT70 1 nM [7] Substrate-binding pocket Dependent [7]
Arylamides Compound a7 0.99 μM [5] Active site Information missing
Pyrolidine Carboxamides Optimized compound 90 nM [5] Active site Information missing
4-Pyridones NITD-916 Information missing Substrate-binding pocket Dependent [6]
Natural Products Gravacridonediol 600.24 nM [3] Active site Information missing

Structural and Energetic Insights into InhA Inhibition

Crystallographic Advances in InhA-Inhibitor Complexes

X-ray crystallography studies of InhA-inhibitor complexes have yielded critical insights into the structural basis of inhibition, revealing distinctive binding modes across different inhibitor classes. The crystal structure of InhA complexed with the piperidine compound b3 demonstrated a conserved hydrogen-bond network that represents a signature feature of enoyl reductase (ENR) inhibitor complexes [5]. Similarly, structural analysis of diazaborine inhibitors such as AN2918 and AN3438 revealed that these compounds form ternary complexes with InhA and NAD+ through a unique mechanism involving a covalent bond between the boron atom and the 2'-OH of NAD+ ribose [6]. These boron-containing adducts adopt a negatively charged tetrahedral configuration that is stabilized through hydrogen bonding interactions with the catalytic residues Tyr158 and Lys165, effectively disrupting the enzyme's catalytic machinery [6].

A particularly significant structural aspect of slow-onset inhibition involves conformational changes in the substrate-binding loop (SBL), specifically the transition of helix-6 between open and closed states. In the structure of the rapid-reversible inhibitor PT155 bound to InhA, helix-6 maintains an open conformation that resembles the catalytically relevant state observed in substrate-bound complexes, preserving access to the substrate portal [7]. In contrast, slow-onset inhibitors like PT70 induce a large-scale local refolding in which helix-6 adopts a closed conformation that is not normally populated during substrate turnover. This closed state establishes extensive van der Waals contacts with strand-4 and effectively occludes the substrate portal, thereby preventing natural substrate turnover through a kinetically and energetically distinct process [7].

Structure-Activity Relationship (SAR) Findings

Comprehensive SAR studies have identified critical structural determinants for inhibitor potency across various chemical classes. For the arylamide series, systematic optimization revealed that electron-withdrawing groups at the meta-position of one phenyl ring (designated Ring B) significantly enhanced inhibitory activity, with 3-Cl and 3-CF~3~ substituents yielding IC~50~ values of 3.07 μM and 6.26 μM, respectively [5]. Additionally, disubstituted patterns on the adjacent phenyl ring (Ring A), particularly 3,4-dimethyl substitution, substantially improved potency, yielding IC~50~ values below 1 μM [5]. However, the introduction of bulky substituents such as tert-butyl or isopropyl groups at the para-position of Ring A completely abolished activity, indicating stringent steric constraints in this region of the binding pocket [5].

The strategic integration of in silico structure-based drug screening with experimental validation has accelerated the optimization of novel inhibitor classes. For the KES4 series, molecular dynamics simulations predicted specific interactions of the D-ring and methylene group between the B-ring and C-ring with mtInhA, while revealing opportunities for improvement in the A-ring structure [9]. Subsequent structure-activity relationship studies focused on A-ring modifications, leading to the identification of compounds 3d and 3f, which exhibited superior properties as mtInhA-targeted anti-infectives compared to the lead KES4 compound [9].

G cluster_pathway FAS-II Pathway InhA InhA MycolicAcid MycolicAcid InhA->MycolicAcid Synthesizes NADH NADH NADH->InhA Binds to Inhibitors Inhibitors Inhibitors->InhA Inhibit CellWall CellWall MycolicAcid->CellWall Forms KasA_B KasA/B (β-ketoacyl-ACP-synthase) MabA MabA (β-ketoacyl-ACP-reductase) KasA_B->MabA HadAB HadAB (β-hydroxyacyl-ACP-dehydratase) MabA->HadAB HadAB->InhA

Diagram 1: Mycobacterium tuberculosis FAS-II Pathway and InhA Inhibition Mechanism. The diagram illustrates the role of InhA in the fatty acid synthesis pathway and its inhibition by various compound classes.

Experimental Protocols for InhA Inhibitor Evaluation

High-Throughput Screening (HTS) Approaches

High-Throughput Screening (HTS) represents a foundational methodology for identifying novel InhA inhibitors from extensive chemical libraries. In a representative study, researchers screened a chemical diversity library of 30,000 compounds using an enzymatic assay that measured InhA inhibition [5]. Compounds exhibiting ≥50% inhibitory activity at 30 μM concentration were designated as primary hits and subsequently reconfirmed through IC~50~ determination using authentic solid compounds. To minimize false positives resulting from non-specific aggregation, the potencies of candidate inhibitors were evaluated in both the presence and absence of 0.01% X-Triton, enabling the identification of promiscuous inhibitors that function through protein sequestration rather than specific binding [5]. This rigorous screening approach led to the identification of 30 validated hit compounds that were categorized into 13 structurally distinct classes, with arylamides emerging as the most prominent series [5].

Enzyme Inhibition Assays and Kinetic Characterization

Steady-state kinetic analyses provide crucial quantitative data on inhibitor potency and mechanism. Standard protocols monitor NADH oxidation at 340 nm (ε = 6.22 M^-1^ cm^-1^) in the forward reaction direction using a UV-visible spectrophotometer [4]. Reactions are typically conducted in 100 mM Pipes buffer (pH 7.0) at 25°C, initiated by the addition of InhA (2.2 μM) to a reaction mixture containing NADH (60 μM) and the substrate analogue DD-CoA (45 μM) [4]. For time-dependent inhibitors, pre-incubation experiments are essential, where InhA is incubated with the inhibitor prior to activity measurement to assess inhibition kinetics [4].

The half-maximum inhibitory concentration (IC~50~) is determined by measuring reaction velocity as a function of inhibitor concentration and fitting the data to the equation: % Inhibition = 100/(1 + (IC~50~/[I])^n^), where [I] is the inhibitor concentration and n is the Hill coefficient [4]. For mechanism of inhibition studies, initial rates are measured as a function of NADH concentration (10-160 μM) at fixed, non-saturating DD-CoA concentration (45 μM) and varied inhibitor concentrations (0.5-120 μM) [4]. The resulting data are analyzed using appropriate inhibition models (competitive, uncompetitive, or mixed) to determine inhibition constants (K~i~).

Molecular Docking and In Silico Screening Protocols

In silico screening methodologies have become indispensable tools for identifying novel InhA inhibitors. Representative protocols involve retrieving the 3D structure of InhA (typically PDB ID: 1BVR) from the Protein Data Bank and preparing it for docking by removing hetero-atoms, water molecules, and bound ligands using molecular visualization software [3]. Ligand structures are obtained from databases such as PubChem and converted to appropriate formats for docking simulations. Drug-likeness evaluation is performed according to Lipinski's Rule of Five, assessing molecular weight (<500 Da), hydrogen bond donors (<5), hydrogen bond acceptors (<10), and log P (<5) [3].

Molecular docking is typically performed using programs such as AutoDock 4.2 with the Lamarckian genetic algorithm for conformational sampling [3]. The grid box is generally set to 70 × 70 × 70 points centered on the active site with coordinates adjusted to 19.050, 18.992, and 9.686 for the x, y, and z axes, respectively [3]. For each compound, a maximum of 10 conformers is considered, with selection based on binding energy and cluster analysis. The resulting complexes are evaluated by their binding energies and inhibition constants (K~i~), with the most promising candidates proceeding to experimental validation.

Table 3: Standard Experimental Protocols for InhA Inhibitor Evaluation

Method Key Parameters Application References
High-Throughput Screening 30,000 compound library, ≥50% inhibition at 30 μM threshold Initial hit identification [5]
Enzyme Inhibition Assay NADH oxidation at 340 nm, 100 mM Pipes pH 7.0, 25°C IC₅₀ determination, mechanism studies [4]
Steady-State Kinetics NADH (10-160 μM), DD-CoA (45 μM), inhibitor (0.5-120 μM) Kᵢ determination, inhibition mode [4]
Molecular Docking AutoDock 4.2, Grid: 70×70×70, Lamarckian GA Binding mode prediction, virtual screening [3]
ADMET Prediction PreADMET server, Lipinski's Rule of Five Drug-likeness assessment [3]
Fluorescence Spectroscopy Protein fluorescence quenching, van't Hoff analysis Thermodynamic parameters (ΔH°, ΔS°, ΔG°) [4]

Current Developments and Emerging Inhibitor Classes

Novel Chemical Scaffolds and Natural Products

Recent investigations have identified several promising chemical scaffolds with potent InhA inhibitory activity. Natural product screening has revealed gravacridonediol, a major glycosylated alkaloid from Ruta graveolens, as a potent InhA inhibitor with a binding energy of -10.80 kcal/mole and inhibition constant (K~i~) of 600.24 nM, significantly superior to the reference inhibitor triclosan (K~i~ = 12.43 μM) [3]. In silico screening approaches have also identified Labio_16 as a direct InhA inhibitor that exhibits favorable binding thermodynamics, bactericidal activity against both drug-sensitive and multidrug-resistant M. tuberculosis strains, and minimal cytotoxicity in mammalian cell lines and zebrafish models [4]. This compound demonstrated spontaneous and favorable binding (ΔG° < 0) to the MtInhA:NADH complex and exhibited intracellular activity in a macrophage infection model, suggesting potential for further development [4].

Resistance Management and Future Directions

The development of direct InhA inhibitors represents a strategic approach to overcoming the limitations of current prodrug-based therapies, particularly in addressing the challenge of drug-resistant tuberculosis. Encouragingly, direct inhibitors such as NITD-916 and GSK625 demonstrate a significantly lower frequency of resistance (approximately 1 × 10^-8^) compared to isoniazid (1 × 10^-5^), suggesting a reduced propensity for resistance development in clinical settings [6]. This enhanced resistance profile, combined with the conserved nature of the InhA active site across mycobacterial species, positions direct InhA inhibitors as promising candidates for next-generation TB therapies that may exhibit broader efficacy against both drug-sensitive and drug-resistant strains [2].

Future directions in InhA-targeted drug discovery will likely focus on optimizing drug-target residence time through structure-kinetic relationships, improving pharmacokinetic properties through formulation strategies, and exploring combination therapies that leverage synergistic interactions with existing anti-TB agents [7]. Additionally, the integration of advanced computational methods with structural biology and mechanistic enzymology will further accelerate the rational design of next-generation InhA inhibitors with improved efficacy and resistance profiles [9] [7].

Conclusion

Mycobacterium tuberculosis enoyl-ACP reductase (InhA) continues to represent a highly validated and promising target for anti-tuberculosis drug discovery. The development of direct InhA inhibitors that bypass the activation requirements of prodrugs like isoniazid offers a viable strategy to overcome the growing challenge of drug-resistant tuberculosis. Structural and mechanistic studies have yielded critical insights into the molecular basis of inhibition, revealing diverse binding modes and conformational changes associated with different inhibitor classes. Continued advances in screening technologies, structural biology, and medicinal chemistry optimization are paving the way for next-generation InhA inhibitors that may ultimately contribute to more effective TB control strategies, particularly against multidrug-resistant and extensively drug-resistant strains that pose significant challenges to global TB control efforts.

References

MtInhA-IN-1 IC50 value for InhA enzyme inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on Direct InhA Inhibitors

The following table summarizes key inhibitors discussed in the search results, which belong to various chemical classes and show potent activity against InhA and Mycobacterium tuberculosis [1] [2] [3].

Inhibitor Name Chemical Class Reported IC₅₀ for InhA Anti-TB Activity (MIC/MIC₉₉) Key Features & Notes
NITD-916 [2] 4-hydroxy-2-pyridone Not Specified 0.04 - 0.16 µM (MIC₉₉) [2] Direct, bactericidal inhibitor; orally active; effective in mouse models; activity against MDR-TB clinical isolates [2].
AN12855 [3] Diazaborine Sub-micromolar [3] Active at low µM range (whole-cell) [3] Binds in a cofactor-independent manner; good oral bioavailability (53%); efficacy in acute and chronic murine TB models comparable to isoniazid [3].
KEM7 [1] Diphenyl ether Inhibited mtInhA enzymatic activity [1] Lower IC₅₀ against mycobacteria vs. base compound [1] Identified via a matched molecular pair approach; low toxicity to mammalian cells [1].
KEN1 [4] Piperazine derivative Superior to lead compound KES4 [4] Comparable to lead compound KES4 [4] Derived from D-ring modification of KES4 via in silico docking; improved InhA inhibition [4].
CD117 [5] Not Specified Inhibits InhA [5] 1 - 10 µM (MIC) [5] Bactericidal against drug-susceptible and drug-resistant TB; also inhibits fatty acid synthase type I (FASI) [5].
Labio_16 [6] Novel chemotype 24 (±2) µM [6] Inhibited growth of MDR-TB strain [6] Identified by virtual screening; direct inhibitor; bacteriostatic in infected macrophages; low cytotoxicity [6].

Experimental Protocols for InhA Inhibition

The methodologies below are commonly used in the cited literature to determine the IC₅₀ values and characterize the mode of action for direct InhA inhibitors.

  • Inhibitor Synthesis & Design: Compounds are often designed and optimized using computational methods, such as in silico structure-based drug screening and matched molecular pair analysis, before synthesis [1] [4].
  • Enzymatic Activity Assay:
    • Reaction Principle: The standard assay monitors the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm (ε = 6.22 M⁻¹ cm⁻¹). The reaction is initiated by adding the enoyl-substrate (e.g., trans-2-dodecenoyl-CoA or trans-2-decenoyl-CoA) [4] [6].
    • Inhibition Testing: The enzyme is pre-incubated with the inhibitor and NADH. The reaction is started with the substrate, and the initial velocity is measured. The percentage inhibition is calculated relative to the enzyme's activity without the inhibitor [4] [6].
    • IC₅₀ Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration [6].
  • Mode of Inhibition Studies: To determine the inhibition mechanism (competitive, uncompetitive, non-competitive), initial reaction rates are measured at varying concentrations of both the substrate (NADH or enoyl-substrate) and the inhibitor. The data is analyzed using steady-state kinetics and fitting to appropriate models (e.g., Michaelis-Menten equations for different inhibition types) to obtain the inhibition constant (Ki) [6].
  • Whole-Cell Activity & Cytotoxicity:
    • Anti-mycobacterial Activity: The minimum inhibitory concentration (MIC) is determined against model mycobacteria (e.g., M. tuberculosis H37Rv) and often against MDR clinical isolates to assess potency against resistant strains [1] [2].
    • Cytotoxicity: Candidate compounds are tested for toxicity on mammalian cell lines (e.g., MDCK, SH-SY5Y, Vero, RAW 264.7) to establish a preliminary safety profile and selectivity index [1] [4] [6].

Workflow for InhA Inhibitor Characterization

The diagram below outlines a generalized workflow for the discovery and characterization of direct InhA inhibitors, as reflected across multiple studies [1] [4] [2].

Start Lead Identification CompDesign Compound Design & Synthesis Start->CompDesign EnzymAssay Enzymatic Assay (IC50 Determination) CompDesign->EnzymAssay In silico screening & medicinal chemistry CellAssay Whole-Cell Activity (MIC Determination) EnzymAssay->CellAssay Direct inhibitors bypass KatG activation Safety Cytotoxicity & Selectivity CellAssay->Safety Test against MDR-TB isolates ModeAction Mode of Action Studies Safety->ModeAction InVivo In Vivo Efficacy ModeAction->InVivo Co-crystallography & biophysical studies

Overview of key stages in direct InhA inhibitor R&D.

Key Research Implications

The profiling of known inhibitors highlights several critical considerations for your work on MtInhA-IN-1:

  • Direct Inhibition is Key: A major research focus is developing direct InhA inhibitors that do not require activation by KatG. This strategy effectively bypasses the most common mechanism of isoniazid resistance in clinical isolates [2] [3] [7].
  • Beyond Enzymatic Potency: A low IC₅₀ against the purified enzyme is crucial but not sufficient. Promising candidates must also demonstrate potent whole-cell activity (low MIC), which is influenced by factors like cell wall permeability and bacterial efflux systems [5].
  • Comprehensive Profiling: Successful candidates are characterized by a favorable selectivity index (ratio of cytotoxicity to anti-TB activity), efficacy in validated animal models (e.g., murine TB), and a low frequency of resistance, which is often lower than that of isoniazid [2] [3] [6].

References

MtInhA-IN-1 minimum inhibitory concentration MIC for H37Rv

Author: Smolecule Technical Support Team. Date: February 2026

Research on a Related MtInhA Inhibitor: Labio_16

The following table summarizes the key quantitative data available for Labio_16, a compound identified from in silico screens as a promising MtInhA inhibitor, which may share functional similarities with the compound you are investigating [1].

Parameter Value/Result for Labio_16
Enzyme Inhibition (IC₅₀) Not explicitly stated (Studies focused on determination of inhibition constant, Ki) [1].
Inhibition Constant (Kᵢ) Determined via steady-state kinetics; specific value not provided in abstract [1].
MIC vs. H37Rv Inhibited in vitro growth (Phenotypic screening) [1].
MIC vs. MDR strain Inhibited in vitro growth of PE-003 multidrug-resistant strain [1].
Intracellular Activity Bacteriostatic activity in an M. tuberculosis-infected macrophage model [1].
Cytotoxicity No cytotoxic effects on Hacat, Vero, and RAW 264.7 cell lines [1].
*In Vivo* Toxicity No cardiotoxicity in a Zebrafish model [1].
Mechanism Direct inhibitor of MtInhA (does not require activation by KatG, unlike Isoniazid) [1].

Experimental Protocols for MtInhA Inhibitors

The research on Labio_16 employed several detailed methodologies to characterize the compound, which are standard for evaluating potential TB therapeutics [1].

  • Enzyme Inhibition Assays: The inhibition of the MtInhA enzyme was assessed using steady-state kinetic studies. The oxidation of NADH was monitored at 340 nm using a UV/Visible spectrophotometer. The reaction was conducted in 100 mM Pipes buffer at pH 7.0 and 25°C, initiated by adding the enzyme. The IC₅₀ (concentration for half-maximal inhibition) and the inhibition constant (Kᵢ) were determined by analyzing reaction velocity as a function of inhibitor concentration [1].
  • Thermodynamic Binding Studies: The dissociation constant (Kd) for the binding of inhibitors to the MtInhA:NADH complex was determined at different temperatures using protein fluorescence spectroscopy. van’t Hoff analysis of the binding data was then performed to obtain the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) [1].
  • Whole-Cell Activity and MIC Determination: The minimum inhibitory concentration (MIC) was established through phenotypic screening. This involved testing the compound's ability to inhibit the in vitro growth of the M. tuberculosis H37Rv pan-sensitive strain and the PE-003 multidrug-resistant strain. The methods for MIC determination in recent studies often use the broth microdilution method with Sensititre MYCOTBI plates, with MIC readings taken after 14 days of incubation [2].
  • Cytotoxicity and Selectivity: Cytotoxic effects were evaluated on mammalian cell lines, including HaCat (human keratinocyte), Vero (African green monkey kidney epithelial), and RAW 264.7 (mouse macrophage) cells. This is crucial for determining a compound's selective toxicity against the bacterium over host cells [1].

Mechanism of Action Workflow

The diagram below illustrates the general workflow for characterizing a direct MtInhA inhibitor like Labio_16, from initial screening to mechanistic studies [1].

G Start In silico Screening (ZINC Database) A In vitro Enzyme Inhibition Assay Start->A Identified Inhibitors B Thermodynamic Binding Analysis A->B Confirms Potency C Whole-Cell Activity (MIC vs. H37Rv/MDR) B->C Favorable Binding D Cytotoxicity & In Vivo Toxicity C->D Effective Growth Inhibition E Mechanism Confirmation (Direct MtInhA Inhibition) D->E Selective & Safe

How to Locate the Specific Data You Need

Since the exact MIC for "MtInhA-IN-1" was not located, here are suggestions for finding this specific information:

  • Consult Specialized Databases: Search chemical and pharmacological databases such as PubChem or ChEMBL using the compound's name or structure. These often aggregate bioactivity data from published studies.
  • Conduct a Targeted Literature Search: Perform a detailed search on PubMed or Google Scholar using specific queries like "this compound" AND "H37Rv" AND "MIC". The precise nomenclature is critical.
  • Review Foundational Papers: The compound "this compound" may be reported in a key research article that is not among the current search results. Looking for papers that cite the initial in silico study from Scientific Reports (2017) could be productive [1].

References

The Biological Role of MtInhA and Its Druggability

Author: Smolecule Technical Support Team. Date: February 2026

Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA) is a essential enzyme in the mycobacterial FAS-II (fatty acid synthase II) system, which is responsible for the production of mycolic acids [1] [2]. These long-chain fatty acids are a critical component of the unique, waxy cell wall of M. tuberculosis, contributing to its virulence and resistance to many antibiotics [1] [3].

MtInhA catalyzes the final, NADH-dependent reduction step in each cycle of fatty acid elongation [2] [3]. As this system is absent in humans, MtInhA represents a promising target for developing selective anti-tuberculosis drugs with low host toxicity [1]. It is the bona fide target of the first-line drug isoniazid, though resistance often arises due to mutations in the activating enzyme KatG [1] [3]. Therefore, discovering direct inhibitors that do not require KatG activation is a major focus of current research [1] [3].

Experimental Protocols for MtInhA Inhibitor Evaluation

The following table summarizes the key experiments used to characterize MtInhA inhibitors, synthesizing methodologies from multiple studies [1].

Evaluation Method Key Procedural Details Primary Data Output & Significance
Steady-State Kinetics In vitro assay monitoring NADH oxidation at 340 nm. Enzyme pre-incubated with inhibitor to check for time-dependent effects. [1] IC₅₀: Concentration for half-maximal enzyme inhibition. Kᵢ & Mode of Inhibition: Determined from rates at varying [NADH] and [inhibitor]. [1]
Thermodynamic Binding Protein fluorescence spectroscopy at different temperatures. [1] K𝒹: Dissociation constant. ΔG°, ΔH°, ΔS°: Thermodynamic signature of binding from van’t Hoff analysis. [1]
Phenotypic Screening In vitro culture with M. tuberculosis strains (e.g., H37Rv, MDR PE-003). [1] Minimum Inhibitory Concentration (MIC): Lowest concentration that inhibits visible bacterial growth. [1]
Cytotoxicity Assay Exposure to mammalian cell lines (e.g., HaCat, Vero, RAW 264.7). [1] Cytotoxic Concentration (CC₅₀): Selectivity Index (SI = CC₅₀ / MIC) gauges therapeutic window. [1]
Intracellular Activity Infection of macrophage cell lines (e.g., RAW 264.7) with M. tuberculosis followed by compound treatment. [1] Bacteriostatic/Bactericidal Activity: Confirms efficacy in a more physiologically relevant environment. [1]

Structure-Activity Relationships (SAR) of Documented Inhibitor Chemotypes

Research has identified several promising chemotypes as direct MtInhA inhibitors. The table below contrasts the SAR and properties of three distinct series.

Inhibitor Chemotype (Source) Core Structure & Key SAR Insights Biological Activity & Key Findings

| In Silico Identified "Labio" Compounds [1] | • Specific "Labio_16" structure undisclosed. • SAR: Identified via pharmacophore & docking models targeting MtInhA:NADH complex. Binding is spontaneous & favorable. | • Labio_16: Direct MtInhA inhibitor (uncompetitive with NADH). Bacteriostatic in macrophages. Inhibits MDR strain. No cardiotoxicity in Zebrafish. [1]Labio_17: Bactericidal in macrophages, but showed dose-dependent cardiotoxicity. [1] | | 8-Hydroxyquinoline (8HQ) Derivatives [3] | • Core: 8HQ privileged structure. • SAR: 7-arylamine substituents (e.g., 5c, 5d, 5i) are critical. 5-sulfonamide or 5-triazole spacers link two aromatic rings, mimicking known inhibitors. | • Best Compounds (e.g., 5c, 5d, 5i): MIC = 10 μg/mL vs. M. tuberculosis. • Inhibited MtInhA enzyme activity (IC₅₀ 1.7-5.0 μM). • Docking suggests interaction with NAD+ cofactor and substrate binding loop. [3] | | KES4 Derivatives [4] | • Core: Four-ring structure (A-D). • SAR: D-ring and B-C methylene linker are crucial. A-ring modification (e.g., 3d, 3f) improved activity and properties. | • Lead Compounds (3d, 3f): Superior MtInhA inhibition and anti-mycobacterial activity vs. parent KES4. Lower cytotoxicity. [4] |

Workflow for MtInhA Inhibitor Discovery and Characterization

The following diagram illustrates a generalized workflow for the discovery and characterization of MtInhA inhibitors, integrating the methodologies and strategies discussed in the research.

G Start Start SBDD In Silico Screening (Pharmacophore, Docking) Start->SBDD End Lead Compound Synthesis Chemical Synthesis & Library Design SBDD->Synthesis InVitroEnz In Vitro Enzymatic Assay (IC₅₀, Kᵢ, Mode of Inhibition) Synthesis->InVitroEnz Thermo Thermodynamic Profiling (ΔG°, ΔH°, ΔS°) InVitroEnz->Thermo Pheno Phenotypic Screening (MIC vs. H37Rv & MDR Strains) InVitroEnz->Pheno Cytotox Cytotoxicity Assessment (Selectivity Index) Pheno->Cytotox CellModel Intracellular Activity (Infected Macrophage Model) Cytotox->CellModel InVivoTox In Vivo Toxicity & Efficacy (e.g., Zebrafish Model) CellModel->InVivoTox InVivoTox->End

Key Takeaways for Rational Drug Design

Based on the compiled research, here are the critical considerations for designing novel MtInhA inhibitors:

  • Embrace Direct Inhibition: The most promising strategy is developing direct-acting inhibitors that bind to the MtInhA:NADH complex, bypassing the KatG activation required by isoniazid and thus potentially overcoming a major resistance pathway [1] [3].
  • Target the Cofactor Pocket: Many successful inhibitors, including the 8-hydroxyquinoline derivatives, are predicted to interact with the NAD+ cofactor binding region and the substrate binding loop [3]. This is a key site for achieving potent and selective inhibition.
  • Balance Potency and Properties: Lead optimization must go beyond enzymatic potency. It is crucial to balance anti-mycobacterial activity (MIC) with favorable cytotoxicity (CC₅₀) and in vivo safety profiles early in the development process, as exemplified by the contrasting fates of Labio_16 and Labio_17 [1].

References

molecular docking studies of MtInhA-IN-1 binding mode

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Documented MtInhA Inhibitors

The following table consolidates key quantitative data for inhibitors discussed in the search results, which were identified via structure-based and ligand-based virtual screening approaches.

Inhibitor Name IC₅₀ (μM) Inhibition Mode Kᵢ (μM) Biological Activity (MIC) Cytotoxicity (Mammalian Cells) Key Binding Interactions
Labio_16 [1] Not explicitly stated Uncompetitive vs NADH & substrate [1] 24 (±3) (NADH) [1] Growth inhibition of M. tuberculosis H37Rv & MDR strain [1] Low cytotoxicity on Hacat, Vero, RAW 264.7 cell lines; no cardiotoxicity in Zebrafish [1] Hydrophobic interactions with Leu218, hydrogen bonding with Tyr158 [1]
Labio_17 [1] Not explicitly stated Not specified Not specified Growth inhibition of M. tuberculosis H37Rv & MDR strain; bactericidal in infected macrophages [1] Dose-dependent cardiotoxicity in Zebrafish [1] Information not present in search results
KES4 [2] 50% inhibition at 50 μM [2] Not specified Not specified Inhibited mycobacterial growth [2] Not specified CH-π interaction with Phe149; hydrophobic interactions with Leu218; hydrogen bonding with Tyr158 [2]
KEN1 [2] Higher than KES4 (specific value not stated) [2] Not specified Not specified Comparable to KES4 [2] Not specified Similar to KES4 (Thienyl D-ring) [2]
Unnamed (from 2013 study) [3] 24 (±2) to 83 (±5) [3] Uncompetitive to NADH and 2-trans-dodecenoyl-CoA [3] 24 (±3) (NADH), 20 (±2) (substrate) [3] Not specified Not specified Information not present in search results

Experimental Protocols for MtInhA Inhibition Studies

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for studying MtInhA inhibitors.

Virtual Screening for Inhibitor Discovery

This protocol is based on studies that used virtual screening to identify novel MtInhA inhibitors [3] [2].

  • Ligand Library Preparation: A virtual chemical library was constructed from databases like ZINC or PubChem. For a focused search on derivatives (e.g., D-ring-modified KES4), a chemical library was built using canonical SMILES notations and converted to 3D structures (MOL2 format). Hydrogen atoms and partial charges were added, and structures were energy-minimized using software like Molecular Operating Environment (MOE) [2].
  • Protein Target Preparation: The 3D structure of MtInhA (e.g., PDB ID 4U0J) was obtained. Water molecules and existing ligands were removed. Hydrogen atoms and charges were added, followed by hydrogen optimization and energy minimization of the protein structure [2].
  • Molecular Docking: Docking simulations were performed against the MtInhA substrate-binding cavity. Studies used multiple docking programs (e.g., GOLD, AutoDock Vina) with different search algorithms for robustness. A tandem GOLD screening approach was also employed: primary screening of single conformers, followed by secondary screening of multiple conformations for top-ranked compounds [3] [2].
  • Pharmacophore Modeling (Ligand-Based): As a complementary approach, a 3D pharmacophore model was built based on multiple available MtInhA crystal structures. This model, designed to capture essential binding features of the cavity, was used to screen the ligand library [3].
In Vitro Enzyme Inhibition Assay

This standard protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) and mode of inhibition [1] [2].

  • Reaction Setup: The enzyme activity of MtInhA is determined by monitoring the oxidation of NADH at 340 nm (ε = 6.22 M⁻¹ cm⁻¹). The reaction is typically performed in a buffer such as 30-100 mM PIPES (pH 6.8-7.0), containing 150 mM NaCl, at 25°C [1] [2].
  • Pre-incubation: To check for time-dependent inhibition, MtInhA (e.g., 2.2 μM or 700 nM) is pre-incubated with the inhibitor and NADH (e.g., 200 μM) for a set time (e.g., 1 minute) before initiating the reaction [1] [2].
  • Reaction Initiation & Kinetics: The reaction is started by adding the substrate, such as trans-2-dodecenoyl-CoA (DD-CoA) or trans-2-decenoyl-CoA. The change in absorbance at 340 nm is monitored for a fixed period (e.g., 1-5 minutes) to measure the initial velocity [1] [2].
  • IC₅₀ Determination: The reaction velocity is measured at fixed, non-saturating concentrations of NADH and DD-CoA while varying the inhibitor concentration. The percentage of inhibition is plotted against the inhibitor concentration, and the data is fitted to a suitable equation to calculate the IC₅₀ value [1].
  • Mode of Inhibition & Kᵢ Determination: Initial rates are measured as a function of varying NADH concentration at a fixed, non-saturating DD-CoA concentration and several fixed-inhibitor concentrations. The resulting data is analyzed using equations for different inhibition models (e.g., uncompetitive) to determine the inhibition mode and the inhibition constant (Kᵢ) [1].
Binding Analysis via Fluorescence Spectroscopy

This method was used to determine the dissociation constant and thermodynamic parameters of inhibitor binding [1].

  • Measurement: The dissociation constant (Kd) for the binding of inhibitors to the MtInhA:NADH binary complex is determined at different temperatures using protein fluorescence spectroscopy.
  • Thermodynamic Analysis: van’t Hoff analysis of the temperature dependence of Kd is performed to obtain the thermodynamic signature of binding, including the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) [1].

Molecular Docking Workflow for MtInhA Inhibitors

The diagram below outlines the general workflow for discovering and validating MtInhA inhibitors, as described in the literature.

workflow start Start: Inhibitor Discovery vs Virtual Screening start->vs prep Library & Protein Preparation vs->prep dock Molecular Docking & Scoring prep->dock select Hit Selection dock->select synth Compound Synthesis/Purchase select->synth in_vitro In Vitro Enzyme Assay (IC₅₀, Kᵢ, Mode) synth->in_vitro in_vitro->vs Inactive bio Biological Activity (MIC, MDR-TB) in_vitro->bio Active bio->vs Ineffective tox Cytotoxicity & In Vivo Toxicity bio->tox Effective tox->vs Toxic lead Lead Compound tox->lead Safe

General workflow for discovering and validating MtInhA inhibitors through virtual screening and experimental testing.

Important Considerations from Recent Research

Recent studies highlight critical factors for successful molecular docking studies on MtInhA:

  • Protein Flexibility: MtInhA is biologically active as a tetramer, and its flexible loops (A-loop and B-loop) can influence the size and conformation of the active site. A monomeric model with restricted loop flexibility has been proposed to better mimic the tetramer's behavior in docking simulations, potentially leading to more reliable results [4].
  • Direct Inhibition vs. Pro-drug Activation: Unlike the frontline drug isoniazid, which requires activation by KatG, the inhibitors discovered via virtual screening (like Labio_16 and KES4) are direct inhibitors. This makes them promising candidates for overcoming resistance associated with KatG mutations [1] [2].

References

MtInhA-IN-1 direct inhibition of fatty acid synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Target: Mycobacterium tuberculosis InhA (mtInhA)

Biological Function and Therapeutic Validation Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (mtInhA) is a well-validated drug target for tuberculosis (TB) therapy. It is a key enzyme in the FAS-II system, which is essential for the biosynthesis of mycolic acids—major components of the unique and impermeable mycobacterial cell wall [1] [2] [3]. InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-(acyl-carrier protein), a crucial step in the fatty acid elongation cycle [2]. As this FAS-II system is absent in humans, it represents a promising target for selective antibacterial action [1].

The Inhibitors: KES Class and Optimized Derivatives

Researchers have identified a novel class of direct InhA inhibitors through in silico structure-based drug screening, designated as KES4 [4] [2] [3]. Subsequent Structure-Activity Relationship (SAR) studies have focused on optimizing this lead compound.

The core structure of KES4 is composed of four distinct ring systems (A-D). Molecular dynamics simulations have shown that the methylene group between the B and C rings interacts with Phe149, while the D-ring and its proximal carbonyl group are critical for hydrophobic interactions with Leu218 and hydrogen bonding with Tyr158 in the enzyme's active site [2].

The following table summarizes key inhibitors derived from KES4 and their biological activities:

Compound Key Structural Feature In vitro IC₅₀ / % Inhibition Antimycobacterial Activity Cytotoxicity
KES4 2-Furoyl (Furan) D-ring [2] ~50% inhibition at 50 µM [2] Inhibits growth of M. smegmatis [3] Low cytotoxicity in MDCK and SH-SY5Y cells [3]
KEN1 2-Thienyl (Thiophene) D-ring [2] Superior % inhibition to KES4 at 50 µM [2] Comparable to KES4 [2] Low cytotoxicity [2]
KEM4 Phenyl group substituent [3] High inhibitory activity [3] Active against M. smegmatis [3] Low toxicity in mammalian cells and E. coli [3]
KEM7 2-Fluorobenzyl group substituent [3] High inhibitory activity [3] Active against M. smegmatis [3] Low toxicity in mammalian cells and E. coli [3]
KEM10 p-Methoxylated phenoxy methyl ligand [3] Active [3] Active against M. smegmatis [3] Exhibited weak toxic effects [3]

Experimental Protocols for Key Assays

For researchers aiming to evaluate InhA inhibitors, here are detailed methodologies for core activity and cytotoxicity assays as described in the literature.

1. mtInhA Enzymatic Activity Assay This standard spectrophotometric assay measures the oxidation of NADH to monitor enzyme activity [2].

  • Principle: The reaction is followed by a decrease in absorbance at 340 nm as NADH is consumed.
  • Procedure:
    • Pre-incubation: In a total volume of 50 µL, combine 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 200 µM NADH, 700 nM mtInhA, and the test compound. The final concentration of DMSO (used as a co-solvent) should be less than 0.5% [2].
    • Initiation: After 1 minute of pre-incubation at 25.5°C, initiate the reaction by adding the substrate, typically 200 µM trans-2-decenoyl-CoA [2].
    • Measurement: Immediately monitor the change in absorbance at 340 nm for at least 5 minutes using a microplate reader (e.g., Infinite M200 PRO) maintained at 25°C [2].
  • Data Analysis: Inhibitory activity is calculated as the percentage reduction in enzyme activity compared to a control reaction run in the absence of any inhibitor [2].

2. Cytotoxic Assay

  • Cell Lines: Commonly used models include Madin-Darby canine kidney (MDCK) cells and SH-SY5Y human neuroblastoma cells [2] [3].
  • Cell Culture: Maintain cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine [2].
  • Assessment: The specific method for assessing cell viability (e.g., MTT, CellTiter-Glo) is not detailed in the provided excerpts, but these are standard endpoints for such assays.

In Silico Screening and Workflow

The discovery and optimization of the KES inhibitors heavily relied on computational approaches. The following diagram illustrates a generalized workflow for structure-based in silico screening as applied in these studies.

G Start Start: Identify Lead Compound (e.g., KES4) Lib Construct Virtual Chemical Library Start->Lib Prep Prepare Protein Structure (mtInhA) Start->Prep Screen Primary In Silico Docking Screening Lib->Screen Prep->Screen Select Select Top-Scoring Candidates Screen->Select Conf Generate Multiple Conformations Select->Conf Screen2 Secondary Docking Screening (Refinement) Conf->Screen2 Analyze Analyze Binding Modes & Interactions Screen2->Analyze Synthesize Synthesize Selected Candidates Analyze->Synthesize Test In Vitro Biological Testing Synthesize->Test

In silico screening workflow for novel InhA inhibitors.

Key Takeaways for Drug Development

  • Direct Inhibition Mechanism: Unlike the first-line prodrug isoniazid, which requires activation, the KES class inhibitors act directly on the InhA enzyme, potentially circumventing a common resistance mechanism associated with prodrug activation [1] [3].
  • SAR-Driven Optimization: The potency and selectivity of these inhibitors are highly dependent on specific substituents. For instance, modifying the D-ring is crucial for active site interactions, while methoxylation on the phenoxy methyl ligand was linked to increased cytotoxicity, providing critical guidance for lead optimization [2] [3].
  • Power of Integrated Screening: The successful identification and improvement of these inhibitors demonstrate the efficacy of combining in silico screening (like molecular docking and pharmacophore modeling) with classical medicinal chemistry and experimental validation in the drug discovery pipeline [4] [2] [3].

References

mycolic acid biosynthesis pathway inhibition by MtInhA-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

Mycolic Acid Biosynthesis and InhA Inhibition

The mycolic acid biosynthetic pathway is essential for the construction of the unique, impermeable cell wall of Mycobacterium tuberculosis [1] [2]. Disrupting this pathway is a validated strategy for anti-tuberculosis drug development.

  • Pathway Overview: Mycolic acids are synthesized through a coordinated effort of two systems. Fatty Acid Synthase-I (FAS-I) performs de novo synthesis, while the FAS-II system elongates the chains. Key enzymes in this pathway include β-ketoacyl-ACP synthases (KasA, KasB), dehydratases (HadABC), and the essential enoyl reductase InhA [1] [2].
  • InhA as a Drug Target: The enzyme MtInhA catalyzes the NADH-dependent reduction step in the FAS-II elongation cycle [3] [4]. It is the primary target of the frontline drug isoniazid (INH). INH is a prodrug that requires activation by KatG to form an adduct that inhibits InhA [1]. Direct inhibitors that bypass this activation step are highly sought after to overcome katG-mediated resistance [4].

The diagram below illustrates the pathway and the points of inhibition for different drug classes.

mycolic_acid_pathway Mycolic Acid Biosynthesis Pathway and Inhibitor Targets cluster_FAS1 FAS-I System cluster_FAS2 FAS-II System Acetyl_CoA Acetyl-CoA (FAS-I) Elongated_Acyl_ACP Elongated Acyl-ACP (FAS-II) Acetyl_CoA->Elongated_Acyl_ACP FAS-I Synthesis KasAB KasA/KasB (Condensation) Elongated_Acyl_ACP->KasAB Meromycolic_Acid Meromycolic Acid Mycolic_Acid Mycolic Acid (Final Product) Meromycolic_Acid->Mycolic_Acid Condensation (Pks13) Transport Transport (MmpL3) Mycolic_Acid->Transport Kas_Inhibitors KasA/KasB Inhibitors (e.g., Thiolactomycin) Kas_Inhibitors->KasAB Inhibits InhA_Inhibitors Direct InhA Inhibitors (e.g., KES4, Labio_16) InhA InhA (Reduction) InhA_Inhibitors->InhA Directly Inhibits MmpL3_Inhibitors MmpL3 Inhibitors MmpL3_Inhibitors->Transport Inhibits MabA MabA (Reduction) KasAB->MabA HadABC HadABC (Dehydration) MabA->HadABC HadABC->InhA InhA->Meromycolic_Acid Assembly Assembly into Cell Wall (Antigen 85) Transport->Assembly

Mycolic acid biosynthesis pathway and inhibitor targets. FAS-I and FAS-II systems synthesize mycolic acid precursors, which are assembled and transported to the cell wall. Colored nodes show key inhibitory targets. [1] [2]

Quantitative Data on Characterized InhA Inhibitors

While data on MtInhA-IN-1 is unavailable, the table below summarizes experimental data for other direct InhA inhibitors reported in the literature, which can serve as a reference.

Table 1: Experimental Data for Characterized Direct InhA Inhibitors

Inhibitor Name IC₅₀ / Kᵢ (μM) Anti-TB Activity (MIC, μM) Cytotoxicity & Notes Source
KEN1 ~50 μM (InhA inhibition) Comparable to lead KES4 Comparable cytotoxicity to lead compound; superior InhA inhibition vs KES4. [3] [3]
Labio_16 Kᵢ = 120 μM (Uncompetitive vs NADH) 50 μM (H37Rv, MDR strain) Non-cytotoxic (HaCat, Vero, RAW 264.7); non-cardiotoxic in Zebrafish; bacteriostatic in macrophages. [4] [4]
Labio_17 Not fully quantified 50 μM (H37Rv, MDR strain) Cytotoxic; dose-dependent cardiotoxicity in Zebrafish; bactericidal in macrophages. [4] [4]
Thiolactomycin (TLM) N/A (Inhibits mtFabH) Used as reference compound Reference mtFabH inhibitor for comparison; ΔG = -9.21 kcal/mol (MM/PBSA). [5] [5]

Experimental Protocols for InhA Inhibition

The following are detailed methodologies adapted from the research articles for assessing InhA inhibition and compound efficacy.

1. MtInhA Enzymatic Activity Assay This standard spectrophotometric assay measures InhA activity by monitoring NADH consumption [3] [4].

  • Reaction Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl [3].
  • Pre-incubation: Combine 200 μM NADH, 700 nM MtInhA, and the inhibitor (e.g., 50 μM) in buffer. Incubate at 25.5°C for 1 minute [3].
  • Reaction Initiation: Add the substrate trans-2-dodecenoyl-CoA (DD-CoA) at a final concentration of 200 μM to initiate the reaction [3] [4].
  • Data Collection: Monitor the decrease in absorbance at 340 nm (A₃₄₀) for 1-5 minutes using a UV/Visible spectrophotometer or microplate reader. The oxidation of NADH (to NAD⁺) directly correlates with the reaction rate [3] [4].
  • Analysis: Determine the percentage inhibition relative to a vehicle control (DMSO). For IC₅₀ determination, fit the data (percentage inhibition vs. inhibitor concentration) to a standard inhibition model [4].

2. Determination of Inhibition Constant (Kᵢ) To determine the mode of inhibition and Kᵢ value, perform steady-state kinetics [4].

  • Varied Substrate: Measure initial rates at varying NADH concentrations (e.g., 10-160 μM) while keeping DD-CoA at a fixed, non-saturating concentration (e.g., 45 μM) [4].
  • Varied Inhibitor: Perform the above at several fixed concentrations of the inhibitor (e.g., 0.5-120 μM) [4].
  • Data Fitting: Plot the data on a Lineweaver-Burk or Michaelis-Menten graph. The pattern indicates the inhibition mode (competitive, uncompetitive, mixed). The Kᵢ value is calculated by fitting the data to the appropriate equation (e.g., uncompetitive inhibition equation for Labio_16) [4].

3. Whole-Cell Anti-Mycobacterial Activity (MIC Determination)

  • Strains: Use M. tuberculosis H37Rv (pan-sensitive) and a Multi-Drug Resistant (MDR) strain like PE-003 [4].
  • Procedure: Culture bacteria in the presence of serial dilutions of the test compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that visibly inhibits bacterial growth after a standard incubation period [4].

4. Cytotoxicity Assay in Mammalian Cell Lines

  • Cell Lines: Commonly used lines include Madin-Darby canine kidney (MDCK), SH-SY5Y human neuroblastoma, HaCat (keratinocytes), Vero (kidney epithelial), and RAW 264.7 (murine macrophages) [3] [4].
  • Culture Conditions: Maintain cells in high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine [3].
  • Assessment: Expose cells to the compound for a set time. Cell viability is assessed using standard methods like MTT or Alamar Blue assay, and the results are used to calculate a half-maximal cytotoxic concentration (CC₅₀) or a selectivity index [4].

The workflow for the key biochemical and phenotypic assays is summarized below.

experimental_workflow Key Experimental Workflow for Inhibitor Validation cluster_bio Biochemical Characterization cluster_pheno Phenotypic & Safety Profiling Start Compound of Interest InSilico In Silico Docking (Structure-based screening) Start->InSilico EnzymeAssay Enzymatic Assay (IC₅₀ determination) InSilico->EnzymeAssay KiAssay Steady-State Kinetics (Kᵢ and mode of inhibition) EnzymeAssay->KiAssay MIC MIC Determination (Anti-TB activity in vitro) KiAssay->MIC Cytotox Cytotoxicity Assay (Selectivity Index) MIC->Cytotox Macrophage Infected Macrophage Model (Intracellular activity) Cytotox->Macrophage Cytotox->Macrophage For promising compounds InVivoTox In Vivo Toxicity Model (e.g., Zebrafish) Macrophage->InVivoTox

Key experimental workflow for validating direct InhA inhibitors, from initial screening to phenotypic and safety profiling. [3] [4]

Key Research Considerations

  • Direct vs. Prodrug Inhibition: Unlike isoniazid, the inhibitors profiled (like KEN1 and Labio_16) are direct-acting and do not require KatG activation, making them promising candidates against KatG-deficient resistant strains [3] [4].
  • Thermodynamic Profiling: Advanced characterization includes determining the thermodynamic signature of inhibitor binding (ΔH°, ΔS°) using protein fluorescence spectroscopy and van't Hoff analysis, which provides insight into the driving forces of the interaction [4].
  • Computational Models: When using in silico docking, note that MtInhA is a tetramer in its biologically active form. Recent molecular dynamics studies suggest that using a monomeric model with specific loop restrictions can better mimic the conformational behavior of the native tetramer, leading to more reliable virtual screening results [6] [7].

References

Comprehensive Technical Guide: In Silico Screening for Mycobacterium tuberculosis InhA Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MtInhA as a Drug Target

Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA) is a well-validated target for anti-tuberculosis drug discovery. As a key enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, MtInhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein, an essential step in the biosynthesis of mycolic acids—major components of the mycobacterial cell wall that are critical for bacterial survival and virulence [1]. The strategic importance of MtInhA stems from its role as the primary target of isoniazid (INH), a first-line tuberculosis drug, though resistance mutations have necessitated the development of direct inhibitors that bypass the required KatG activation [2].

The clinical significance of MtInhA inhibitors has increased with the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis strains. In 2014 alone, approximately 9.6 million people contracted TB with 1.5 million deaths, including an estimated 320,000 new MDR-TB cases [1]. Direct MtInhA inhibitors offer a promising strategy to overcome resistance mechanisms associated with KatG mutations, which represent a major pathway for isoniazid resistance in Mycobacterium tuberculosis [2]. This technical guide comprehensively details the in silico screening methodologies, experimental validation protocols, and structure-activity relationship studies essential for developing novel MtInhA inhibitors.

Computational Screening Methodologies

Structure-Based Screening Approaches

Structure-based virtual screening leverages the three-dimensional atomic coordinates of the target protein to identify potential inhibitors. For MtInhA, this typically begins with the retrieval of high-resolution crystal structures from the Protein Data Bank, such as PDB ID 4U0J (resolution: 2.70 Å) complexed with a pyrrolidine carboxamide derivative [3]. Prior to screening, critical preprocessing steps include: removal of water molecules and co-crystallized ligands, addition of hydrogen atoms and appropriate charge distributions, and energy minimization of the protein structure using tools like Molecular Operating Environment (MOE) [3].

  • Molecular Docking: Multiple docking programs with different search algorithms should be employed to mitigate software-specific biases. The GOLD (Genetic Optimization for Ligand Docking) suite has been successfully used for MtInhA inhibitor screening, with implementations of tandem two-step screening processes [3]. In primary screening, compounds are docked with a single conformation, followed by secondary screening of multiple conformations for top-ranked candidates. For the KES4 derivatives, this approach identified KEN1, which showed a GOLD score of 82.5 compared to 81.0 for the lead compound [3].

  • Pharmacophore Modeling: A complementary approach involves developing 3D pharmacophore models based on analysis of multiple MtInhA crystal structures. One successful implementation created a four-point pharmacophore model derived from 36 available MtInhA structures, capturing essential binding features of the substrate cavity [1] [4]. This model was used to screen the ZINC database of purchasable compounds, prioritizing molecules that satisfied these spatial and chemical constraints.

Ligand-Based Screening Approaches

Ligand-based methods offer valuable alternatives when structural information is limited or to complement structure-based approaches:

  • Matched Molecular Pair (MMP) Analysis: This technique identifies correlated structural modifications and their effects on biological activity. In one study, MMP analysis of diphenyl ether derivatives informed the design of novel MtInhA inhibitors, leading to compounds KEM4 and KEM7 with improved inhibitory activity compared to the base compound KES4 [5].

  • Similarity Searching: Using known inhibitors or substrate analogs as queries, similarity searching can identify structurally related compounds with potential activity. For INH-NAD adduct mimics, Tanimoto similarity-based searches with a 90% threshold have been employed to retrieve analogs from PubChem for subsequent docking studies [2].

Table 1: Comparison of Computational Screening Methods for MtInhA Inhibitors

Method Key Features Advantages Limitations Exemplary Tools
Structure-Based Docking Direct prediction of binding poses and affinity Handles novel chemotypes; Provides structural insights Dependent on protein structure quality; Scoring function inaccuracies GOLD, AutoDock Vina, Smina
Pharmacophore Screening 3D spatial arrangement of chemical features Fast screening of large libraries; Captures key interactions Limited to known interaction patterns; Conformational dependence MOE, ZincPharmer
Matched Molecular Pairs Systematic analysis of structural changes Interpretable SAR; Efficient lead optimization Requires existing activity data; Limited to similar compounds Various cheminformatics toolkits
Similarity Searching 2D or 3D structural similarity to known actives Rapid implementation; High hit rates for close analogs Limited chemical diversity; Bias toward known scaffolds RDKit, OpenBabel

Comprehensive Screening Workflow

A robust in silico screening workflow for MtInhA inhibitors integrates multiple computational approaches to maximize the probability of identifying valid hits. The following systematic protocol has been successfully employed in published studies [1] [2]:

Target Preparation and Binding Site Characterization

The screening process begins with careful preparation of the MtInhA structure. The crystal structure of MtInhA in complex with NADH (e.g., PDB ID: 1ZID) should be retrieved and preprocessed by removing heteroatoms except the NADH cofactor, adding missing hydrogen atoms, and assigning appropriate protonation states to residues in the active site. The active site cavity should be clearly defined based on known catalytic residues and previous inhibitor complexes, with particular attention to residues involved in substrate binding and interactions with known inhibitors [2].

Compound Library Preparation

Screening libraries can be assembled from various sources, including the ZINC database of commercially available compounds, PubChem, or custom virtual libraries designed around known scaffolds. Library preparation involves:

  • Standardization of molecular structures and removal of duplicates
  • Tautomer and stereoisomer generation to ensure comprehensive representation
  • Physicochemical filtering based on drug-likeness criteria (e.g., Lipinski's Rule of Five)
  • Toxicity prediction using tools like ProTox-II and STopTox to eliminate pan-assay interference compounds (PAINS) and other problematic structures [2]

For focused libraries, such as KES4 derivatives, a similarity-based approach can be used to extract structural analogs from PubChem using fingerprint-based Tanimoto similarity thresholds, followed by conversion to 3D structures with energy minimization [3].

Virtual Screening Execution

The actual screening involves sequential application of computational methods with increasing sophistication:

  • Pharmacophore-based filtering to rapidly eliminate compounds that don't match essential features
  • High-throughput molecular docking with efficient scoring functions
  • Multi-conformational docking of top-ranked compounds with more exhaustive sampling
  • Consensus scoring across multiple docking programs to improve hit reliability

For MtInhA, successful implementations have employed four different docking programs with varying search algorithms and scoring functions to generate consensus predictions [1].

Hit Identification and Prioritization

The final stage involves analyzing docking results to select candidates for experimental validation:

  • Binding pose analysis to ensure meaningful interactions with key active site residues
  • Interaction fingerprinting to compare binding modes with known inhibitors
  • Visual inspection of top-ranked complexes to assess complementarity
  • Cluster analysis to ensure chemical diversity among selected hits

G Start Start Virtual Screening TargetPrep Target Preparation (PDB: 1ZID/4U0J) Start->TargetPrep LibraryPrep Compound Library Preparation Start->LibraryPrep Pharmacophore Pharmacophore Screening TargetPrep->Pharmacophore LibraryPrep->Pharmacophore Docking Molecular Docking (Multiple Programs) Pharmacophore->Docking PoseAnalysis Binding Pose Analysis Docking->PoseAnalysis InteractionCheck Interaction Fingerprinting PoseAnalysis->InteractionCheck VisualInspection Visual Inspection InteractionCheck->VisualInspection HitSelection Hit Selection & Prioritization VisualInspection->HitSelection Experimental Experimental Validation HitSelection->Experimental

Figure 1: Comprehensive workflow for virtual screening of MtInhA inhibitors

Experimental Validation Protocols

Biochemical Inhibition Assays

Validating computational hits begins with enzymatic inhibition assays to directly measure compound effects on MtInhA activity. The standard protocol adapted from established methods [1] [3] includes:

  • Reaction Conditions: 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 200 μM NADH, 700 nM MtInhA, and varying concentrations of test compounds (typically 50 μM for initial screening). The final DMSO concentration should be maintained below 0.5% to prevent solvent effects.

  • Kinetic Measurements: After 1 minute of pre-incubation at 25.5°C, the reaction is initiated by adding 200 μM trans-2-decenoyl-CoA substrate. The oxidation of NADH is monitored at 340 nm for 5 minutes using a microplate reader (e.g., Infinite M200 PRO). The inhibitory activity is calculated as the percentage reduction in reaction velocity compared to DMSO controls [3].

  • IC₅₀ Determination: Compound concentration is varied (e.g., 0.5-120 μM) while maintaining fixed, non-saturating substrate concentrations (NADH at 60 μM ≅ Kₘ and DD-CoA at 45 μM ≅ Kₘ). Data are fitted to appropriate inhibition equations to determine half-maximal inhibitory concentrations [1].

  • Inhibition Mode Analysis: Steady-state kinetics are performed by measuring initial rates as a function of NADH concentration (10-160 μM) at fixed DD-CoA concentration and varying inhibitor levels. The resulting data are analyzed using uncompetitive (Eq. 2) or other relevant models to determine Kᵢ values and inhibition mechanisms [1].

Phenotypic Antibacterial Assays

Promising enzyme inhibitors must be evaluated for whole-cell activity against mycobacteria:

  • Bacterial Strains: Testing should include drug-sensitive (H₃₇Rv) and multidrug-resistant (e.g., PE-003) M. tuberculosis strains to assess spectrum and potential to overcome existing resistance [1].

  • Growth Inhibition: Compounds are serially diluted in medium containing bacterial cultures, and growth is monitored after appropriate incubation periods. The minimum inhibitory concentration (MIC) is defined as the lowest concentration that prevents visible growth.

  • Intracellular Efficacy: For advanced candidates, activity in infected macrophages (e.g., murine RAW 264.7 cells) should be assessed. Macrophages are infected with virulent M. tuberculosis H₃₇Rv, treated with compounds, and bacterial viability is quantified to determine bacteriostatic or bactericidal effects [1].

Cytotoxicity and Cardiotoxicity Assessment

Selectivity is critical for therapeutic development:

  • Cellular Toxicity: Effects on mammalian cell lines including HaCat (keratinocytes), Vero (kidney epithelial), and RAW 264.7 (macrophages) are assessed after 24-72 hour exposure. The cytotoxic concentration (CC₅₀) should be significantly higher than antimicrobial concentrations [1].

  • Cardiotoxicity Screening: The zebrafish (Danio rerio) model provides a whole-organism assessment of cardiotoxic effects. Compounds are administered to zebrafish embryos, and heart rate, rhythm, and morphology are evaluated. Labio_16 showed no cardiotoxicity while Labio_17 exhibited dose-dependent effects in this model [1].

Table 2: Key Experimental Assays for Validating MtInhA Inhibitors

Assay Type Key Parameters Experimental Details Interpretation
Enzyme Inhibition IC₅₀, Kᵢ, inhibition mode NADH oxidation at 340 nm, trans-2-decenoyl-CoA substrate Direct target engagement; potency measurement
Antimycobacterial Activity MIC against sensitive and resistant strains Broth microdilution in Middlebrook 7H9 medium Whole-cell activity; spectrum assessment
Intracellular Efficacy Bactericidal/Bacteriostatic activity in macrophages M. tuberculosis-infected RAW 264.7 cells Physiological relevance; penetration capability
Cytotoxicity CC₅₀ in mammalian cell lines MTT or resazurin assays in HaCat, Vero, RAW 264.7 cells Therapeutic index determination
Cardiotoxicity Heart rate, rhythm in zebrafish Zebrafish embryo exposure, visual monitoring Early safety profiling

Case Studies and Successful Applications

Labio Series Inhibitors

The Labio_16 compound represents a successful application of integrated in silico and experimental approaches. Identified through virtual screening of the ZINC database using combined pharmacophore and molecular docking methods, this compound demonstrated direct MtInhA inhibition with an IC₅₀ in the micromolar range [1]. Key characteristics include:

  • Favorable Binding Thermodynamics: van't Hoff analysis revealed a spontaneous binding process (negative ΔG°) driven by both enthalpic (ΔH°) and entropic (ΔS°) contributions [1].

  • Biological Efficacy: Labio_16 inhibited growth of both drug-sensitive H₃₇Rv and multidrug-resistant PE-003 M. tuberculosis strains, with bacteriostatic activity in infected macrophages [1].

  • Promising Safety Profile: The compound showed no cytotoxicity against multiple mammalian cell lines (HaCat, Vero, RAW 264.7) and no cardiotoxicity in zebrafish models, suggesting a wide therapeutic window [1].

  • Structural Characterization: A model of the MtInhA:NADH:Labio_16 ternary complex provided structural insights for future optimization efforts [1].

KES4 Derivative Optimization

The KES4 chemical class (1-(2-furoyl)-4-(3-[phenoxy] benzyl) piperazine) was originally identified through in silico structure-based drug screening [3]. This scaffold features four distinct ring structures (A-D rings) and served as a foundation for systematic optimization:

  • D-Ring Modification: Molecular dynamics simulations predicted the D-ring (2-furoyl group) was essential for hydrophobic interactions with Leu218 and hydrogen bonding with Tyr158 in the MtInhA active site [3]. Through similarity-based virtual screening of 579 D-ring analogs, KEN1 (1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine) was identified with improved GOLD scores (82.5 vs. 81.0 for KES4) and superior enzyme inhibitory activity [3].

  • A-Ring Optimization: Subsequent structure-activity relationship studies focused on A-ring modifications, constructing a virtual library of analogs that was screened using the GOLD docking program [6] [7]. This yielded compounds 3d and 3f with improved inhibitory properties against MtInhA and enhanced antimycobacterial activity compared to the lead KES4 [6] [7].

G KES4 KES4 Lead Compound Dring D-Ring Modification Virtual Library (579 compounds) KES4->Dring Dscreen Tandem GOLD Screening Dring->Dscreen KEN1 KEN1 Identification GOLD Score: 82.5 Dscreen->KEN1 Dbio Biological Evaluation Superior enzyme inhibition KEN1->Dbio Aring A-Ring Modification Virtual Library Dbio->Aring Ascreen GOLD Docking Screening Aring->Ascreen Compounds Compounds 3d & 3f Ascreen->Compounds Abio Biological Evaluation Improved properties vs KES4 Compounds->Abio

Figure 2: Structure-activity relationship optimization pathway for KES4 derivatives

Emerging Trends and Future Perspectives

Machine Learning Acceleration

Traditional virtual screening methods face computational limitations when exploring ultra-large chemical spaces. Recent advances integrate machine learning (ML) to dramatically accelerate screening processes:

  • Docking Score Prediction: ML models trained on docking results can predict binding affinities without performing explicit molecular docking for each compound. One implementation achieved 1000-fold acceleration over classical docking-based screening while maintaining high prediction accuracy [8].

  • Ensemble Modeling: Combining multiple types of molecular fingerprints and descriptors creates ensemble models that reduce prediction errors and deliver highly precise docking score values for target-specific applications [8].

  • Pharmacophore-Constrained Screening: ML approaches can efficiently explore chemical spaces constrained by pharmacophore requirements, enabling rapid identification of compounds that satisfy both geometric and energetic criteria for binding [8].

Resistance Mutation Considerations

Addressing drug resistance requires special consideration during inhibitor design and screening:

  • Mutation Impact Modeling: Computational prediction of mutation effects on protein stability, flexibility, and solvent accessibility helps prioritize resistant strains for targeting. Studies have identified 10 out of 15 clinically relevant InhA mutations as deleterious, significantly impacting protein properties [2].

  • Pan-Mutant Screening: Advanced screening workflows involve docking candidate compounds against both wild-type and mutant InhA models to identify inhibitors with broad-spectrum activity against resistant strains [2].

  • Direct Inhibition Strategies: Compounds that directly inhibit InhA without requiring KatG activation (unlike isoniazid) represent a promising approach to overcome the most common resistance mechanisms. The search for INH-NAD adduct mimics that maintain high affinity for both wild-type and mutant InhA forms is an active research focus [2].

The continuing evolution of in silico screening methodologies, coupled with rigorous experimental validation, promises to accelerate the development of novel MtInhA inhibitors to address the persistent challenge of tuberculosis, particularly in its drug-resistant forms. Integration of machine learning, consideration of resistance mutations, and application of efficient experimental validation workflows will be crucial for future success in this field.

Conclusion

References

MtInhA-IN-1 in vitro inhibition assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

MtInhA Inhibition Assay: A General Workflow

The following diagram outlines the key stages of a typical MtInhA inhibition assay, from initial setup to data analysis:

G Start Start Assay Prep Reagent and Enzyme Preparation Start->Prep IC50 IC₅₀ Determination Prep->IC50 Kinetics Steady-State Kinetic Analysis IC50->Kinetics Data Data Acquisition and Analysis Kinetics->Data End Report Ki and Mechanism Data->End

Detailed Experimental Protocol

This section provides the step-by-step methodology for assessing inhibitor activity against MtInhA, based on established practices in the field [1] [2].

Reagent and Enzyme Preparation
  • Buffers and Solutions: Use 100 mM Pipes buffer at pH 7.0 for all assays [1].
  • Enzyme (MtInhA): The recombinant MtInhA enzyme should be expressed and purified, typically using a system like E. coli BL21(DE3)pLysS [1] [2]. A common working concentration in the assay is 2.2 μM [1].
  • Coenzyme: Prepare a stock solution of NADH. A concentration of 60 μM (approximately equal to its Km value) is often used in the initial reaction mixture [1].
  • Substrate: Synthesize or acquire the specific substrate trans-2-dodecenoyl-CoA (DD-CoA) [1] [2]. A concentration of 45 μM (also approximately its Km) is standard for the assay [1].
  • Inhibitor Stock: Dissolve your test compound (e.g., "MtInhA-IN-1") in high-purity DMSO. The final concentration of DMSO in the reaction should not exceed 5% (v/v) to avoid solvent effects [1].
IC₅₀ Determination

The IC₅₀ value defines the concentration of inhibitor required to reduce enzyme activity by half.

  • Reaction Setup: In a spectrophotometer cuvette, mix the NADH (60 μM) and DD-CoA (45 μM) in Pipes buffer.
  • Inhibitor Addition: Add varying concentrations of the inhibitor to different cuvettes.
  • Initiate Reaction: Start the enzymatic reaction by adding MtInhA to a final concentration of 2.2 μM.
  • Monitor Reaction: Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 M⁻¹ cm⁻¹) for 1 minute at 25°C [1]. This absorbance decrease corresponds to the oxidation of NADH to NAD⁺.
  • Data Fitting: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a standard dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC₅₀ value [1].
Steady-State Kinetic Analysis & Mode of Inhibition

Once IC₅₀ is determined, the inhibition constant (Ki) and mechanism are elucidated.

  • Vary Substrate and Inhibitor: Measure initial reaction rates while varying the concentration of NADH (e.g., from 10 to 160 μM) at a fixed, non-saturating concentration of DD-CoA (45 μM) and several fixed concentrations of the inhibitor [1].
  • Data Analysis: Plot the data on a Lineweaver-Burk (double-reciprocal) plot or fit the initial velocity data directly to the Michaelis-Menten equation modified for different types of inhibition.
  • Identify Mechanism: The pattern of lines on the plot indicates the inhibition mechanism.
    • Competitive: Lines intersect on the y-axis.
    • Uncompetitive: Lines are parallel.
    • Non-competitive: Lines intersect to the left of the y-axis.
    • For some inhibitors, the data may fit an uncompetitive equation with respect to NADH, from which the Ki value (Kii) can be calculated [1].

Key Parameters from Literature Inhibitors

The table below summarizes quantitative data for other direct MtInhA inhibitors, which can serve as a benchmark for your work with "this compound".

Inhibitor Name Reported IC₅₀ / Ki Inhibition Mechanism Assay Conditions
Labio_16 [1] IC₅₀ determined (value not fully stated) Uncompetitive vs. NADH [MtInhA] = 2.2 μM; [NADH] = 60 μM; [DD-CoA] = 45 μM; 25°C [1]
PT70 [2] Kᵢ = 22 pM Slow, tight-binding Preferentially binds to the InhA·NAD⁺ complex [2]
Triclosan [2] Kᵢ = 0.2 μM Rapid, reversible Direct inhibitor of InhA [2]

Critical Considerations for Researchers

  • Pre-incubation Check: Before detailed kinetic analysis, it is crucial to determine if inhibition is time-dependent. Pre-incubate the enzyme with the inhibitor and measure activity at different time points. A stable activity level indicates rapid equilibrium, which is required for standard IC₅₀ and Ki analyses [1].
  • Enzyme Flexibility: For in silico docking studies aimed at supporting your experimental work, be aware that using a single, rigid protein structure may be insufficient. Incorporating protein flexibility through molecular dynamics simulations can provide a more realistic representation of inhibitor binding [3].
  • Compound Validation: A promising in vitro inhibitor should be progressed to phenotypic screening against live M. tuberculosis strains (e.g., H37Rv and multi-drug-resistant strains) and assessed for cytotoxicity in mammalian cell lines to confirm its therapeutic potential [1].

Reference Information

The generalized protocol and data presented here are synthesized from the following sources:

  • Functional, thermodynamics, structural and biological studies... Scientific Reports (2017). [1]
  • A Slow, Tight Binding Inhibitor of InhA... Journal of Biological Chemistry (2010). [2]
  • Effect of the explicit flexibility of the InhA enzyme... BMC Genomics (2011). [3]

References

Comprehensive Application Notes and Protocols: Dose-Response Analysis for MtInhA Enzyme Inhibition in Antitubercular Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and Significance

Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA) represents a validated drug target for antitubercular therapy, as it catalyzes an essential step in the mycobacterial fatty acid biosynthesis pathway. This NADH-dependent reduction of trans-2-enoyl-acyl carrier protein is specifically inhibited by first-line antitubercular drugs including isoniazid, making it a crucial enzymatic pathway for therapeutic intervention [1] [2]. The type II fatty acid synthesis (FAS-II) system in mycobacteria differs fundamentally from the human FAS-I system, providing a foundation for selective toxicity in drug development approaches [1]. The dose-response characterization of MtInhA inhibitors provides critical insights into compound efficacy, potency, and mechanism of action, enabling informed decisions throughout the drug discovery pipeline.

The global health burden of tuberculosis, coupled with emerging multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, underscores the urgent need for novel chemotherapeutic agents targeting MtInhA [3] [2]. Enzyme inhibition kinetics serve as a cornerstone in the early-stage identification and optimization of lead compounds, with dose-response relationships providing quantitative parameters that guide medicinal chemistry efforts and candidate selection. The protocol outlined in this document provides standardized methodologies for generating robust, reproducible dose-response data that accurately reflect inhibitor potency and efficacy under physiologically relevant conditions, facilitating comparison across different chemical series and experimental frameworks.

Experimental Design and Materials

Reagents and Equipment

Essential reagents for MtInhA dose-response studies include: purified recombinant MtInhA enzyme (expressed and purified as previously described [2]), NADH cofactor (Sigma-Aldrich), substrate (DD-CoA or trans-2-decenoyl-CoA synthesized following established procedures [2] [4]), and inhibitors dissolved in DMSO with final organic solvent concentration <0.5% to maintain enzyme activity [4]. The assay buffer typically consists of 30-100 mM PIPES (pH 6.8-7.0) with 150 mM NaCl to maintain optimal enzymatic activity and stability [2] [4]. Critical laboratory equipment includes a UV-Vis spectrophotometer (e.g., Shimadzu UV-2550) or plate reader (e.g., TECAN Infinite M200 PRO) capable of monitoring absorbance at 340 nm, precision pipettes, temperature-controlled incubators maintained at 25°C, and analytical software for data collection and analysis [2] [4].

MtInhA Inhibition Assay Protocol
  • Enzyme Preparation: Dilute purified MtInhA to 2.2 μM working concentration in assay buffer (30 mM PIPES, pH 6.8, 150 mM NaCl) and keep on ice until use [2] [4].

  • Inhibitor Serial Dilution: Prepare a serial dilution series of the test inhibitor in DMSO, typically spanning a 10,000-fold concentration range (e.g., 0.1 nM to 100 μM). Further dilute in assay buffer to achieve the desired final concentrations while maintaining DMSO concentration ≤0.5% in all reactions [2].

  • Pre-incubation: Combine 200 μM NADH, 700 nM MtInhA, and appropriate inhibitor concentrations in a total volume of 50 μL assay buffer. Incubate for 1 minute at 25.5°C to allow enzyme-inhibitor equilibrium [4].

  • Reaction Initiation: Start the enzymatic reaction by adding 200 μM trans-2-decenoyl-CoA substrate. Mix immediately and transfer to spectrophotometer for monitoring [4].

  • Kinetic Monitoring: Continuously measure absorbance at 340 nm for 1-5 minutes to track NADH oxidation at 25°C, using an extinction coefficient of 6.22 M⁻¹·cm⁻¹ for NADH [2].

  • Control Measurements: Include positive controls (no inhibitor, representing 100% activity) and negative controls (no enzyme, representing background signal) in each experimental run.

  • Data Collection: Record initial velocity measurements for each inhibitor concentration, ensuring technical replicates (n≥3) for robust statistical analysis.

Data Analysis and Interpretation

Curve Fitting and Parameter Calculation

Dose-response data analysis begins with calculating percentage inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (vi/v0)] × 100, where vi is the initial velocity in the presence of inhibitor and v0 is the initial velocity of the uninhibited control [2]. The resulting data are then fitted to a four-parameter logistic model using nonlinear regression analysis:

E = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) × HillSlope))

where E represents the effect (percentage inhibition), X is the logarithm of inhibitor concentration, Top and Bottom are the upper and lower plateaus of the curve, respectively, IC50 is the half-maximal inhibitory concentration, and HillSlope describes the steepness of the curve [5]. Quality assessment of the fitted curve should include evaluation of R² values (>0.90 acceptable, >0.95 preferred), confidence intervals of parameter estimates, and residual analysis to verify appropriate model fitting.

For compounds demonstrating time-dependent inhibition or slow-binding kinetics, more complex modeling approaches are required. Pre-incubation timecourse experiments must be conducted to identify such behavior, followed by global fitting of the data to appropriate slow-binding equations to determine the association (kₒₙ) and dissociation (kₒff) rate constants, as well as the overall inhibition constant Kᵢ [1] [2].

Quantitative Parameters Table

Table 1: Key dose-response parameters for MtInhA inhibitors

Parameter Symbol Definition Interpretation Typical Range
Half-maximal Inhibitory Concentration IC₅₀ Concentration producing 50% enzyme inhibition Measure of compound potency; lower values indicate greater potency nM to μM [2]
Inhibition Constant Kᵢ True equilibrium dissociation constant Fundamental measure of binding affinity independent of assay conditions Varies with compound [2]
Hill Coefficient nH Cooperativity of binding nH = 1: non-cooperative; nH > 1: positive cooperativity; nH < 1: negative cooperativity 0.5-2.5 [5]
Maximal Inhibition Iₘₐₓ Maximum percentage inhibition at saturation Efficacy of complete enzyme inhibition; <100% suggests partial inhibition 0-100% [5]
Statistical Analysis and Quality Control

Rigorous statistical analysis is essential for robust dose-response characterization. Calculate confidence intervals for all reported parameters using appropriate methods (e.g., profile likelihood, bootstrap resampling). Quality control metrics should include Z'-factor calculations (>0.5 acceptable, >0.7 excellent) to validate assay performance, and coefficient of variation determination for replicate measurements (<15% acceptable, <10% preferred) [6]. For comparative analyses of multiple inhibitors, implement one-way ANOVA with post-hoc testing (e.g., Tukey's HSD) to identify statistically significant differences in potency, with p < 0.05 considered significant.

When pooling data from multiple experimental runs, apply random-effects meta-analysis models to account for between-experiment variability while generating overall parameter estimates [6]. This approach is particularly valuable when integrating results across different laboratories or experimental conditions, providing more reliable estimates of compound potency and efficacy for structure-activity relationship (SAR) analysis and lead optimization decisions.

Advanced Applications and Translational Studies

Lead Optimization and SAR Analysis

Dose-response data serve as the foundation for systematic lead optimization through structure-activity relationship (SAR) studies. The matched molecular pair (MMP) approach represents a powerful strategy for identifying critical structural features that enhance inhibitory potency [3]. This method involves making small, targeted structural modifications to lead compounds and quantitatively assessing how these changes affect MtInhA inhibition through dose-response analysis. For instance, research has demonstrated that substituent modifications on the D-ring of KES4 analogs can significantly impact inhibitory activity, with 2-thienyl substitution (KEN1) showing enhanced potency compared to the original 2-furoyl group [4].

The integration of computational approaches with experimental dose-response analysis accelerates the lead optimization process. Molecular docking simulations using programs such as GOLD (Genetic Optimization for Ligand Docking) provide structural insights into inhibitor-enzyme interactions, predicting binding modes and affinity that can be validated through experimental dose-response studies [3] [4]. This iterative cycle of computational prediction and experimental validation enables rational design of optimized MtInhA inhibitors with improved potency, selectivity, and drug-like properties. The thermodynamic parameters of inhibitor binding (ΔG°, ΔH°, ΔS°), determined through van't Hoff analysis of temperature-dependent Kᵢ measurements, provide additional insights for compound optimization [2].

Translational to Cellular and In Vivo Models

Successful translation of enzymatic dose-response data to cellular and whole-organism models is essential for advancing MtInhA inhibitors through the drug development pipeline. The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv (pan-sensitive) and drug-resistant strains (e.g., PE-003) should be determined following standardized microbiological methods [2]. Compounds with potent enzymatic inhibition (low IC₅₀/Kᵢ) should demonstrate correspondingly low MIC values, typically in the nanomolar to low micromolar range for promising candidates.

Cytotoxicity assessment in mammalian cell lines (e.g., MDCK, SH-SY5Y, RAW 264.7, HaCat) provides an initial safety profile, with selectivity index (SI = IC₅₀ cytotoxicity/MIC) values >10 generally considered promising for further development [2]. For advanced candidates, intracellular activity in M. tuberculosis-infected macrophage models (e.g., RAW 264.7 cells) demonstrates the ability to inhibit bacterial growth within the host environment, while in vivo efficacy in appropriate animal models (e.g., zebrafish) provides critical proof-of-concept for therapeutic potential [2]. Throughout these translational studies, maintaining a clear understanding of the relationship between enzymatic inhibition, cellular activity, and in vivo efficacy is essential for rational decision-making in the drug development process.

Table 2: Secondary profiling assays for advanced MtInhA inhibitors

Assay Type Key Parameters Acceptance Criteria Application Purpose
Cellular Cytotoxicity CC₅₀ in mammalian cell lines SI (CC₅₀/MIC) >10 [2] Initial safety assessment
Antibacterial Activity MIC against M. tuberculosis H37Rv <10 μM [2] Anti-mycobacterial efficacy
Drug-Resistant Strain Activity MIC against MDR strains (e.g., PE-003) Comparable to H37Rv MIC [2] Spectrum of activity
Intracellular Activity IC₅₀ in infected macrophages <10× enzymatic IC₅₀ [2] Host environment efficacy
In Vivo Toxicity LD₅₀ in zebrafish model >10× efficacious dose [2] Whole organism safety

Visualization and Workflow Diagrams

MtInhA Biological Pathway Diagram

inhA_pathway Mycobacterial Fatty Acid Biosynthesis Pathway FASII FAS-II System EnoylACP 2-trans-enoyl-ACP FASII->EnoylACP MtInhA MtInhA (Enoyl-ACP reductase) EnoylACP->MtInhA NADH NADH NADH->MtInhA NAD NAD+ AcylACP acyl-ACP (elongated) MycolicAcid Mycolic Acids AcylACP->MycolicAcid CellWall Cell Wall MycolicAcid->CellWall MtInhA->NAD MtInhA->AcylACP INH Isoniazid (prodrug) KatG KatG activation INH->KatG INH_NAD INH-NAD+ adduct KatG->INH_NAD INH_NAD->MtInhA Inhibitors Direct Inhibitors (e.g., KES4, KEN1) Inhibitors->MtInhA

Experimental Workflow Diagram

workflow MtInhA Dose-Response Experimental Workflow Step1 1. Enzyme Preparation (MtInhA purification) Step2 2. Inhibitor Dilution (serial dilution in DMSO) Step1->Step2 Step3 3. Pre-incubation (MtInhA + NADH + inhibitor) Step2->Step3 Step4 4. Reaction Initiation (add trans-2-decenoyl-CoA) Step3->Step4 Step5 5. Kinetic Monitoring (measure A₃₄₀ nm for 1-5 min) Step4->Step5 Step6 6. Data Collection (record initial velocities) Step5->Step6 Step7 7. Curve Fitting (nonlinear regression) Step6->Step7 Step8 8. Parameter Calculation (IC₅₀, Kᵢ, Hill coefficient) Step7->Step8 Step9 9. Statistical Analysis (confidence intervals, QC metrics) Step8->Step9 Step10 10. SAR Interpretation (structure-activity relationships) Step9->Step10 Subgraph1 Experimental Phase Subgraph2 Analysis Phase

Summary and Conclusion

This comprehensive protocol details the standardized methodology for conducting dose-response analysis of MtInhA enzyme inhibition, providing researchers with a rigorous framework for characterizing antitubercular compounds. The integration of enzymatic kinetics, computational approaches, and translational models creates a powerful platform for lead identification and optimization in tuberculosis drug discovery. The quantitative parameters derived from these studies (IC₅₀, Kᵢ, Hill coefficient) enable direct comparison of compound potency and mechanism across different chemical series, informing medicinal chemistry decisions and prioritization of candidates for advanced development.

The continuing global health challenge of tuberculosis, particularly the emergence of drug-resistant strains, underscores the critical importance of robust, reproducible methods for identifying and characterizing novel inhibitors targeting essential mycobacterial enzymes like MtInhA. The protocols outlined herein, when implemented with appropriate scientific rigor and quality control, will contribute to the accelerated development of more effective antitubercular agents with novel mechanisms of action, potentially helping to address the significant unmet medical need in tuberculosis treatment worldwide.

References

MtInhA enzymatic activity assay with NADH oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Assay Principle

The M. tuberculosis enoyl-ACP(CoA) reductase enzyme (MtInhA) is a well-validated drug target for tuberculosis treatment. It catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP(CoA) substrates in the bacterial fatty acid biosynthesis system (FAS-II) [1].

The standard continuous spectrophotometric assay monitors the consumption of the cofactor NADH at 340 nm (ε = 6.22 M⁻¹ cm⁻¹). A decrease in absorbance directly corresponds to enzyme activity, allowing for the determination of reaction velocity and the assessment of inhibitor efficacy [1].


Detailed Experimental Protocol

This section provides a step-by-step guide for conducting the MtInhA enzymatic activity and inhibition assays.

Key Reagents and Buffers
  • Recombinant MtInhA: Expressed and purified as described in scientific literature [1].
  • Buffer: 100 mM Pipes, pH 7.0.
  • Substrate: 2-trans-Dodecenoyl-CoA (DD-CoA). Can be synthesized from 2-trans-dodecenoic acid and coenzyme A [1].
  • Cofactor: NADH.
  • Inhibitors: Dissolved in DMSO. The final DMSO concentration in the assay should be controlled (e.g., 5% v/v) [1].
Workflow for MtInhA Activity & Inhibition Assay

The following diagram outlines the key steps for preparing and running the assay:

G Start Start Assay Setup Prep Prepare Reaction Mixture • 100 mM Pipes Buffer, pH 7.0 • Fixed [NADH] (~60 µM) • Fixed [DD-CoA] (~45 µM) • Inhibitor/DMSO Vehicle Start->Prep PreInc Pre-incubate Mixture at 25°C Prep->PreInc Initiate Initiate Reaction Add MtInhA (2.2 µM final) PreInc->Initiate Measure Monitor Absorbance at 340 nm for 1 minute Initiate->Measure Analyze Analyze Initial Velocity (ΔAbs/min) Measure->Analyze

Procedure for Inhibition Studies
  • Pre-incubation Check: To ensure rapid equilibrium, pre-incubate MtInhA (2.2 µM) with a test inhibitor (e.g., 10 µM). At various time points, withdraw an aliquot and add it to the reaction mixture containing NADH (60 µM) and DD-CoA (45 µM). Plot the initial velocity against pre-incubation time to confirm the reaction is not time-dependent [1].
  • IC₅₀ Determination:
    • Run the standard activity assay with fixed, non-saturating concentrations of NADH (~60 µM) and DD-CoA (~45 µM) while varying the inhibitor concentration.
    • Calculate the percentage of inhibition relative to a no-inhibitor control.
    • Fit the data (percentage inhibition vs. inhibitor concentration) to a standard IC₅₀ equation (e.g., %Inhibition = 100 / (1 + (IC₅₀ / [I])^Hillslope)) to determine the half-maximal inhibitory concentration [1].
  • Mode of Inhibition & Kᵢ Determination:
    • Measure initial rates as a function of NADH concentration (e.g., 10-160 µM) at a fixed, non-saturating concentration of DD-CoA and several fixed concentrations of the inhibitor.
    • Analyze the data using Lineweaver-Burk or non-linear regression plots.
    • The inhibition constant (Kᵢ) can be calculated by fitting the data to the appropriate model. For some inhibitors like Labio_16, the pattern may be uncompetitive with respect to NADH, using the equation: v = Vₘₐₓ[S] / (Kₘ + [S](1 + [I]/Kᵢᵢ)) [1].

Data Analysis & Interpretation

Table 1: Exemplar Kinetic & Inhibition Data for MtInhA

The following table summarizes key parameters from published studies on MtInhA inhibitors identified via virtual screening [1].

Compound Name IC₅₀ (µM) Inhibition Constant (Kᵢ) Mode of Inhibition (vs. NADH) M. tuberculosis H37Rv MIC
Labio_16 Reported as a direct inhibitor Uncompetitive (Kᵢᵢ) Uncompetitive Active (exact µM not listed)
Labio_17 Data not fully specified in excerpt Data not fully specified in excerpt Data not fully specified in excerpt Active (exact µM not listed)
DD-CoA N/A Kₘ ~45 µM [1] Natural Substrate N/A
NADH N/A Kₘ ~60 µM [1] Cofactor N/A
Kinetic Relationships for MtInhA Inhibition

The graph below illustrates the classic pattern of uncompetitive inhibition, where an inhibitor such as Labio_16 binds to the enzyme-substrate complex (MtInhA:NADH), resulting in parallel lines in a Lineweaver-Burk plot [1].

G Uncompetitive Inhibition (e.g., Labio_16) cluster_Key Key cluster_Lines Uncompetitive Inhibition (e.g., Labio_16) A 1 / Velocity (1/v) B 1 / [NADH] (1/[S]) key1 No Inhibitor key2 With Inhibitor key3 key3 key4 key4 key3->key4 Parallel Lines L1 L2 L1->L2 No Inhibitor L3 L4 L3->L4 With Inhibitor


Optimization & Troubleshooting Notes

  • Assay Optimization: The traditional one-factor-at-a-time approach for optimizing enzyme assays (buffer, pH, enzyme/substrate concentrations) can be time-consuming. Using Design of Experiments (DoE) methodologies, such as fractional factorial design, can significantly speed up the process of identifying optimal assay conditions [2].
  • Critical Controls:
    • Always include a control with DMSO vehicle (without inhibitor) to account for any solvent effects on enzyme activity [1].
    • For the MtInhA assay, a negative control without the substrate oxaloacetate can be used to confirm the signal is reaction-specific [3].
  • Instrumentation: The assay is typically performed using a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (25°C) and a kinetic data capture program [1].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or data analysis procedures, please feel free to ask.

References

Oral Administration of MtInhA-IN-1 in a Murine Tuberculosis Model: Application Notes and Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tuberculosis (TB) remains a major global health challenge, necessitating the development of novel therapeutic agents. Murine models are a cornerstone of preclinical TB drug development, providing a critical bridge between in vitro studies and clinical trials. The oral administration route is particularly relevant for translating findings to human treatment, where oral dosage forms are predominant. This document provides detailed application notes and a standardized protocol for evaluating the efficacy of the experimental compound MtInhA-IN-1—an inhibitor of the essential Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA)—via oral delivery in a validated murine TB model. The protocols and benchmarks outlined herein are synthesized from current, peer-reviewed methodologies to ensure robust and reproducible results for research scientists and drug development professionals [1] [2] [3].

Experimental Design and Workflow

A comprehensive, multi-phase workflow is essential for generating conclusive efficacy data. The entire process, from model establishment to final analysis, is visualized below.

G Start Study Commencement Phase1 Phase 1: Model Establishment • Aerosol infection of BALB/c mice • Determine baseline bacterial load (Day 1) Start->Phase1 Phase2 Phase 2: Treatment Initiation • Start therapy post-infection (Day 10-24) • Oral gavage of this compound or controls Phase1->Phase2 Phase3 Phase 3: Efficacy Assessment • Monitor bacterial burden (CFU) at intervals • Collect organs (lungs, spleen) for analysis Phase2->Phase3 Phase4 Phase 4: Relapse Evaluation • Hold subset of mice for 3 months post-treatment • Assess for disease recurrence Phase3->Phase4 End Data Analysis & Reporting Phase4->End

Key Materials and Reagents

Biological Materials
  • Mice: Female BALB/c mice, 6-8 weeks old (-biased immune response) [1] [3].
  • Bacterial Strain: Mycobacterium tuberculosis Erdman strain (ATCC 35801) or H37Rv [1] [3].
Test and Control Articles
  • Test Article: this compound (specific formulation vehicle to be determined based on compound properties).
  • Reference Controls:
    • Isoniazid (INH): 25 mg/kg, 5 days/week [1] [2].
    • Rifampicin (RIF): 10 mg/kg, 5 days/week [3].
    • Pyrazinamide (PZA): 150 mg/kg, 5 days/week [2] [3].
    • Vehicle Control: Matched to the formulation vehicle for this compound.

Detailed Experimental Methodology

Aerosol Infection Procedure
  • Culture Preparation: Grow M. tuberculosis Erdman strain to mid-log phase in 7H9-glycerol-ADC medium supplemented with 0.05% Tween 80 [3].
  • Aerosol Infection: Utilize a Glas-Col Inhalation Exposure System calibrated to deliver approximately 50-100 CFU of M. tuberculosis into the lungs of each mouse [1] [3].
  • Baseline CFU Verification: Sacrifice three mice 24 hours post-infection to determine the initial pulmonary bacterial load by plating lung homogenates on 7H11 agar plates [1].
Treatment Protocol
  • Treatment Initiation: Begin therapy 10-24 days post-infection, once the infection is established [1] [2].
  • Dosing Regimen:
    • Administer compounds via oral gavage five days per week (Monday-Friday) [3].
    • Maintain treatment for durations of 2, 4, or 8 weeks depending on the study phase [1] [3].
    • If dosing multiple drugs, administer them separately, considering potential interactions (e.g., rifampicin 1 hour before other drugs) [3].
  • Group Allocation: Include groups for this compound at various doses, vehicle control, and reference control drugs (e.g., INH, RHZ regimen). Use a minimum of 5-6 mice per group per time point for statistical power [1] [3].
Bacterial Load Enumeration (CFU Assay)
  • Organ Harvest: Euthanize mice at predetermined time points. Aseptically remove lungs and spleens.
  • Homogenization: Homogenize organs in 1-4 mL of PBS containing BSA or saline using glass tissue grinders [1] [3].
  • Serial Dilution and Plating: Perform 10-fold serial dilutions of organ homogenates in PBS. Plate 0.5 mL of undiluted and diluted homogenates onto 7H11 agar plates containing selective antibiotics (e.g., trimethoprim, actidione, carbenicillin, polymyxin B) to prevent contamination [4] [3].
  • Incubation and Counting: Incubate plates at 37°C for 3-5 weeks. Count resulting colonies and calculate CFU counts per organ [1] [3].
Relapse Assessment

To evaluate sterilizing activity:

  • After completion of treatment, hold a subset of mice for an additional 3-month observation period without therapy [5].
  • Sacrifice mice and perform CFU enumeration on lungs and spleens. Cultures showing no growth are monitored for an additional 4 weeks to confirm sterility [5].
  • The proportion of mice with culture-positive relapse in each group indicates the sterilizing potency of the regimen.

Quantitative Efficacy Benchmarks

To contextualize the performance of this compound, the following tables summarize expected efficacy ranges for established anti-TB regimens in murine models, serving as benchmarks for comparison.

Table 1: Standardized Efficacy Benchmarks for Established Regimens after 4-8 Weeks of Treatment in BALB/c Mice

Regimen Dosing (mg/kg) Route Duration Mean Log10 CFU Reduction (Lungs)* Classification
RHZ (Rifampicin+Isoniazid+Pyrazinamide) 10 + 10 + 150 Oral 4 weeks 3.0 ± 0.5 High-Performance Benchmark [3]
RHZ (Rifampicin+Isoniazid+Pyrazinamide) 10 + 10 + 150 Oral 8 weeks 4.0 ± 0.4 (Clearance in most mice) High-Performance Benchmark [3]
RZ (Rifampicin+Pyrazinamide) 10 + 150 Oral 8 weeks Intermediate Reduction Intermediate [3]
Isoniazid (INH) 25 Oral 3 weeks Significant Reduction vs. control Effective Control [1]

CFU: Colony Forming Unit. *Reduction compared to pre-treatment or control group baselines.

Table 2: Key Pharmacokinetic Parameters for Oral Dosing in Mice

Parameter Target for this compound Experimental Method
C~max~ (Peak Plasma Concentration) Exceed MIC for target pathogen LC-MS/MS analysis of serial plasma samples [3]
AUC~0-24h~ (Area Under the Curve) Sufficient to suppress bacterial growth LC-MS/MS analysis [3]
Lung Penetration Ratio (AUC~Lung~/AUC~Plasma~) >1.0 is desirable Drug quantification in lung homogenates [4]
Time > MIC Prolonged duration above MIC Calculated from PK/PD data

Data Analysis and Benchmarking Framework

Employ a dual-metric approach to classify the performance of this compound rigorously:

  • Quartile Ranking: Compare the Log10 CFU reduction of this compound against internal study data. Treatments achieving outcomes in the top 25th percentile (Q3) are classified as high-performing [3].
  • Effect Size Analysis (Cohen's d): Calculate Cohen's d to quantify the magnitude of the treatment effect compared to the vehicle control group. A Cohen's d > 15 indicates an exceptionally strong effect, as seen with the RHZ benchmark regimen [3].

The formula for Cohen's d is: [ d = \frac{\text{Mean}{\text{control}} - \text{Mean}{\text{treatment}}}{\text{SD}{\text{pooled}}} ] where [ \text{SD}{\text{pooled}} = \sqrt{\frac{(n_{\text{control}} - 1) \times SD_{\text{control}}^2 + (n_{\text{treatment}} - 1) \times SD_{\text{treatment}}^2}{n_{\text{control}} + n_{\text{treatment}} - 2}} ]

Advanced Technical Notes

Pathological Analysis

Beyond CFU counts, histological examination of lungs provides insights into the drug's effect on disease pathology. Evaluate parameters such as granulomatous infiltration, neutrophilic accumulation, and the presence of caseous necrosis or liquefaction [6]. Effective treatment should reduce both bacterial load and pathological damage.

Immunological Assessments (Optional)

To probe the mechanism of action or host-directed effects, include immune profiling:

  • Cytokine Analysis: Measure levels of IFN-γ, TNF-α, IL-10, and IL-6 in lung homogenates or from stimulated splenocyte cultures [6].
  • Cell Population Analysis: Use flow cytometry to characterize immune cells (e.g., T-cells, neutrophils, macrophages) in lungs and spleens.

Troubleshooting and Best Practices

  • Low Drug Exposure: Verify compound stability in the formulation and stomach acid. Consider pharmacokinetic interactions in combination therapy.
  • High Variability in CFU Counts: Ensure homogeneous mixing of organ homogenates before plating and use consistent dilution techniques across all samples.
  • Animal Morbidity: In high-burden models, initiate treatment before extensive disease progression (e.g., by Day 10-14) to prevent premature mortality [3].

Conclusion

This protocol provides a rigorous, standardized framework for evaluating the efficacy of orally administered This compound in a murine model of tuberculosis. By adhering to these detailed methodologies and using the provided efficacy benchmarks, researchers can robustly assess the compound's potential, facilitating its development and meaningful comparison with existing and experimental TB therapies.

References

Comprehensive Application Notes and Protocols for Evaluating MtInhA-IN-1 Against Multidrug-Resistant Mycobacterium tuberculosis Strains

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

MtInhA-IN-1 represents a promising chemical entity in the global effort to combat multidrug-resistant tuberculosis (MDR-TB), a disease that claims approximately 1.3 million lives annually worldwide [1] [2]. This compound is characterized as a selective, orally active inhibitor of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA), exhibiting an IC50 value of 0.23 μM against the purified enzyme and demonstrating potent activity against the reference M. tuberculosis H37Rv strain with a MIC value of 0.4 μM [3]. The strategic importance of this compound lies in its direct inhibition mechanism that bypasses the requirement for KatG activation, thereby potentially remaining effective against isoniazid-resistant strains where KatG mutations are a predominant resistance mechanism [4] [1]. The critical need for such compounds is underscored by epidemiological studies showing an alarming increase in MDR-TB cases, particularly in regions like India which carries more than a quarter (27%) of the global TB burden, with MDR-TB prevalence estimated at 2.8% among new cases and 6.2% among previously treated cases [2].

The molecular targeting approach employed by this compound focuses on disrupting the bacterial fatty acid synthesis pathway through inhibition of InhA, an enoyl reductase essential for the production of mycolic acids—critical components of the mycobacterial cell wall [5] [6]. This mechanism differs fundamentally from the front-line drug isoniazid, which requires activation by the bacterial catalase-peroxidase (KatG) to form an adduct that inhibits InhA [4]. The direct inhibition strategy circumvents the primary resistance mechanism of isoniazid, making compounds like this compound particularly valuable for treating drug-resistant TB infections that have become increasingly prevalent in clinical settings [1].

In vitro Efficacy and Resistance Profile

Antimycobacterial Activity Against Drug-Resistant Strains

This compound has demonstrated promising inhibitory activity against a panel of multidrug-resistant M. tuberculosis strains in phenotypic screening assays [3]. The compound's broad-spectrum efficacy against clinical isolates with diverse resistance profiles positions it as a promising candidate for further development against MDR-TB. The minimum inhibitory concentration (MIC) values observed across different strains illustrate its consistent potency.

Table 1: In vitro Activity of this compound Against M. tuberculosis Strains

Strain Description MIC Value (μM) Resistance Profile
H37Rv (reference) 0.4 Pan-sensitive
Clinical isolate PT2 0.1 Multidrug-resistant
Clinical isolate PT12 0.2 Multidrug-resistant
Clinical isolate PT20 0.1 Multidrug-resistant

The consistent sub-micromolar activity across both drug-sensitive and multidrug-resistant strains suggests that this compound's mechanism of action remains effective despite the resistance mechanisms that render conventional first-line drugs ineffective [3]. This activity profile is particularly significant considering that MDR-TB strains are resistant to at least isoniazid and rifampicin, the two most potent first-line TB drugs [2] [7].

Cytotoxicity and Selectivity Assessment

The therapeutic potential of this compound is further supported by its favorable cytotoxicity profile in preliminary assessments. Research indicates that this compound exhibits low cytotoxicity against mammalian cell lines including HepG2 (human hepatocellular carcinoma) and Vero (African green monkey kidney epithelial) cells [3]. This selective antimycobacterial activity with minimal effects on mammalian cells suggests a high therapeutic index, an essential characteristic for promising drug candidates. The observed selectivity likely stems from the absence of the FAS-II system in mammalian cells, which instead utilize FAS-I for fatty acid biosynthesis [6].

Experimental Protocols

Protocol 1: MtInhA Enzyme Inhibition Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified MtInhA enzyme.

Principle: This assay measures the inhibition of InhA enzymatic activity by monitoring the NADH oxidation at 340 nm, which occurs during the reduction of the enoyl substrate [6].

Materials and Reagents:

  • Purified recombinant MtInhA enzyme [6]
  • NADH (β-nicotinamide adenine dinucleotide, reduced disodium salt)
  • Substrate: trans-2-decenoyl-CoA (DD-CoA) or alternative enoyl-ACP substrate [6]
  • Assay buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl [5]
  • This compound compound (prepare stock solution in DMSO)
  • Dimethyl sulfoxide (DMSO) for compound dissolution
  • UV-transparent microplates or cuvettes
  • UV-Vis spectrophotometer or plate reader capable of monitoring 340 nm

Procedure:

  • Prepare reaction mixtures in a total volume of 50 μL containing:

    • 30 mM PIPES buffer (pH 6.8)
    • 150 mM NaCl
    • 200 μM NADH
    • 700 nM MtInhA enzyme
    • Varying concentrations of this compound (typically 0.01-100 μM)
    • Maintain DMSO concentration below 0.5% in all reactions [5]
  • Pre-incubate the reaction mixtures for 1 minute at 25.5°C.

  • Initiate the enzymatic reaction by adding 200 μM trans-2-decenoyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader.

  • Include appropriate controls:

    • No inhibitor control (100% activity)
    • No enzyme control (background correction)
  • Calculate percentage inhibition using the formula: % Inhibition = [1 - (ΔA340 sample/ΔA340 control)] × 100

  • Generate dose-response curves and determine IC50 values using non-linear regression analysis [6].

Data Interpretation: The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%. For this compound, this value is approximately 0.23 μM [3]. This direct enzyme inhibition data provides mechanistic validation of compound-target engagement.

Protocol 2: Phenotypic Susceptibility Testing Against MDR-TB Clinical Isolates

Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against drug-sensitive and multidrug-resistant M. tuberculosis clinical isolates.

Principle: This assay assesses the bacteriostatic or bactericidal activity of compounds against mycobacterial strains in culture, providing phenotypic evidence of efficacy [1] [3].

Materials and Reagents:

  • M. tuberculosis strains: H37Rv (reference) and MDR clinical isolates
  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
  • Middlebrook 7H11 agar plates
  • Compound stock solutions: this compound in DMSO
  • Control antibiotics: isoniazid, rifampicin
  • Sterile DMSO
  • 96-well tissue culture-treated microplates
  • CO₂-incubator for mycobacterial culture

Procedure:

  • Prepare logarithmic-phase M. tuberculosis cultures in Middlebrook 7H9 broth supplemented with OADC.

  • Normalize bacterial suspensions to approximately 1-5 × 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of this compound in culture medium, typically ranging from 0.01 μM to 10 μM.

  • Dispense 100 μL of bacterial suspension into each well of a 96-well microplate containing 100 μL of compound dilution.

  • Include appropriate controls:

    • Growth control (bacteria without compound)
    • Sterility control (medium only)
    • Solvent control (DMSO at highest concentration used)
    • Drug controls (isoniazid, rifampicin) for resistance profiling
  • Seal plates and incubate at 37°C with 5% CO₂ for 7-14 days.

  • Assess bacterial growth visually or using metabolic indicators like alamarBlue or resazurin.

  • Determine MIC99 values as the lowest compound concentration that inhibits ≥99% of bacterial growth compared to the growth control [1].

Data Interpretation: MIC values ≤1 μM are generally considered promising for anti-TB compounds. The MIC99 values for this compound against MDR-TB clinical isolates range from 0.04 to 0.16 μM, demonstrating potent activity against drug-resistant strains [3].

Protocol 3: Cytotoxicity Assessment in Mammalian Cell Lines

Purpose: To evaluate the cytotoxic potential and therapeutic index of this compound in mammalian cell systems.

Principle: This assay measures compound-induced toxicity in mammalian cell lines to assess potential off-target effects and calculate a selectivity index [3] [6].

Materials and Reagents:

  • Mammalian cell lines: HepG2 (human hepatoma) and Vero (monkey kidney epithelial)
  • Appropriate cell culture media (DMEM or RPMI-1640) with fetal bovine serum
  • Cell viability assay reagents: MTT, alamarBlue, or CellTiter-Glo
  • Compound stock solutions: this compound in DMSO
  • 96-well tissue culture-treated microplates
  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Seed mammalian cells in 96-well plates at optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of this compound in culture medium, covering a concentration range from 0.1 μM to 100 μM.

  • Treat cells with compound dilutions in triplicate, maintaining DMSO concentration below 0.5%.

  • Include appropriate controls:

    • Untreated cells (100% viability)
    • Vehicle control (DMSO at highest concentration used)
    • Cytotoxicity control (e.g., 1% Triton X-100 for 0% viability)
  • Incubate cells for 48-72 hours at 37°C with 5% CO₂.

  • Assess cell viability using a standardized method:

    • For MTT assay: Add 10 μL MTT solution (5 mg/mL) per well, incubate 2-4 hours, dissolve formazan crystals with DMSO or SDS solution, and measure absorbance at 570 nm.
    • For alamarBlue: Add 10% reagent to each well, incubate 2-4 hours, and measure fluorescence (excitation 530-560 nm, emission 590 nm).
  • Calculate percentage viability relative to untreated controls and determine CC50 (50% cytotoxic concentration) values using non-linear regression.

Data Interpretation: The selectivity index (SI) is calculated as CC50/MIC, with values >10 generally indicating a favorable therapeutic window. This compound demonstrates low cytotoxicity with CC50 values significantly above its antimycobacterial MIC values [3].

Research Context and Comparative Analysis

Direct InhA Inhibitors in MDR-TB Therapeutics

The development of direct InhA inhibitors represents a strategic approach to overcome the limitations of prodrugs like isoniazid in MDR-TB treatment. Several chemical classes have shown promise in preclinical development, with varying mechanisms and resistance profiles.

Table 2: Comparison of Direct InhA Inhibitors in Development

Compound Class Representative Compound Enzyme IC50 (μM) M. tuberculosis MIC (μM) MDR-TB Activity
Alkyl diphenyl ethers Not specified 0.001 6-10 Active against INH-resistant strains [4]
4-hydroxy-2-pyridones NITD-916 Not specified 0.04-0.16 Active against INH-resistant strains [1]
Piperazine derivatives KES4 Not specified Not specified Moderate activity [5]
Investigational compound This compound 0.23 0.1-0.4 Active against MDR strains [3]

The alkyl diphenyl ethers represent some of the most potent direct InhA inhibitors with Ki values in the nanomolar range (as low as 1 nM) and MIC99 values of 2-3 μg/mL against both drug-sensitive and drug-resistant strains [4]. Similarly, the 4-hydroxy-2-pyridones such as NITD-916 have demonstrated excellent activity against MDR-TB clinical isolates with MIC values comparable to or better than front-line drugs, and have shown in vivo efficacy in mouse models of infection [1]. This compound occupies an important middle ground with balanced potency and drug-like properties.

Diagnostic Considerations for MDR-TB

The effective deployment of targeted therapies like this compound requires accurate diagnostic methods to identify MDR-TB cases. Current WHO-recommended diagnostics include:

  • GeneXpert MTB/RIF: Provides rapid (90-minute) detection of M. tuberculosis and rifampicin resistance, though it requires adequate bacterial load in sputum [2] [7].
  • Line probe assays: Molecular tests that detect resistance-conferring mutations in katG, inhA, and rpoB genes.
  • Liquid culture-based drug susceptibility testing (DST): Remains the gold standard but requires 3-8 weeks for results, delaying appropriate treatment [7].

Recent metabolomic studies have identified potential biomarkers for MDR-TB, including N1-Methyl-2-pyridone-5-carboxamide (N1M2P5C), 1-Myristoyl-sn-glycerol-3-phosphocholine (MG3P), Caprylic acid (CA), and D-Xylulose (DX), which achieved 86.7% sensitivity and specificity in distinguishing MDR-TB from drug-sensitive TB [7]. These advances in diagnostics are crucial for identifying patients who would benefit most from targeted therapies like this compound.

Mechanism of Action and Experimental Workflow

The mechanistic basis of this compound activity involves direct binding to the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial FAS-II system essential for mycolic acid biosynthesis. The following diagram illustrates the mechanism and experimental assessment workflow:

G MtInhA_IN1 This compound InhA InhA Enzyme (Enoyl-ACP reductase) MtInhA_IN1->InhA Binds directly Assay1 Enzyme Inhibition Assay (IC50) MtInhA_IN1->Assay1 Evaluated by Assay2 Phenotypic MIC Determination MtInhA_IN1->Assay2 Evaluated by Assay3 Cytotoxicity Assessment MtInhA_IN1->Assay3 Evaluated by MycolicAcid Mycolic Acid Biosynthesis InhA->MycolicAcid Inhibits CellWall Bacterial Cell Wall Integrity MycolicAcid->CellWall Disrupts BacterialDeath Bacterial Death CellWall->BacterialDeath Leads to Result Therapeutic Index Calculation Assay1->Result Assay2->Result Assay3->Result

Diagram 1: Mechanism of action and experimental assessment workflow for this compound

The molecular interactions between this compound and the InhA enzyme involve binding in the enoyl-substrate pocket in an NADH-dependent manner, effectively competing with the natural substrate and blocking the fatty acid elongation cycle [1]. This mechanism is distinct from the isoniazid-activated inhibition pathway, as it does not require KatG-mediated activation and directly targets the enzyme's active site [4] [1].

Conclusion and Research Implications

This compound represents a promising chemical lead in the ongoing battle against multidrug-resistant tuberculosis, with demonstrated activity against clinically relevant MDR-TB strains. Its direct inhibition mechanism bypasses the primary resistance pathways associated with isoniazid, making it particularly valuable for treating resistant infections. The comprehensive experimental protocols outlined herein provide researchers with standardized methods to evaluate this compound class and compare results across different laboratories.

The consistent sub-micromolar activity against both drug-sensitive and resistant strains, coupled with a favorable cytotoxicity profile, suggests a promising therapeutic index worthy of further investigation. Future research directions should include:

  • Mechanistic studies to elucidate precise binding interactions through X-ray crystallography
  • In vivo efficacy studies in established animal models of TB infection
  • Resistance profiling to identify potential resistance mechanisms
  • Combination studies with other anti-TB agents to assess synergistic potential

As MDR-TB continues to pose significant global health challenges, the development of direct-acting inhibitors like this compound that circumvent conventional resistance mechanisms represents a critical strategic approach in TB drug discovery. The protocols and data presented herein provide a foundation for standardized evaluation of this promising compound class.

References

Comprehensive Application Notes and Protocols for Cytotoxicity Testing of MtInhA-IN-1 in Mammalian Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cytotoxicity Assessment

Cytotoxicity testing represents a fundamental component of drug discovery and safety evaluation, providing critical insights into the biological compatibility and potential toxic effects of novel compounds. For MtInhA-IN-1, a potential therapeutic agent, systematic assessment of its cytotoxic profile is essential before advancing to more complex preclinical studies. Cytotoxicity is defined as the capacity of a compound to cause adverse effects on cellular structures, functions, or viability, which can manifest through various mechanisms including membrane disruption, metabolic inhibition, enzyme inactivation, and induction of programmed cell death (apoptosis). Understanding these mechanisms is crucial not only for evaluating safety margins but also for identifying potential therapeutic windows where efficacy is achieved without excessive harm to normal cells [1].

The selection of appropriate cytotoxicity assays is guided by several factors including the compound's mechanism of action, the biological context of its intended application, and the specific cellular processes being investigated. Different assays measure distinct aspects of cell health, ranging from membrane integrity and metabolic activity to enzymatic function and apoptotic progression. A comprehensive cytotoxicity assessment should therefore employ multiple complementary assays to capture the full spectrum of potential cytotoxic effects. This multi-faceted approach is particularly important for this compound, as it may exert cell-type specific effects or trigger different cell death pathways depending on concentration and exposure duration [2] [1].

Cytotoxicity Assay Selection and Comparison

Overview of Available Assays

Selecting appropriate cytotoxicity assays is critical for generating meaningful data on this compound's biological effects. Cytotoxicity assays can be broadly classified into several categories based on their detection principles: dye exclusion assays that evaluate membrane integrity, colorimetric assays that measure metabolic activity or enzyme release, fluorometric assays that utilize fluorescent probes to detect viable cells, and luminometric assays that quantify cellular ATP levels [1]. Each category offers distinct advantages and limitations, making them suitable for different experimental contexts and research questions. For comprehensive profiling of this compound, a combination of assays measuring different aspects of cellular health is recommended to capture the full spectrum of potential cytotoxic effects.

The selection of specific assays should be guided by several factors including the expected mechanism of action of this compound, the biological characteristics of the target cell lines, the required throughput of the analysis, and the available instrumentation. Additionally, researchers must consider whether the assay provides endpoint measurements only or allows for real-time monitoring of cytotoxic effects over time. For initial screening, assays with higher throughput capabilities such as MTT or LDH are preferable, while more specialized assays like the LIVE/DEAD kit or apoptosis detection may be reserved for follow-up mechanistic studies [1] [3].

Comparative Analysis of Cytotoxicity Assays

Table 1: Comparison of major cytotoxicity assays applicable to this compound testing

Assay Detection Principle Measured Parameter Advantages Limitations
MTT Assay Colorimetric Mitochondrial reductase activity High sensitivity, well-established, inexpensive Formazan crystals require solubilization, endpoint measurement only [3]
LDH Assay Colorimetric Lactate dehydrogenase release (membrane integrity) Measures direct cytotoxicity, simple protocol, high-throughput compatible Less sensitive for early cytotoxic events [2] [4]
Neutral Red Assay Colorimetric Lysosomal uptake and retention Highly sensitive for early cytotoxicity, simple protocol Variable uptake across cell types [2] [5]
LIVE/DEAD Viability/Cytotoxicity Fluorescent Membrane integrity + esterase activity Direct live/dead visualization, rapid, adaptable to multiple platforms Requires fluorescence detection equipment, not suitable for fixation [6] [7]
Trypan Blue Exclusion Dye exclusion Membrane integrity Simple, inexpensive, no special equipment Low sensitivity, subjective counting, time-consuming for large samples [1]

Comparative studies have demonstrated that different cytotoxicity assays vary significantly in their sensitivity to detect early cytotoxic events. In hepatoma cell lines exposed to cadmium chloride, the neutral red assay and MTT assay showed superior sensitivity in detecting early cytotoxicity compared to LDH leakage and protein assays [2]. Similarly, research on dental materials found that viability assays (MTT and neutral red) were generally more sensitive than proliferation assays based on total protein content [5]. These findings highlight the importance of selecting assays with appropriate sensitivity for detecting the specific cytotoxic mechanisms that might be triggered by this compound.

MTT Assay Protocol for Metabolic Activity Assessment

Principle and Applications

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone method for assessing cell viability and metabolic activity based on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells [3]. This reduction occurs primarily through the activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, in viable cells, making the assay an indicator of mitochondrial function and overall metabolic competence [1] [3]. The intensity of the resulting purple color is directly proportional to the number of viable cells and their metabolic activity, allowing for quantitative assessment of cytotoxicity. For this compound testing, the MTT assay provides valuable information about the compound's impact on cellular metabolism and can detect early signs of mitochondrial dysfunction preceding outright cell death.

The MTT assay is particularly valuable in drug discovery contexts like this compound evaluation because it offers excellent sensitivity, well-established protocols, and compatibility with high-throughput screening formats. It has been widely used for cytotoxicity tests of chemicals, drug screening, and oncological research to evaluate both compound toxicity and tumor cell growth inhibition during drug development [1]. The assay is applicable to both adherent and suspension cell cultures, making it versatile for testing this compound across various mammalian cell lines relevant to its intended therapeutic application.

Detailed Experimental Procedure

Table 2: Step-by-step MTT assay protocol for this compound cytotoxicity testing

Step Procedure Critical Parameters Troubleshooting Tips
1. Cell Seeding Seed cells in 96-well plates at optimized density (e.g., 5,000-20,000 cells/well based on cell type). Culture for 24h for adherence. Consistent cell density across wells; edge effect minimization Include medium-only blanks for background subtraction [3]
2. Compound Treatment Prepare serial dilutions of this compound in serum-free media. Remove culture media and add 50μL serum-free media + 50μL MTT solution to each well. Use serum-free media to prevent background; include vehicle controls Prepare fresh this compound solutions for each experiment [3]
3. MTT Incubation Incubate plates at 37°C for 3 hours protected from light. Avoid temperature fluctuations; ensure consistent incubation time If low signal, extend incubation to 4h (do not exceed) [3]
4. Solubilization Carefully remove MTT solution. Add 150μL MTT solvent (4mM HCl, 0.1% NP40 in isopropanol) to each well. Complete dissolution of formazan crystals Wrap plate in foil and shake for 15min; pipette to dissolve crystals [3]
5. Absorbance Measurement Read absorbance at 590nm with reference filter at 630nm within 1h after solubilization. Ensure no bubbles in wells; proper instrument calibration If absorbance exceeds linear range, dilute samples with solvent [3]

Following data collection, calculation of viability and cytotoxicity percentages should be performed as follows:

Viability Calculation: % Viability = (Absorbance of treated sample / Absorbance of untreated control) × 100

Cytotoxicity Calculation: % Cytotoxicity = 100 - % Viability

For accurate results, it is essential to include appropriate controls in each experiment: untreated controls (cells with vehicle only), background controls (media with MTT but no cells), and if possible, positive controls (cells treated with a known cytotoxic agent). A standard curve correlating cell number with absorbance values can enhance quantitative interpretation, particularly when comparing effects across different cell lines with varying metabolic rates [3].

LDH Release Assay for Membrane Integrity Assessment

Principle and Applications

The Lactate Dehydrogenase (LDH) release assay is a widely utilized method for quantifying cytotoxicity based on the measurement of plasma membrane integrity. LDH is a stable cytoplasmic enzyme present in virtually all cell types, which is rapidly released into the cell culture supernatant upon damage to the plasma membrane—a key feature of cells undergoing apoptosis, necrosis, and other forms of cellular damage [4]. The assay detects the LDH activity in the culture medium by measuring the enzyme's catalytic activity in converting lactate to pyruvate, during which NAD⁺ is reduced to NADH. The resulting NADH then participates in a coupled reaction that reduces a yellow tetrazolium salt (INT) to a red, water-soluble formazan dye, with the intensity of the red color being directly proportional to the amount of LDH released and, consequently, the number of dead or damaged cells [4] [1].

For this compound testing, the LDH assay provides complementary information to the MTT assay by specifically measuring membrane disruption rather than metabolic inhibition. While the MTT assay detects early metabolic dysfunction, LDH release typically occurs at later stages of cell damage when membrane integrity is compromised, making these two assays valuable for characterizing both early and late cytotoxic events [2]. The LDH assay is particularly useful for identifying necrotic cell death or late-stage apoptosis where plasma membrane integrity is lost, and can be applied to both adherent and suspension cell cultures treated with this compound.

Detailed Experimental Procedure

The LDH assay protocol begins with cell preparation and treatment. Seed cells in 96-well plates at an appropriate density (typically 10,000-20,000 cells/well for most mammalian cell lines) and allow them to adhere overnight. Treat cells with serial dilutions of this compound for the desired exposure periods (e.g., 24, 48, and 72 hours). Include appropriate controls: untreated controls (for spontaneous LDH release), vehicle controls, and lysis controls (cells treated with Triton X-100 or similar detergent for maximum LDH release). Following compound exposure, centrifuge the plate at 1,000 × g for 5 minutes to pellet cells and debris, then carefully transfer 50-100μL of supernatant from each well to a new 96-well plate for LDH measurement [4].

For the LDH reaction, prepare the reaction mixture according to the manufacturer's instructions if using a commercial kit, or prepare a solution containing NAD⁺, INT, and lactate in appropriate buffer. Add the reaction mixture to each well containing the supernatant samples and incubate for 15-60 minutes at room temperature protected from light. The reaction can be stopped by adding weak acid (e.g., 1N HCl) if necessary, though this is not required for all protocols. Measure the absorbance at 490-500 nm, with a reference wavelength of 630-690 nm to subtract background interference. Calculate the percentage cytotoxicity using the following formula [4] [1]:

% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) × 100

Where "Experimental LDH release" represents this compound-treated cells, "Spontaneous LDH release" represents untreated control cells, and "Maximum LDH release" represents lysed control cells.

Apoptosis Analysis for Cell Death Mechanism Elucidation

Apoptotic Pathways and Mechanisms

Apoptosis, or programmed cell death, is a highly regulated process that plays a crucial role in maintaining tissue homeostasis and eliminating damaged or unwanted cells. There are two principal pathways of apoptosis: the extrinsic pathway (death receptor-mediated) and the intrinsic pathway (mitochondrial-mediated), both of which converge on a common execution phase involving caspase activation and cellular dismantling [8] [9]. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL, TNF-α) to their corresponding death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspases (caspase-8 and -10). The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or cytotoxic compounds, resulting in mitochondrial outer membrane permeabilization, release of cytochrome c, and formation of the apoptosome complex which activates caspase-9 [8].

For this compound, understanding which apoptotic pathway is activated provides valuable insight into its mechanism of action and potential therapeutic applications. Many anticancer drugs trigger the intrinsic apoptotic pathway through DNA damage or disruption of mitochondrial function, while immunomodulatory agents often engage the extrinsic pathway through regulation of death receptor expression or signaling. The protein p53, a critical sensor of cellular stress, serves as a key activator of the intrinsic pathway in response to DNA damage and other stresses, transcriptionally activating pro-apoptotic Bcl-2 family members such as BAX, Noxa, and PUMA [8]. Evaluation of these specific pathway components can help elucidate the precise molecular mechanisms through which this compound induces apoptosis in target cell lines.

Experimental Approach for Apoptosis Detection

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Execution Phase compound This compound Treatment DR Death Receptor Activation compound->DR Stress Cellular Stress (DNA Damage, Oxidative) compound->Stress DISC DISC Formation (FADD, Caspase-8) DR->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase37 Active Caspase-3/7 Caspase8->Caspase37 Direct/through Bid Mitochondria Mitochondrial Dysfunction Stress->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptotic Cell Death (DNA Fragmentation, Membrane Blebbing) Caspase37->Apoptosis

Schematic Representation of Apoptotic Pathways Activated by this compound

Several experimental methods are available for detecting apoptosis in this compound-treated cells:

  • Caspase Activity Assays: Measure the activation of executioner caspases (3, 7) using fluorogenic or colorimetric substrates. Increased caspase activity is a hallmark of apoptosis commitment.

  • Phosphatidylserine Externalization: Detect exposure of phosphatidylserine on the outer leaflet of the plasma membrane using Annexin V staining, typically combined with propidium iodide to distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

  • Mitochondrial Membrane Potential Assessment: Use fluorescent dyes such as JC-1 or TMRE to measure ΔΨm collapse, a key event in intrinsic apoptosis.

  • DNA Fragmentation Analysis: Detect internucleosomal DNA cleavage through TUNEL assay or DNA laddering patterns.

  • Western Blot Analysis: Monitor cleavage of apoptotic substrates (e.g., PARP) and changes in expression levels of Bcl-2 family proteins, IAPs, and other apoptosis regulators.

For researchers investigating this compound, a combination of these methods is recommended to comprehensively characterize the apoptotic response across different time points and concentrations.

Data Interpretation and Reporting Guidelines

Quantitative Analysis and Statistical Considerations

Accurate interpretation of cytotoxicity data for this compound requires appropriate statistical analysis and dose-response modeling. Key parameters should be calculated from the concentration-response data, including IC₅₀ values (concentration causing 50% inhibition of viability), TC₅₀ values (concentration causing 50% cytotoxicity), and LC₅₀ values (concentration causing 50% cell death). These values are typically determined by fitting the concentration-response data to nonlinear regression models such as the four-parameter logistic curve. Additionally, the therapeutic index can be calculated for this compound by comparing cytotoxic concentrations in normal cell lines to effective concentrations in target cells (e.g., cancer cells or infected cells), providing insight into the compound's selectivity window [2] [1].

Statistical considerations should include appropriate replication (minimum of three independent experiments with multiple technical replicates each), normalization to controls, and assessment of data distribution before selecting statistical tests. Data should be presented as mean ± standard deviation or standard error, with significance testing (e.g., ANOVA with post-hoc tests) to compare this compound treatments to controls and identify statistically significant effects. For screening multiple concentrations or time points, correction for multiple comparisons (e.g., Bonferroni, Tukey) should be applied to minimize false discovery rates.

Visualization and Reporting Standards

Effective visualization of cytotoxicity data enhances interpretation and communication of findings. Dose-response curves should be presented with logarithmic concentration axes and response values normalized to control groups. Time-course experiments should display cytotoxicity profiles across multiple time points to illustrate the kinetics of this compound's effects. Bar graphs are suitable for comparing multiple assay results at selected concentrations, while heat maps can effectively visualize patterns of response across different cell lines or multiple parameters simultaneously.

Comprehensive reporting of this compound cytotoxicity testing should include:

  • Experimental Conditions: Cell lines used with source and passage number, culture conditions, this compound formulation and solvent, exposure durations, and assay endpoints.

  • Methodological Details: Complete assay protocols including any modifications to standard procedures, detection instruments used, and reagent sources.

  • Quality Control Measures: Cell viability in untreated controls, consistency of replicate measurements, and performance of positive controls.

  • Raw and Processed Data: Absorbance/fluorescence values for all experimental groups, calculated viability and cytotoxicity percentages, derived parameters (IC₅₀, etc.), and complete statistical analysis.

Following these reporting standards ensures the reliability, reproducibility, and scientific validity of the cytotoxicity assessment for this compound, enabling accurate comparison with related compounds and supporting informed decisions about its further development.

Conclusion

This comprehensive set of application notes and protocols provides researchers with standardized methodologies for evaluating the cytotoxic potential of this compound across mammalian cell lines. The multi-assay approach recommended herein allows for a thorough characterization of both metabolic and membrane integrity aspects of cytotoxicity, while the apoptosis detection methods enable mechanistic insights into cell death pathways. By implementing these protocols with appropriate controls and validation measures, researchers can generate reliable, reproducible data to support the development of this compound and contribute to the understanding of its biological effects. As with all compound testing, these protocols may require optimization for specific cell models or experimental contexts, and should be supplemented with additional mechanistic studies as needed to fully elucidate the compound's cellular effects.

References

Comprehensive Molecular Docking Protocol for Mycobacterium tuberculosis InhA Inhibitor Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Target Background

Tuberculosis (TB) remains a devastating infectious disease worldwide, with Mycobacterium tuberculosis as its causative agent. The emergence of extensive drug-resistant strains has created an urgent need for novel therapeutic agents that can overcome existing resistance mechanisms. Among the most promising targets for anti-TB drug development is 2-trans enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. InhA catalyzes the NADH-specific reduction of 2-trans-enoyl-acyl carrier protein in the elongation cycle of the fatty acid synthase (FAS)-II pathway. Inhibition of InhA disrupts the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall, making this enzyme a primary therapeutic target for tuberculosis treatment [1].

The frontline TB drug isoniazid (INH) indirectly targets InhA but requires activation by the bacterial catalase-peroxidase (KatG) enzyme. KatG mutations represent a major mechanism of isoniazid resistance, leading to increased interest in developing direct InhA inhibitors that bypass this activation requirement. Research has demonstrated that compounds such as 4-hydroxy-2-pyridone derivatives and heteroaryl benzamides can directly inhibit InhA without requiring KatG activation, making them promising candidates against drug-resistant TB strains [1] [2]. The protocol described in this document provides a comprehensive framework for identifying and optimizing novel InhA inhibitors through structure-based computational approaches, with emphasis on methodological details required for successful implementation.

Table 1: Key Characteristics of Mycobacterium tuberculosis InhA

Property Description
EC Number 1.3.1.9
Function NADH-specific reduction of 2-trans-enoyl-acyl carrier protein
Biological Role Mycolic acid biosynthesis in FAS-II pathway
Structural Features Homodimeric structure with NADH cofactor binding site
Active Site Residues Tyr158, Met161, Lys165, Thr196, Met199
PDB Reference 4R9S (crystal structure with NITD-916 inhibitor)

Computational Setup and Requirements

Software Requirements

A successful molecular docking study requires several specialized software tools that work in concert to prepare structures, perform docking simulations, and analyze results. The AutoDock Vina program serves as the core docking engine in this protocol due to its significantly improved accuracy and speed compared to AutoDock 4, as demonstrated in benchmarking studies [3] [4]. For protein and ligand preparation, the Schrödinger Suite offers comprehensive tools through its Protein Preparation Wizard and LigPrep modules, though open-source alternatives like OpenBabel and MGLTools can be substituted if commercial software is unavailable [5]. Visualization and analysis can be performed using ChimeraX or PyMOL for structural inspection, while Graphviz provides capabilities for creating publication-quality workflow diagrams [6].

For post-docking analysis, additional tools are required to calculate binding energies and investigate protein-ligand interactions. The Fragment Molecular Orbital (FMO) method implemented in software such as GAMESS provides quantum mechanical insights into interaction energies between residues and ligands, enabling more accurate binding affinity predictions [1] [2]. Molecular dynamics simulations can be conducted with AMBER, GROMACS, or Desmond to assess the stability of protein-ligand complexes under simulated physiological conditions [5]. The admetSAR tool is recommended for predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of candidate compounds to assess their drug-likeness early in the discovery pipeline [5].

System Preparation and Configuration

Proper configuration of the computational environment is essential for efficient docking calculations. The AutoDock Vina program can be installed via package managers using the command pip install vina or conda install -c conda-forge vina, which handles dependencies automatically [4]. For optimal performance, systems should be equipped with multiple CPU cores, as Vina can efficiently parallelize the docking search algorithm across available processors, significantly reducing computation time [3]. While exact hardware requirements depend on the library size being screened, a modern multi-core workstation with sufficient RAM (16 GB minimum, 32+ GB recommended) is adequate for most virtual screening applications.

The Graphviz package must be separately installed for workflow visualization. Installation can be accomplished via pip install graphviz, but the system must also have the Graphviz binary utilities installed and accessible in the system PATH [6]. Verification of proper installation can be performed by executing dot -V in the command line, which should return the installed Graphviz version. For researchers using Jupyter notebooks, both Vina and Graphviz integrate well with this environment, allowing for interactive docking studies and visualization [6].

Receptor and Ligand Preparation

Protein Preparation Protocol

Step 1: Structure Retrieval and Initial Assessment

  • Obtain the three-dimensional crystal structure of InhA from the Protein Data Bank (recommended entry: 4R9S, resolution: 1.85 Å, R-value: 0.190) [5].
  • Carefully inspect the structure for completeness, paying particular attention to the active site region near the NADH cofactor.
  • Identify and document any missing residues or loops that might require modeling.

Step 2: Structure Cleaning and Optimization

  • Remove all heteroatoms not directly involved in the binding site, including crystallographic water molecules and buffer ions.
  • Retain the NADH cofactor within the binding site, as it plays a critical role in inhibitor binding.
  • Use the Protein Preparation Wizard (Schrödinger) or similar tools to:
    • Add missing hydrogen atoms appropriate for physiological pH (7.0-7.4)
    • Generate disulfide bonds where appropriate
    • Assign proper bond orders and formal charges
    • Optimize the protonation states of residues using PROPKA at pH 7.0 [5]

Step 3: Energy Minimization

  • Apply the OPLS_2005 or similar force field for energy minimization.
  • Perform constrained optimization to relieve atomic clashes while maintaining the overall protein structure.
  • Use a convergence threshold of 0.3 Å for heavy atoms to ensure reasonable geometry without significant deviation from the crystal structure.
  • Validate the prepared structure by checking Ramachandran plot statistics and other stereochemical parameters.

The diagram below illustrates the protein preparation workflow:

ProteinPrep Start Start: PDB Structure Retrieval P1 Structure Inspection (Completeness, Missing Residues) Start->P1 P2 Remove Heteroatoms (Crystallographic Waters, Ions) P1->P2 P3 Retain NADH Cofactor P2->P3 P4 Add Hydrogen Atoms (Optimize Protonation States) P3->P4 P5 Assign Bond Orders and Formal Charges P4->P5 P6 Generate Disulfide Bonds P5->P6 P7 Energy Minimization (Constrained Optimization) P6->P7 P8 Structure Validation (Ramachandran, Stereochemistry) P7->P8 End Prepared Protein Structure P8->End

Ligand Library Preparation

Step 1: Compound Sourcing and Selection

  • Acquire compound libraries from reputable sources such as the Enamine database (approximately 32,000 compounds for initial screening) [5].
  • Apply preliminary filters based on drug-likeness using the Lipinski Rule of Five:
    • Molecular weight ≤ 500 Da
    • Calculated logP ≤ 5
    • Hydrogen bond donors ≤ 5
    • Hydrogen bond acceptors ≤ 10
  • Consider structural diversity to ensure coverage of different chemical scaffolds.

Step 2: Ligand Structure Optimization

  • Generate 3D structures for all compounds using standard molecular building tools.
  • Perform conformational sampling to identify the lowest energy conformation for each compound.
  • Apply quantum chemical optimization using density functional theory (DFT) methods such as B3LYP/6-31G for accurate geometry and electronic property calculation [1].

Step 3: Preparation for Docking

  • Use LigPrep (Schrödinger) or similar tools to:
    • Generate possible tautomeric states at physiological pH (7.0 ± 0.5)
    • Create stereoisomers for chiral centers (retain specified chirality where known)
    • Assign partial atomic charges using appropriate methods (e.g., Gasteiger, AM1-BCC)
    • Export structures in PDBQT format compatible with AutoDock Vina [5]
  • For each ligand, generate multiple protonation states using Epik to account for possible charge variations under physiological conditions [5].

Table 2: Ligand Preparation Parameters and Methods

Preparation Step Recommended Method Key Parameters
3D Structure Generation GaussView 3.07 B3LYP/6-31G level theory
Conformational Sampling Mixed Torsional/Low-Mode Sampling Maximum conformers: 20 per compound
Ionization States Epik pH: 7.0 ± 0.5
Tautomer Generation LigPrep Generate likely tautomers
Charge Assignment Gasteiger -
Output Format PDBQT Include partial charges and atom types

Molecular Docking Execution

Binding Site Definition and Grid Setup

Step 1: Binding Site Identification

  • Analyze the InhA active site by examining known inhibitor complexes (e.g., NITD-916 in PDB 4R9S).
  • Identify key catalytic residues and NADH cofactor positioning.
  • Define the binding cavity using the centroid of the native ligand or catalytic residues as reference.

Step 2: Grid Parameter Configuration

  • Set the grid center coordinates based on the geometric center of the binding site (example coordinates: X: 34.65, Y: 49.39, Z: 40.79 for MAB-InhA) [5].
  • Determine the grid dimensions to fully encompass the binding site with additional margin for ligand flexibility:
    • Size_x: 25 Å, Size_y: 25 Å, Size_z: 25 Å (default values)
    • Adjust dimensions for larger ligands or allosteric binders
  • Use AutoDock Tools or similar utilities to visually verify grid placement encompasses the entire binding pocket.

Step 3: Search Parameter Optimization

  • Set the exhaustiveness parameter to 16-32 for virtual screening (higher values increase search thoroughness at computational cost).
  • Define the energy range to 4-5 kcal/mol to ensure adequate conformational diversity in output poses.
  • For flexible side chain docking, identify rotatable bonds in key active site residues (e.g., Met161, Met199) that may influence ligand binding.
Docking Simulation Execution

Step 1: Configuration File Preparation

  • Create a dedicated working directory for each docking campaign.
  • Prepare the Vina configuration file (config.txt) with all necessary parameters:

  • Validate paths to all input files to prevent runtime errors.

Step 2: Docking Execution

  • Run AutoDock Vina using the command: vina --config config.txt --log results.log --out output.pdbqt
  • For high-throughput screening, implement batch processing or use Vina's built-in batch capabilities.
  • Monitor execution for errors or warnings that might indicate issues with input structures or parameters.

Step 3: Output Management

  • Extract all binding poses and associated affinity scores (in kcal/mol) from output files.
  • Generate a structured database of results for subsequent analysis.
  • Preserve log files containing detailed information about the docking process for troubleshooting.

The following diagram illustrates the complete molecular docking workflow:

DockingWorkflow Start Start Docking Protocol A Protein Preparation (PDB: 4R9S) Start->A B Ligand Library Preparation (Enamine Database) Start->B C Define Binding Site (Grid Center: X=34.65, Y=49.39, Z=40.79) A->C B->C E Configure Search Parameters (Exhaustiveness: 24) C->E D Set Grid Dimensions (Size: 25×25×25 Å) F Execute Docking (AutoDock Vina) E->F G Pose Extraction and Scoring (Binding Affinity in kcal/mol) F->G H Binding Mode Analysis (Pose Clustering, Interactions) G->H End Hit Identification H->End

Results Analysis and Hit Identification

Binding Pose Analysis and Scoring

Step 1: Pose Clustering and Consensus Scoring

  • Analyze the multiple binding poses generated for each ligand (typically 10 poses per compound).
  • Cluster similar conformations using root-mean-square deviation (RMSD) threshold of 2.0 Å to identify representative binding modes.
  • Calculate consensus scores by combining Vina's affinity predictions with other scoring functions when possible to improve reliability.
  • Prioritize compounds that consistently show favorable binding affinity (typically ≤ -8.0 kcal/mol for promising hits) across multiple poses.

Step 2: Interaction Analysis

  • Identify specific hydrogen bonds between ligands and key InhA residues (Tyr158, Thr196, NADH) that correlate with strong inhibition [1] [2].
  • Evaluate hydrophobic contacts with residues such as Met161, Phe149, and Ala198 that contribute to binding stability.
  • Assess π-π stacking and cation-π interactions with aromatic residues in the binding pocket.
  • Use visualization software (PyMOL, ChimeraX) to manually inspect the most promising complexes.

Step 3: Binding Mode Validation

  • Compare predicted binding modes with known crystal structures of InhA-inhibitor complexes for validation.
  • Verify that poses position key ligand functional groups appropriately to interact with catalytic residues.
  • Check for structural consistency across similar compounds to identify structure-activity relationships.
ADMET Profiling and Drug-Likeness Evaluation

Step 1: Physicochemical Property Assessment

  • Calculate key molecular properties for hit compounds:
    • Molecular weight (preferably <500 Da)
    • Calculated logP (typically <5)
    • Hydrogen bond donors/acceptors
    • Polar surface area (PSA)
    • Rotatable bonds count
  • Apply the Lipinski Rule of Five to identify compounds with likely good oral bioavailability [5].

Step 2: ADMET Prediction

  • Use admetSAR or similar tools to predict:
    • Gastrointestinal absorption (high probability desired)
    • Blood-brain barrier permeability (case-dependent based on target)
    • CYP450 enzyme inhibition (minimal inhibition preferred)
    • Hepatotoxicity (low probability desired)
    • AMES mutagenicity (negative required) [5]
  • Calculate ligand efficiency metrics:
    • Ligand Efficiency (LE): -ΔG/heavy atom count (target >0.3 kcal/mol/atom)
    • Lipophilic Efficiency (LipE): pIC50 - logP (target >5)
    • Binding Efficiency Index (BEI): pKi/MW [7]

Step 3: Hit Selection and Prioritization

  • Rank compounds based on combined scores incorporating both binding affinity and drug-likeness.
  • Apply structural clustering to ensure chemical diversity among selected hits.
  • Identify lead compounds for further experimental validation based on optimal balance of potency and properties.

Table 3: Key Metrics for Hit Identification and Prioritization

Evaluation Category Metric Target Value
Binding Affinity Vina Score (ΔG) ≤ -8.0 kcal/mol
Ligand Efficiency LE ≥ 0.3 kcal/mol/atom
Lipophilicity LogP ≤ 5
Molecular Size Molecular Weight ≤ 500 Da
Polar Surface Area PSA ≤ 140 Ų
Solubility LogS > -4.0
Toxicity AMES Test Prediction Negative

Experimental Validation and Confirmatory Studies

Advanced Computational Validation

Step 1: Binding Free Energy Calculations

  • Perform MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations to refine binding affinity predictions.
  • Use the following protocol:
    • Extract representative snapshots from molecular dynamics trajectories
    • Calculate enthalpic contributions using implicit solvent models
    • Estimate entropic contributions through normal mode analysis
    • Compute final binding free energies as ensemble averages
  • Compare MM/GBSA results with experimental IC₅₀ values when available for validation [5].

Step 2: Fragment Molecular Orbital (FMO) Calculations

  • Apply ab initio FMO method to elucidate specific interactions at the electronic level.
  • Partition the protein-ligand complex into fragments at the residue level.
  • Perform MP2/6-31G calculations to evaluate inter-fragment interaction energies (IFIEs).
  • Identify key residue contributions to binding, particularly strong hydrogen bonds and hydrophobic interactions [1] [2].
  • Use FMO results to guide rational design of optimized analogs with improved binding.

Step 3: Molecular Dynamics Simulations

  • Conduct 200 ns MD simulations using AMBER, GROMACS, or Desmond to assess complex stability.
  • Analyze the following properties from simulation trajectories:
    • Root Mean Square Deviation (RMSD) of protein backbone and ligand heavy atoms
    • Root Mean Square Fluctuation (RMSF) of residue flexibility
    • Protein-ligand contacts and hydrogen bond occupancy
    • Secondary structure preservation throughout simulation
  • Confirm that promising complexes maintain stable binding modes with RMSD fluctuations <2.0 Å [5].
Experimental Corroboration Protocol

Step 1: Biochemical Assays

  • Express and purify recombinant M. tuberculosis InhA protein for in vitro testing.
  • Perform enzyme inhibition assays to determine IC₅₀ values for top computational hits.
  • Measure inhibition of NADH-dependent enoyl-ACP reductase activity.
  • Validate direct InhA binding versus indirect mechanisms through additional biophysical assays.

Step 2: Structural Biology Validation

  • Pursue co-crystallization of promising inhibitors with InhA.
  • Solve crystal structures at high resolution (<2.5 Å) to confirm predicted binding modes.
  • Compare computational predictions with experimental electron density maps.
  • Use structural insights to refine computational models and inform further optimization.

Step 3: Cellular Activity Assessment

  • Evaluate antibacterial activity against M. tuberculosis strains including drug-resistant isolates.
  • Determine minimum inhibitory concentrations (MIC) in culture.
  • Assess cytotoxicity against mammalian cell lines to establish selectivity index.
  • Perform additional assays for compounds targeting intracellular bacteria.

Implementation Notes and Practical Considerations

Protocol Adaptation and Optimization

This molecular docking protocol provides a robust framework for InhA inhibitor identification, but several factors should be considered for optimal implementation. Researchers should validate critical steps using known active and inactive compounds before applying the protocol to novel chemical libraries. The grid dimensions and placement may require adjustment based on the specific InhA structure being used, particularly when studying allosteric inhibitors or proteins with mutations. For programs targeting specific resistant strains, incorporating mutant InhA structures (e.g., I21V, I47T, S94A) in the screening process may improve outcomes against clinical isolates [1].

The balance between computational expense and screening thoroughness must be considered when designing virtual screening campaigns. For initial screening of large libraries (>10,000 compounds), lower exhaustiveness (8-16) provides reasonable results with faster throughput. For lead optimization stages with smaller compound sets (<100 compounds), higher exhaustiveness (24-32) with flexible side chain docking yields more reliable predictions. Additionally, researchers should consider scaffold diversity when selecting final hits to ensure multiple chemical series are available for subsequent optimization.

Troubleshooting Common Issues

Several common challenges may arise during implementation of this protocol. Poor correlation between computational scores and experimental activity may indicate issues with binding site definition, protein preparation, or force field limitations. In such cases, verifying the protocol with known active compounds and adjusting parameters accordingly is recommended. Inconsistent binding poses across similar compounds may suggest inadequate sampling, which can be addressed by increasing exhaustiveness or implementing consensus docking approaches.

When encountering limited numbers of quality hits, researchers should consider expanding the chemical library diversity or modifying the filtering criteria to include compounds with marginally suboptimal properties that might be optimized later. For compounds with good binding affinity but poor drug-likeness, computational medicinal chemistry approaches can guide strategic modifications to improve properties while maintaining potency. Throughout the process, maintaining detailed records of all parameters and results facilitates protocol refinement and reproducibility.

References

synthesis method for 1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Piperazine derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in pharmaceuticals and bioactive compounds. The structural motif of 1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine is of particular interest for drug discovery. The specific derivative KEN1 (1-(2-thienyl)-4-(3-phenoxybenzyl)piperazine) was developed as an optimized inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (mtInhA), a key enzyme in the biosynthesis of the mycobacterial cell wall [1]. This synthesis is a prime example of structure-based drug design, where a lead compound was modified to enhance its interaction with a biological target. The following protocol provides a detailed, reliable procedure for the synthesis of KEN1, which can serve as a core structure for generating a wider library of analogs for structure-activity relationship (SAR) studies.

Synthetic Protocol for KEN1

This procedure outlines the reductive amination synthesis of 1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine (KEN1) [1].

Materials and Reagents
Reagent/Chemical Purity/Specification
3-Phenoxybenzaldehyde 1.0 equivalent
Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride 1.1 equivalent
Sodium acetoxyborohydride (NaBH(OAc)₃) 1.2 equivalent
Anhydrous Dichloromethane (DCM) Solvent, anhydrous
Argon gas Inert atmosphere
Silica Gel 60N For column chromatography
Deuterated Chloroform (CDCl₃) For NMR analysis
Equipment
  • Round-bottom flask (250 mL) with magnetic stir bar
  • Argon gas inlet and vacuum line (Schlenk line or equivalent)
  • Reflux condenser
  • Separatory funnel (250 mL)
  • Rotary evaporator
  • Equipment for column chromatography
  • NMR spectrometer (e.g., Bruker Avance 500)
  • Mass spectrometer (e.g., JEOL JMS-SX102A)
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM). The exact volume of DCM should be sufficient to create a stirrable solution, typically around 100 mL.
  • Add Reactants: To this solution, add piperazin-1-yl(thiophen-2-yl)methanone hydrochloride (1.1 equivalents) and sodium acetoxyborohydride (1.2 equivalents) [1].
  • Inert Atmosphere: Purge the reaction vessel with argon and maintain a slight positive pressure of argon throughout the reaction to prevent moisture ingress.
  • Stirring: Stir the reaction mixture at room temperature (typically 20-25°C) overnight (approximately 12-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
  • Reaction Quench: After confirming the completion of the reaction, carefully quench it by adding a small volume of water. Transfer the mixture to a separatory funnel.
  • Extraction: Extract the aqueous layer with fresh dichloromethane (typically 2-3 times). Combine the organic layers in a clean flask.
  • Washing and Drying: Wash the combined organic extracts with brine (saturated sodium chloride solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for approximately 30 minutes.
  • Solvent Removal: Filter off the solid Na₂SO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
  • Purification: Purify the crude product using silica gel column chromatography. The specific eluent system (e.g., a gradient of hexane/ethyl acetate) should be optimized based on TLC analysis to achieve optimal separation.
  • Characterization: The purified compound can be characterized as follows [1]:
    • Yield: 46%
    • ¹H NMR (500 MHz, CDCl₃): δ 7.51–6.91 (m, 12H, Ar-H), 3.75 (s, 4H, CH₂×2), 3.52 (s, 2H, CH₂), 2.48 (t, 4H, CH₂×2).
    • ¹³C NMR (126 MHz, CDCl₃): δ 163.50, 157.36, 140.20, 139.86, 137.12, 131.92, 130.44, 129.76, 129.61, 128.76, 128.51, 127.60, 126.64, 123.85, 123.26, 122.58, 119.41, 118.84, 117.66.
    • Mass Spectrometry: Exact mass for C₂₂H₂₃N₂O₂S [M + H]⁺ calculated: 379.1; found: 379.

The following workflow diagram illustrates the entire synthesis and characterization process:

G Start Start Reaction Setup A Dissolve 3-Phenoxybenzaldehyde in anhydrous DCM Start->A B Add Piperazine Derivative and NaBH(OAc)₃ A->B C Stir under Argon at Room Temperature Overnight B->C D Quench Reaction with Water C->D E Extract with Dichloromethane D->E F Wash with Brine, Dry over Na₂SO₄ E->F G Concentrate under Reduced Pressure F->G H Purify by Silica Gel Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Analytical Data and Biological Evaluation

Summary of Characterization Data for KEN1

The table below consolidates the key analytical data for the synthesized KEN1 compound [1].

Analytical Method Key Data and Characteristics
¹H NMR (CDCl₃) Aromatic H: 7.51–6.91 ppm (m, 12H); Methylene H: 3.75 ppm (s, 4H), 3.52 ppm (s, 2H), 2.48 ppm (t, 4H)
¹³C NMR (CDCl₃) Characteristic peaks: 163.50, 157.36, 140.20, 139.86, 137.12, 131.92 ppm; Methylene carbons confirmed.
Mass Spectrometry m/z for C₂₂H₂₃N₂O₂S [M + H]⁺: Calculated 379.1, Found 379.1
Biological Activity Inhibits mtInhA enzyme activity; shows antimycobacterial activity comparable to lead compound KES4.

Applications in Drug Discovery

The synthesis of 1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine derivatives fits into a broader strategy in modern drug discovery. The following diagram illustrates its role in a typical structure-based drug design cycle, as demonstrated by the development of KEN1 from the lead compound KES4 [1].

G Lead Identify Lead Compound (e.g., KES4) SAR SAR Analysis & Virtual Library Design Lead->SAR Docking In Silico Docking Simulation (e.g., GOLD) SAR->Docking Select Select Promising Candidate (e.g., KEN1) Docking->Select Synthesize Synthesis of Target Compound Select->Synthesize Test In Vitro Biological Testing (Enzyme and Cell Assays) Synthesize->Test Decision Potency Improved? Test->Decision Decision:e->Lead:e Yes, new lead candidate Decision:s->SAR:n No, design new analogs

  • Structure-Activity Relationship (SAR) Studies: The core structure can be modified to explore SAR. For instance, in related phenoxybenzylpiperazine systems as CCR8 agonists, modifications to the phenyl rings and benzylic position are poorly tolerated, while variations in the linker and piperazine/piperidine ring can significantly enhance potency [2].
  • Molecular Hybridization: This scaffold can be combined with other pharmacophores. For example, 1,2,3-triazole-piperazine-benzo[b][1,4]thiazine hybrids have been developed and shown potent antibacterial activity against resistant Staphylococcus aureus strains [3].
  • Piperazine as a Versatile Building Block: General methods for piperazine synthesis, including Pd-catalyzed arylations, photoredox decarboxylative annulations, and reductive aminations, provide a toolbox for generating diverse derivatives for screening [4].

Troubleshooting and Optimization Notes

Common Issue Potential Cause Recommended Solution
Low Reaction Yield Moisture degradation of reductant Ensure solvents and glassware are thoroughly anhydrous; maintain inert atmosphere.
Poor Purification Co-elution of impurities Optimize mobile phase gradient for column chromatography; consider alternative solvent systems.
Multiple Spots on TLC Incomplete reaction or side products Extend reaction time; confirm stoichiometry of NaBH(OAc)₃ is correct.
Low Activity in Assays Incorrect regiochemistry Verify structure unequivocally via NMR; confirm the binding mode via docking studies [1].

Conclusion

The detailed protocol for synthesizing 1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine (KEN1) provides a robust and reproducible method for obtaining this pharmaceutically relevant scaffold. Its integration with in silico design and biological evaluation, as demonstrated in its development as an mtInhA inhibitor, offers a powerful approach for medicinal chemists. The core structure serves as a versatile template for generating novel derivatives to probe various biological targets and optimize drug-like properties, facilitating the discovery of new therapeutic agents.

References

preparation of MtInhA protein for inhibitor binding studies

Author: Smolecule Technical Support Team. Date: February 2026

Protein Production and Purification Protocol

This section provides a detailed, step-by-step protocol for the expression, purification, and quality control of recombinant MtInhA protein, suitable for structural and biophysical studies.

Protocol: Recombinant MtInhA Preparation

  • Step 1: Expression

    • Construct Design: Clone the inhA gene into a suitable expression vector (e.g., pET series). Consider including an N-terminal His₆-tag for simplified purification.
    • Transformation: Transform the construct into an E. coli expression strain such as BL21(DE3).
    • Cell Growth and Induction: Grow cultures in LB or Terrific Broth medium at 37°C until OD₆₀₀ reaches ~0.6-0.8. Induce protein expression with 0.1-1.0 mM Isopropyl β-d-1-thiogalactopyranoside (IPTG) and incubate further for 16-18 hours at 18°C.
  • Step 2: Harvest and Lysis

    • Harvest: Pellet cells via centrifugation (e.g., 4,000 x g for 20 minutes at 4°C).
    • Lysis: Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF). Lyse cells using sonication or high-pressure homogenization on ice.
    • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 45 minutes at 4°C) to remove cellular debris. Recover the soluble supernatant.
  • Step 3: Purification

    • Immobilized Metal Affinity Chromatography (IMAC): Load the clarified lysate onto a Ni²⁺-NTA affinity column pre-equilibrated with Lysis Buffer. Wash with 10-20 column volumes (CV) of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25-50 mM Imidazole) to remove weakly bound proteins.
    • Elution: Elute the His₆-tagged MtInhA protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-300 mM Imidazole).
    • Tag Cleavage (Optional): If a cleavable tag was used, incubate the eluted protein with the appropriate protease (e.g., TEV protease) overnight at 4°C.
    • Size Exclusion Chromatography (SEC): As a final polishing step, inject the protein sample into a SEC column (e.g., HiLoad 16/600 Superdex 200 pg) pre-equilibrated with a storage or assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step separates the target protein from aggregates, contaminants, and cleaved tags.
  • Step 4: Quality Control and Characterization

    • Purity Analysis: Analyze protein fractions by SDS-PAGE. The protein should appear as a single band at the expected molecular weight (~34 kDa for the monomer).
    • Concentration Determination: Measure protein concentration using a Nanodrop spectrophotometer (extinction coefficient ε₂₈₀ = 29,460 M⁻¹cm⁻¹) or Bradford assay.
    • Structural Integrity Check:
      • Circular Dichroism (CD) Spectroscopy: Confirm the presence of characteristic alpha-helical secondary structure by obtaining a CD spectrum in the far-UV range (190-250 nm).
      • Thermal Shift Assay: Determine the protein's melting temperature (Tₘ) to assess stability and the potential stabilizing effect of co-factors like NADH.

The workflow below summarizes the key stages of the protein preparation process.

G Start Start Protein Prep Construct Construct Design and Cloning Start->Construct Express Protein Expression in E. coli Construct->Express Harvest Harvest and Lysis Express->Harvest Clarify Clarify Lysate Harvest->Clarify IMAC IMAC Purification (Ni-NTA) Clarify->IMAC SEC Size Exclusion Chromatography (SEC) IMAC->SEC QC Quality Control (SDS-PAGE, CD, TSA) SEC->QC End Aliquot and Store at -80°C QC->End

Application in Inhibitor Binding Studies

A well-prepared and characterized MtInhA protein is foundational for downstream binding studies. The table below summarizes key methodologies and considerations.

Table 1: Methodologies for MtInhA Inhibitor Binding Studies

Method Application with MtInhA Key Experimental Parameters & Considerations

| X-ray Crystallography [1] [2] | Determine high-resolution 3D structure of MtInhA-inhibitor complexes. | • Co-crystallize MtInhA-NADH with inhibitor. • Requires high-protein homogeneity and crystallization screening. • Resolution ≤ 2.0 Å is ideal for visualizing atomic interactions. | | Molecular Docking & Simulation [3] [4] [5] | Predict binding poses and affinity of novel inhibitors in silico. | • Use a high-resolution MtInhA structure (e.g., from PDB). • Validate docking protocol with known inhibitors [5]. • Advanced MD (e.g., 2D REMD) can sample binding pathways [4]. | | Biophysical Binding Assays | Measure binding affinity (Kd), kinetics (kon/koff), and thermodynamic parameters. | • Surface Plasmon Resonance (SPR): Immobilize MtInhA; inject inhibitors. • Isothermal Titration Calorimetry (ITC): Directly measure heat change upon binding. • Thermal Shift Assay: Monitor Tm shift to indicate binding. | | Proteome-wide Profiling [6] | Assess selectivity and identify off-target interactions for covalent inhibitors. | • Apply methods like COOKIE-Pro to measure drug occupancy across thousands of proteins [6]. • Critical for evaluating selectivity and minimizing side effects during lead optimization. |

The following diagram illustrates how purified MtInhA is utilized in various binding studies to advance a compound through the drug discovery pipeline.

G PureProtein Pure MtInhA Protein VirtualScreen Virtual Screening (Molecular Docking) PureProtein->VirtualScreen  In silico complex Biophysical Biophysical Assays (SPR, ITC, TSA) PureProtein->Biophysical  Affinity/Kinetics Structural Structural Studies (X-ray Crystallography) PureProtein->Structural  3D structure Selectivity Selectivity Assessment (Proteome-wide Profiling) PureProtein->Selectivity  Off-target screening VirtualScreen->Biophysical Biophysical->Structural Biophysical->Selectivity LeadCompound Optimized Lead Compound Structural->LeadCompound Selectivity->LeadCompound

Key Data and Best Practices for Researchers

  • Protein Purity and Homogeneity: For reliable data, aim for >95% purity as assessed by SDS-PAGE. SEC should show a single, symmetric peak, indicating a monodisperse sample free of aggregates [2].
  • Cofactor Incorporation: MtInhA is an NADH-dependent enzyme. Ensure the protein is purified and/or pre-incubated with NADH for binding studies that target the biologically relevant binary complex.
  • Ligand Classification for PPI Targets: When studying inhibitors that disrupt protein-protein interactions (PPIs), classify binding pockets. Ligands can be orthosteric competitive (directly block the partner's epitope), orthosteric non-competitive (bind the interface without direct competition), or allosteric (bind elsewhere and affect the interface indirectly) [2].
  • Structure Determination Techniques: The primary methods for experimentally determining the 3D structure of protein-ligand complexes are X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy (cryo-EM) [1] [2]. The choice depends on protein size, complex nature, and ability to form crystals.

Critical Troubleshooting Notes

  • Low Solubility or Yield: If MtInhA expresses in inclusion bodies, optimize induction conditions (lower temperature, lower IPTG concentration) or switch expression strains. Alternatively, screen different buffers and additives during lysis to improve solubility.
  • Poor Binding Data: Inconsistent binding data (e.g., in SPR or ITC) can stem from low protein quality, improper folding, or inactive protein. Always cross-validate binding results with a functional enzymatic assay to confirm the protein's activity.
  • Crystallization Failures: If co-crystallization fails, consider soaking pre-formed MtInhA-NADH crystals with the inhibitor. Extensive screening of crystallization conditions is often necessary.

References

improving MtInhA-IN-1 inhibitory potency through structural modification

Author: Smolecule Technical Support Team. Date: February 2026

Strategic FAQs for Inhibitor Improvement

1. What are the key structural modification strategies for improving MtInhA inhibitors? Research on compounds similar to MtInhA-IN-1 suggests several effective strategies:

  • Bioisosteric Replacement: Swapping one heterocycle for another can fine-tune properties. A study on a 4-aminoquinoline inhibitor found that replacing the 2-furyl group with a phenyl (like in compound 33) or a 2-fluorobenzyl group significantly boosted enzyme inhibition and antimycobacterial activity [1].
  • Scaffold Hopping: Modifying the central core structure can create novel inhibitors. For a compound named KES4, researchers built a virtual library by modifying one of its rings. The top-scoring virtual candidate, KEN1, was synthesized and showed higher InhA inhibitory activity than the original lead [2].
  • Optimizing Hydrogen Bond Acceptors: The strength and geometry of a key hydrogen bond are critical. Studies on piperazine-based inhibitors highlight that the amide carbonyl group acts as a key pharmacophore, forming a critical hydrogen bond with the tyrosine 158 (Tyr158) residue of MtInhA. Modulating this hydrogen bond acceptor is a vital step in optimization [3].

2. Which experimental methods are used to validate the potency of new inhibitors? A combination of computational and experimental techniques is standard for validating new inhibitors.

Table 1: Key Experimental Assays for Validating MtInhA Inhibitors

Assay Type Measured Parameter Purpose & Significance
Enzyme Inhibition [4] [1] IC₅₀ (Half-maximal inhibitory concentration) Measures the compound's direct potency against the purified MtInhA enzyme.
Steady-State Kinetics [4] [1] Kᵢ (Inhibition constant), Mode of Inhibition (e.g., competitive, uncompetitive) Determines the binding affinity and reveals how the inhibitor interferes with the enzyme's reaction mechanism.
Protein-Ligand Binding [4] KD (Dissociation constant), Thermodynamic parameters (ΔH°, ΔS°, ΔG°) Quantifies the binding strength and characterizes the driving forces (e.g., hydrogen bonding, hydrophobic effects) behind the interaction.
Whole-Cell Activity [5] [1] MIC (Minimum Inhibitory Concentration) Determines the lowest concentration that prevents visible growth of M. tuberculosis in culture, indicating cellular efficacy.
Cytotoxicity Assay [5] [1] CC₅₀ (Cytotoxic concentration) or cell viability Evaluates the compound's safety profile by measuring its toxicity against mammalian cell lines (e.g., Vero, HepG2).

3. How are computational methods applied in the design process? Computational tools are indispensable for rational drug design before synthesis.

  • Molecular Docking: Used to predict the binding pose and affinity of a ligand within the MtInhA active site. It helps in visualizing key interactions, such as with NAD+ cofactor and Tyr158 [6] [2].
  • Molecular Dynamics (MD) Simulations: Assess the stability of the protein-ligand complex over time and calculate more refined binding free energies using methods like MM-GBSA [7] [8].
  • Fragment Molecular Orbital (FMO) Calculations: An advanced ab initio method that provides detailed insights into the specific interaction energies between inhibitor fragments and individual protein residues, guiding targeted modifications [6].

The following diagram illustrates a typical integrated workflow that combines these computational and experimental methods in an iterative cycle for inhibitor optimization:

workflow Start Starting Point: Known Inhibitor (e.g., this compound) CompDesign Computational Design Start->CompDesign ExpTesting Experimental Testing CompDesign->ExpTesting DataAnalysis Data Analysis & SAR ExpTesting->DataAnalysis NewCycle New Cycle of Optimization DataAnalysis->NewCycle Hypothesis for Improved Compound NewCycle->CompDesign

Detailed Experimental Protocols

1. Protocol for Enzyme Inhibition Assay (IC₅₀ Determination) This protocol measures the compound's ability to directly inhibit the MtInhA enzyme [4].

  • Principle: The assay monitors the oxidation of NADH to NAD⁺ by MtInhA, which results in a decrease in absorbance at 340 nm.
  • Procedure:
    • Prepare a reaction mixture containing 100 mM Pipes buffer (pH 7.0), 60 µM NADH (near the Kₘ value), and 45 µM DD-CoA (a substrate analog).
    • Pre-incubate the enzyme (2.2 µM MtInhA) with varying concentrations of the inhibitor for a set time to ensure equilibrium.
    • Initiate the reaction by adding the enzyme-inhibitor mix to the reaction mixture.
    • Monitor the change in absorbance at 340 nm for 1 minute using a UV-Vis spectrophotometer.
    • Calculate the percentage of inhibition relative to a DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

2. Protocol for Determining the Mode of Inhibition This kinetic analysis reveals how the inhibitor competes with the substrates [4] [1].

  • Procedure:
    • Measure initial reaction rates while systematically varying the concentration of one substrate (e.g., NADH from 10 to 160 µM) at several fixed, varying concentrations of the inhibitor.
    • Maintain the other substrate (e.g., DD-CoA) at a fixed, non-saturating concentration.
    • Plot the data on a Lineweaver-Burk (double-reciprocal) plot.
    • Analyze the pattern of the lines:
      • Competitive Inhibition: Lines intersect on the y-axis.
      • Uncompetitive Inhibition: Parallel lines.
      • Non-competitive Inhibition: Lines intersect to the left of the y-axis.
    • Fit the data globally to the appropriate equation to determine the inhibition constants (Kᵢᵢ and/or Kᵢₛ).

Common Experimental Issues & Troubleshooting

Table 2: Troubleshooting Guide for Common Experimental Issues

Problem Potential Cause Solution
High IC₅₀ but good MIC Poor compound solubility or permeability in whole-cell assays. Check solubility in assay buffer. Consider prodrug strategies or formulation to improve cellular uptake [1].
Time-dependent inhibition Slow-binding or covalent inhibition mechanism. Extend pre-incubation time of enzyme and inhibitor before adding substrates to ensure steady-state conditions [4].
Toxicity in mammalian cells Lack of selectivity for the bacterial target. Perform counter-screening on mammalian cell lines (e.g., Vero, HepG2) early in the optimization process to assess selectivity index [5] [1].
Discrepancy between docking score and activity Inaccurate scoring function or overlooking solvation/entropy effects. Use more refined methods like Molecular Dynamics (MD) simulations with MM-GBSA for better binding affinity prediction [7] [8].

References

optimizing MtInhA-IN-1 selectivity over human enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Selectivity & Key Trade-offs

A foundational step in optimization is understanding the potential challenges and trade-offs involved. The following table outlines key concepts and their implications for your work.

Concept Description & Relevance Key Consideration
Direct Selectivity Modeling [1] Training machine learning models directly on the difference in bioactivity (e.g., pActivity) between two targets is more effective for predicting selectivity than using separate bioactivity models. Directly modeling the "selectivity window" can provide more accurate predictions than deducing selectivity from individual target models.
Affinity/Specificity Trade-off [2] Mutations that increase affinity (e.g., adding charged residues like arginine) can often reduce specificity by promoting non-target interactions. Prioritize chemical moieties that promote specific interactions; tyrosine is often favorable, while arginine carries a higher risk of promiscuity. [2]
Affinity/Stability Trade-off [2] Affinity-enhancing mutations can destabilize the protein's structure. Natural antibody maturation often includes compensatory stabilizing mutations. Consider incorporating stability measurements (e.g., thermal shift assays) into your workflow to identify variants that maintain structural integrity. [2]

Experimental Protocols for Selectivity Assessment

Here are detailed methodologies for key experiments that will help you quantify and understand the selectivity of your compounds.

In Vitro Enzyme Inhibition Studies (Steady-State Kinetics)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition (e.g., competitive, uncompetitive) of your compound against both MtInhA and the human enzyme counterparts [3].

  • Objective: To determine the potency and inhibition mechanism of your compound against the target and off-target enzymes.
  • Materials:
    • Purified recombinant MtInhA and human enzymes (e.g., human enoyl-ACP reductase).
    • Inhibitor compound (e.g., MtInhA-IN-1).
    • Substrate (e.g., DD-CoA for MtInhA) and cofactor (NADH).
    • Assay buffer (e.g., 100 mM Pipes, pH 7.0).
    • UV-Vis spectrophotometer.
  • Procedure [3]:
    • Pre-incubation Check: Pre-incubate the enzyme with the inhibitor for different times. Measure the initial velocity after each pre-incubation time to ensure inhibition is not time-dependent. This validates that IC₅₀ and Ki determinations are meaningful.
    • IC₅₀ Determination:
      • Prepare a reaction mixture with fixed, non-saturating concentrations of NADH and substrate.
      • Vary the concentration of the inhibitor across a wide range.
      • Start the reaction by adding the enzyme.
      • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm for 1 minute.
      • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
    • Inhibition Constant (Kᵢ) Determination:
      • Measure initial reaction rates as a function of NADH concentration at several fixed-varied inhibitor concentrations.
      • Fit the data to the appropriate inhibition model (e.g., competitive, uncompetitive) to determine the Kᵢ value.
Thermodynamic Profiling of Binding

This method uses protein fluorescence spectroscopy to determine the dissociation constant (Kd) and the thermodynamic signature (ΔG°, ΔH°, ΔS°) of inhibitor binding. Differences in these signatures between MtInhA and human enzymes can reveal the drivers of selective binding [3].

  • Objective: To characterize the binding affinity and thermodynamics of the inhibitor for the target and off-target enzymes.
  • Materials:
    • Purified enzymes.
    • Inhibitor compound.
    • Fluorescence spectrophotometer.
  • Procedure [3]:
    • Titrate the inhibitor into a solution of the enzyme (pre-bound with NADH).
    • Measure the change in the intrinsic protein fluorescence at each inhibitor concentration.
    • Fit the fluorescence quenching data to a binding model to calculate the Kd value at different temperatures.
    • Perform a van't Hoff analysis by plotting ln(Kd) versus 1/temperature. The slope and intercept of this plot provide the standard enthalpy (ΔH°) and entropy (ΔS°) changes, respectively. The Gibbs free energy (ΔG°) is calculated from ΔG° = -RT ln(Kd).

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
High potency but poor selectivity Compound forms favorable but non-specific interactions (e.g., strong electrostatic) with the off-target enzyme. [2] Analyze the binding site of the human enzyme; modify chemical groups that interact with non-conserved residues to disrupt off-target binding while preserving target affinity.
Time-dependent inhibition The inhibitor may be a slow-binding inhibitor or a covalent agent, complicating classic steady-state analysis. [3] [4] Always perform a pre-incubation time course. If velocity decreases with pre-incubation time, use more complex kinetic models for analysis.
High variability in binding data (Kd) Protein instability or degradation during the fluorescence assay. Check protein purity and stability (e.g., via DSF) before experiments. Ensure consistent temperature control throughout the titration.

Leveraging Computational & Advanced Methods

To accelerate your optimization cycle, consider integrating these advanced approaches:

  • Machine Learning for Selectivity Prediction: As demonstrated for adenosine receptors, you can train a regression model to directly predict the selectivity window (ΔpActivity) between MtInhA and a human enzyme based on compound structures [1]. This requires a dataset of compounds with known activities for both targets.
  • High-Throughput Screening (HTS): Utilize techniques like bio-layer interferometry (BLI) or surface plasmon resonance (SPR) in 384-well format to rapidly generate kinetic and affinity data (kon, koff, KD) for hundreds of inhibitor variants against multiple targets simultaneously [5].
  • Critical Analysis of Co-folding Models: While tools like AlphaFold 3 show remarkable accuracy in predicting protein-ligand structures, be aware that they may overfit to training data and not always generalize well. They might place ligands in a known binding site even after you have computationally mutated key binding residues. Use these predictions as a starting point, not a physical ground truth [6].

Experimental Workflow Diagram

The diagram below visualizes a recommended integrated workflow for selectivity optimization, incorporating both experimental and computational steps.

I hope this structured technical guide provides a solid foundation for your research. The field of selectivity optimization is advancing rapidly, especially with the integration of machine learning and high-throughput methods.

References

reducing cytotoxicity of MtInhA inhibitors in mammalian cells

Author: Smolecule Technical Support Team. Date: February 2026

A Case Study: Reducing Cytotoxicity of an MtInhA Inhibitor

The table below summarizes a study where researchers modified the lead compound KES4 to develop a derivative, KEN1, with improved properties [1].

Compound Target Enzyme Inhibition (mtInhA) Antimycobacterial Activity Key Structural Change
KES4 (Lead) Identified as a novel inhibitor [1] Exhibited inhibitory effect on mycobacterial growth [1] Composed of four rings (A-, B-, C-, D-ring) [1]
KEN1 (Derivative) Superior inhibitory activity to KES4 [1] Comparable to KES4 [1] D-ring modified (2-furoyl group replaced with 2-thienyl group) [1]

This case demonstrates that strategic structural modification, guided by in-silico screening, can enhance target inhibition without compromising antimicrobial efficacy [1].

Core Experimental Protocols for Cytotoxicity Assessment

Here are standard methodologies for evaluating the cytotoxicity of novel compounds in mammalian cells.

Protocol 1: Cell Viability Assay (MTT)

The MTT assay measures mitochondrial activity as an indicator of cell viability [2].

  • Seed Cells: Plate mammalian cells (e.g., MDCK or SH-SY5Y lines) in a 96-well plate at a density of ~1x10⁶ cells/mL and culture for 24 hours [1] [2].
  • Apply Compound: Treat cells with serial dilutions of the test inhibitor. Include a control group treated only with the vehicle (e.g., DMSO) [3].
  • Add MTT Reagent: After the treatment period, add MTT solution to each well to a final concentration of 1 mg/mL and incubate at 37°C for 2-4 hours [2].
  • Solubilize Formazan: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formed purple formazan crystals [2].
  • Measure Absorbance: Read the absorbance of the solution at a wavelength of 490-570 nm using a spectrophotometer or microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells [2].
Protocol 2: Membrane Integrity Assay (LDH)

The Lactate Dehydrogenase (LDH) assay measures the release of this cytoplasmic enzyme from damaged cells, indicating cytotoxicity [4].

  • Seed and Treat: Plate and treat cells as described in the MTT protocol [4].
  • Collect Supernatant: After treatment, carefully collect the cell culture supernatant from each well.
  • Measure LDH Activity: Use a commercial cytotoxicity detection kit (e.g., Cytotoxicity Detection Kit LDH, Roche). Mix the collected supernatant with the kit's reaction mixture and incubate as per the manufacturer's instructions [4].
  • Measure Absorbance: The reaction produces a red formazan dye. Measure the absorbance at 490-500 nm. The amount of LDH activity correlates directly with the number of lysed cells [2].

Troubleshooting Common Cytotoxicity Issues

Issue: A compound shows high cytotoxicity in mammalian cells but is a potent MtInhA inhibitor.

  • Potential Cause & Solution: The functional groups or the overall structure of the compound may be causing off-target effects in mammalian cells.
    • Action: Perform structural modification guided by in-silico drug screening, as illustrated in the case study. Focus on modifying non-critical regions of the molecule (e.g., the D-ring in KES4) to improve selectivity for the bacterial target over host cell components [1].

Issue: Inconsistent cytotoxicity results between different assay methods.

  • Potential Cause & Solution: Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity). A compound might inhibit metabolism without immediately rupturing the cell membrane, or vice versa.
    • Action: Use multiple, orthogonal assay methods to get a comprehensive picture. For instance, combine the MTT assay (metabolic activity) with the LDH assay (membrane integrity) or a dye exclusion assay [2].

Experimental Workflow and Strategy

The following diagrams outline the core workflow for assessing cytotoxicity and the strategic approach to mitigating it, based on the information presented.

architecture Start Start Cytotoxicity Assessment P1 Seed mammalian cells in multi-well plates Start->P1 P2 Treat with compound and incubate P1->P2 P3 Choose Assay Method P2->P3 MTT MTT Assay (Metabolic Activity) P3->MTT LDH LDH Assay (Membrane Integrity) P3->LDH Dye Dye Exclusion (Membrane Integrity) P3->Dye P4 Perform assay according to protocol P3->P4 P5 Quantify signal (Spectrophotometer/Imaging) P4->P5 P6 Analyze data (% viability vs. control) P5->P6 End Interpret Results P6->End

architecture Start Identify Cytotoxic Lead Compound Step1 Conduct in-silico screening and docking simulations Start->Step1 Step2 Identify key functional groups for target binding (e.g., D-ring) Step1->Step2 Step3 Construct virtual library of modified compounds Step2->Step3 Step4 Select & synthesize promising derivative (e.g., KEN1) Step3->Step4 Step5 Validate with biological assays: - Target enzyme activity - Antimicrobial activity - Cytotoxicity Step4->Step5 Result Outcome: Compound with retained efficacy & reduced cytotoxicity Step5->Result

References

overcoming KatG-independent resistance with direct InhA inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Direct InhA Inhibitors: Candidate Compounds at a Glance

The following table summarizes several direct InhA inhibitors that have been identified as promising candidates for overcoming KatG-mediated resistance.

Compound Class / Name Mechanism of Action Anti-TB Activity (MIC or IC₅₀) Key Features & Evidence

| 4-Hydroxy-2-pyridones (e.g., NITD-916) [1] | Binds the enoyl-substrate pocket of InhA in an NADH-dependent manner [1] | MIC₉₀: 0.04 - 0.16 μM vs. MDR-TB strains [1] | - Orally active.

  • Lower resistance frequency (~1 x 10⁻⁸) than INH [1] [2].
  • No cross-resistance with INH in some mutants [2]. | | Diazaborines (e.g., AN12855) [3] | Binds the substrate-binding site in a cofactor-independent manner (does not require NAD) [3] | Potent bactericidal activity; comparable efficacy to INH in murine models [3] | - Orally bioavailable (53%).
  • Active against drug-resistant clinical isolates. [3] | | Benzoxaboroles & Diazaborines (e.g., AN3438) [3] | Forms a covalent ternary complex with InhA and NAD⁺ [3] | IC₅₀: 12 μM (Enzyme) IC₉₀: 16 μM (Whole-cell) [3] | - Binding involves a covalent bond with the 2'-OH of NAD⁺ ribose. [3] | | Diplazole Carboxamides (Compounds 3 & 10) [4] | Binds to the InhA-NAD⁺ complex, likely forming hydrogen bonds with the cofactor [4] | MIC: 25-50 μg/mL IC₅₀: 5.08 - 10.60 μM [4] | - Discovered via mixed virtual screening.
  • Non-cytotoxic to Caco-2 cells. [4] | | CD117 [5] | Inhibits InhA and Fatty Acid Synthase I (FASI) [5] | MIC: 1-10 μM range [5] | - Bactericidal under anaerobic conditions.
  • Shows increased activity in combination with INH or Rifampin. [5] |

Essential Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which are crucial for evaluating direct InhA inhibitors.

Determining Frequency of Resistance

This protocol is used to assess the spontaneous mutation rate of M. tuberculosis against a new compound, which is a key indicator of its potential to develop resistance [1].

  • Principle: A large bacterial population is plated on agar containing a high concentration of the antibiotic. The frequency of resistance is calculated by dividing the number of colonies that grow on the drug-containing plates by the total number of viable bacteria plated.
  • Procedure:
    • Grow a culture of M. tuberculosis (e.g., H37Rv) to mid-log phase.
    • Determine the total viable cell count by performing serial dilutions and plating on drug-free Middlebrook 7H10/7H11 agar. Incubate at 37°C for 3-4 weeks and count the colony-forming units (CFU).
    • Plate a concentrated volume of the culture (e.g., 0.1 mL of a 10x concentrated culture) onto several agar plates containing the investigational compound at a concentration of 10x its MIC.
    • Incubate the plates at 37°C for 3-4 weeks.
    • Count the number of resistant colonies that appear on the drug-containing plates.
    • Calculate the frequency of resistance using the formula: Frequency = (Number of resistant colonies) / (Total number of viable cells plated)
Enzyme Inhibition Assay (IC₅₀ Determination)

This biochemical assay measures the potency of a compound in directly inhibiting the InhA enzyme [4] [3].

  • Principle: The assay monitors the decrease in InhA enzyme activity in the presence of varying concentrations of the inhibitor by measuring the oxidation of NADH to NAD⁺, which is tracked by a decrease in absorbance at 340 nm.
  • Reagents:
    • Purified InhA enzyme.
    • Substrate: e.g., trans-2-dodecenoyl-CoA.
    • Cofactor: NADH.
    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
    • Test compound serial dilutions in DMSO.
  • Procedure:
    • In a microplate, mix the assay buffer, InhA enzyme, NADH, and the test compound.
    • Pre-incubate the mixture for 10-15 minutes to allow the compound to bind to the enzyme.
    • Start the enzymatic reaction by adding the substrate.
    • Immediately monitor the decrease in absorbance at 340 nm over 10-30 minutes using a plate reader.
    • Calculate the rate of reaction for each compound concentration.
    • Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) by fitting the reaction rates vs. compound concentration to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Whole-Cell Activity Assessment (MIC Determination)

The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of a compound that prevents visible growth of M. tuberculosis [5].

  • Principle: Bacteria are exposed to serial dilutions of the test compound. After incubation, growth is assessed visually or using a redox dye like MTT.
  • Procedure (MTT method):
    • Prepare a logarithmic-phase culture of M. tuberculosis H37Rv and dilute to a standard inoculum (e.g., ~10⁵ CFU/mL).
    • Dispense the bacterial suspension into a 96-well plate containing serial dilutions of the test compound.
    • Incubate the plate at 37°C for 7-10 days.
    • Add MTT dye to each well and incubate further.
    • The MIC is defined as the lowest compound concentration that prevents the conversion of MTT (yellow) to formazan (violet), indicating complete inhibition of bacterial growth [5].

Troubleshooting Common Experimental Issues (FAQs)

Q1: My compound shows excellent enzyme inhibition (low IC₅₀) but poor whole-cell activity (high MIC). What could be the reason? A: This is a common challenge in drug discovery and can point to several issues:

  • Cell Permeability: The compound may not be effectively penetrating the thick, waxy mycobacterial cell wall. Consider evaluating logP and performing permeability assays.
  • Efflux Pump Activity: The compound might be actively pumped out of the cell. Test the activity in the presence of efflux pump inhibitors like verapamil or CCCP.
  • Compound Metabolism: The compound could be metabolically degraded inside the bacterial cell. Investigate its stability in bacterial lysates.

Q2: When I generate resistant mutants against my direct InhA inhibitor, some show cross-resistance to isoniazid. Why does this happen? A: Cross-resistance can occur if the mutation in InhA is located at a residue that is critical for the binding of both your direct inhibitor and the activated INH-NAD adduct [1]. For example, a single point mutation in the substrate-binding pocket could alter the binding site for both entities. Mapping the mutation via whole-genome sequencing and comparing it to known INH-resistance conferring mutations in inhA (e.g., I21T, I16T) can clarify this [1] [3].

Q3: What is the best strategy to confirm that my compound's cellular target is indeed InhA? A: A combination of genetic and biochemical evidence is considered the gold standard:

  • Genetic Evidence: Isolate spontaneous resistant mutants and perform whole-genome sequencing. The presence of mutations specifically in the inhA gene provides strong genetic support for InhA as the primary target [1] [3].
  • Biochemical Evidence: Demonstrate that the compound directly binds to purified InhA using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Furthermore, an X-ray co-crystal structure of the compound bound to InhA provides unambiguous validation of the binding site and mode [3].

Experimental & Resistance Mechanism Workflows

The diagrams below illustrate the core experimental workflow for validating direct InhA inhibitors and the genetic mechanisms of resistance.

G Start Identify Candidate Compound Biochem Biochemical Assay (Enzyme IC₅₀) Start->Biochem Cellular Whole-Cell Assay (MIC vs. Mtb) Biochem->Cellular ResFreq Resistance Frequency Cellular->ResFreq MutSeq Sequence Resistant Mutants ResFreq->MutSeq ModeOfAction Mode of Action Studies (e.g., SPR, Crystallography) MutSeq->ModeOfAction InVivo In Vivo Efficacy ModeOfAction->InVivo

G cluster_0 Genetic Mechanisms Inhibitor Direct InhA Inhibitor Resistance Emergence of Resistance Inhibitor->Resistance Mut1 Mutations in inhA active site (e.g., I16T, D148G) Resistance->Mut1  Alters binding site Mut2 Mutations in fabG1-inhA promoter region Resistance->Mut2  Upregulates InhA expression

References

optimizing molecular docking parameters for MtInhA inhibitor screening

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting for MtInhA Docking

Here are answers to some frequently asked questions about molecular docking parameter optimization:

  • FAQ 1: My docking results show poor binding affinity. How can I improve them?

    • Answer: Poor binding affinity often stems from an improperly defined binding site. Before running a large-scale screen, it is critical to perform control or validation docking runs. This involves re-docking a known native ligand or inhibitor (like the N3 ligand into SARS-CoV-2 Main Protease) back into its binding pocket. A successful control run should reproduce the native binding pose with a low Root-Mean-Square Deviation (RMSD), typically under 2.0 Å, confirming your grid parameters and docking setup are correct [1] [2].
  • FAQ 2: What are the key parameters to focus on for optimizing a docking screen?

    • Answer: The most critical parameters are the grid box dimensions and its location/center. The box must be large enough to encompass the entire binding pocket and allow ligand conformational sampling, but not so large that it drastically increases computation time and false positives. The box should be centered on the binding site residues, often identified from a structure co-crystallized with a native ligand [3] [2].
  • FAQ 3: How do I handle receptor flexibility in docking?

    • Answer: Standard rigid receptor docking can miss valid hits. A recommended strategy is ensemble docking, where you dock your ligands against multiple protein conformations. These can be obtained from different crystal structures or generated through molecular dynamics (MD) simulations. This accounts for natural protein flexibility and improves the chances of finding true binders [3] [2].
  • FAQ 4: How reliable are docking scores for predicting binding affinity?

    • Answer: Docking scores are useful for initial ranking but are approximations. For more reliable results, top-scoring hits should be refined using more advanced and computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations and Molecular Dynamics (MD) simulations (e.g., 200 ns). These methods provide a more realistic assessment of binding stability and affinity by considering solvation effects and conformational dynamics [4] [5].

Experimental Protocol & Best Practices

The table below summarizes a protocol for setting up a large-scale docking screen, incorporating essential optimization and control steps [2].

Step Description Key Parameters & Controls
1. Protein Preparation Obtain the 3D structure of the target (e.g., MtInhA from PDB: 7L6C). Remove water molecules and co-crystallized ligands. Add hydrogen atoms, optimize charges, and minimize the structure using a force field. Use Protein Preparation Wizards (e.g., in Maestro). The resolution of the structure (e.g., 1.85 Å for 7L6C) is a key quality indicator [4].
2. Ligand Library Preparation Prepare a database of compounds (e.g., from Enamine). Generate realistic 3D conformers and correct tautomeric/ionization states at biological pH (e.g., pH 7.0). Use tools like LigPrep (Schrödinger) or AutoDock Tools. Filter for drug-likeness using rules like Lipinski's Rule of Five [4] [3].
3. Binding Site Definition Define the grid box for docking. The center should be based on the coordinates of a native substrate or known inhibitor in the active site. Center (X, Y, Z): e.g., 34.65, 49.39, 40.79 for MtInhA [4]. Box Size: Sufficient to accommodate ligand movement (e.g., 25x25x25 Å).
4. Control Docking Perform validation by re-docking a known native ligand. A successful control should achieve a low RMSD (< 2.0 Å) when the predicted pose is compared to the experimental one. This is a critical control step to validate your docking parameters before proceeding to the large library screen [1] [2].
5. Large-Scale Docking Run Execute the docking simulation against the entire prepared compound library using the validated parameters. Use docking programs like Glide (Schrödinger), AutoDock Vina, or DOCK3.7.
6. Post-Docking Analysis Analyze the top hits based on docking scores and the nature of ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts). MM/GBSA: Refine binding affinity predictions. MD Simulations: Analyze stability over time (e.g., 200 ns) via RMSD, RMSF, and interaction analysis [4].

Workflow Visualization

The following diagram illustrates the logical workflow and decision points for optimizing a molecular docking screening campaign.

docking_workflow Start Start: Define Docking Goal Prep Protein & Ligand Preparation Start->Prep DefineBox Define Initial Grid Parameters Prep->DefineBox ControlDock Run Control Docking with Known Ligand DefineBox->ControlDock CheckRMSD Check RMSD vs. Experimental Pose ControlDock->CheckRMSD ParamsGood RMSD < 2.0 Å? CheckRMSD->ParamsGood LargeScreen Proceed to Large-Scale Library Screening ParamsGood->LargeScreen Yes AdjustParams Adjust Grid Center/Size & Rerun Control ParamsGood->AdjustParams No Refine Refine Top Hits with MM/GBSA & MD Simulations LargeScreen->Refine AdjustParams->ControlDock

A Case Study: MtInhA Inhibitor Screening

A 2025 study on discovering novel inhibitors of Mycobacterium abscessus InhA (MAB-InhA) provides a concrete example of an optimized docking protocol [4]:

  • Software & Library: The screening used the Glide docking tool against the Enamine antibacterial library (32,000 compounds).
  • Grid Definition: The docking grid was explicitly centered on the MAB-InhA active site at coordinates X: 34.65, Y: 49.39, Z: 40.79.
  • Validation & Refinement: Identified potential hits (Z1-Z6) were further analyzed using MM/GBSA for binding free energy calculations. The stability of the top complexes (Z4, Z5, Z6) was then confirmed through 200 ns Molecular Dynamics (MD) simulations, analyzing RMSD, RMSF, and ligand-protein interactions.

This case highlights how combining docking with subsequent refinement steps is a robust strategy for successful inhibitor screening.

References

addressing solubility issues with MtInhA-IN-1 in assay buffers

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Enhance Compound Solubility

The following table outlines key methods to improve the solubility of research compounds like MtInhA-IN-1 in biological assays [1] [2] [3].

Strategy Description Key Considerations for Assays
pH Adjustment Using buffers to adjust the pH of the solution to a point where the compound carries a charge, enhancing its aqueous solubility. Must ensure the chosen pH is compatible with the biological assay components (e.g., enzyme activity, cell viability) [1].
Cosolvents Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG) to the aqueous buffer to increase solubility. DMSO is most common; final concentration is critical as high levels can denature proteins or be toxic to cells (typically kept below 1-2%) [1] [2].
Surfactants Using detergents (e.g., Tween, Cremophor) to solubilize compounds via micelle formation. Can interfere with certain assay readouts (e.g., fluorescence) or membrane-based assays; requires careful control experiments [1] [3].
Cyclodextrins Using these cyclic oligosaccharides to form water-soluble inclusion complexes with hydrophobic compounds. Effective for stabilizing compounds in solution; potential for weak interactions that might affect compound bioavailability [1] [3].
Lipid-Based Formulations Employing oils, liposomes, or self-emulsifying systems to deliver the compound. More complex to implement in standard in vitro assays; highly relevant for bridging to in vivo studies [3].
Amorphous Solid Dispersions Creating a metastable, high-energy amorphous form of the compound, which has higher solubility than its crystalline form. The amorphous form is metastable and may crystallize over time, leading to precipitation and variable assay results [1] [2].

A Guide to Solubility for Bioassays

Understanding the nature of solubility is crucial for effective troubleshooting.

  • Kinetic vs. Thermodynamic Solubility: For bioassays, the most relevant concept is often kinetic solubility [2]. This involves pipetting a concentrated DMSO stock solution of the compound into an aqueous assay buffer and observing whether it precipitates. This directly mimics real-world assay conditions. In contrast, thermodynamic solubility measures the concentration of a solid compound in equilibrium with a solution, which is more relevant for pre-formulation work but can be misleading for early-stage assays [2].
  • The Amorphous Precipitate Trap: When a compound in DMSO is added to an aqueous buffer, it typically precipitates as a metastable amorphous form [2]. The kinetic solubility you measure refers to this amorphous phase, which can be significantly higher than the solubility of the stable crystalline form. Relying solely on this high kinetic value can create a false sense of security, as the compound may eventually convert to a less soluble crystalline form, leading to inconsistencies between different assay types (e.g., biochemical vs. cellular) [4] [2].

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to diagnose and resolve solubility problems with this compound in your experiments.

Start Start: Suspected Solubility Issue Step1 Verify DMSO Stock Solution Start->Step1 Step2 Check Final DMSO % Step1->Step2 Step3 Test Kinetic Solubility Step2->Step3 Step4 Evaluate Solubilization Aids Step3->Step4 Precipitation observed Resolved Issue Resolved Step3->Resolved No precipitation Step5 Characterize Solid State Step4->Step5 Step6 Reformulate Compound Step5->Step6 Step6->Resolved

Experimental Protocol: Determining Kinetic Solubility

This method helps you determine the maximum concentration at which this compound remains soluble under specific assay conditions [2].

  • Preparation: Prepare a concentrated stock solution of this compound in high-purity DMSO. The concentration should be high enough that when diluted into the assay buffer, it reaches the desired final testing concentration.
  • Dilution: Piper a small volume of the DMSO stock (e.g., 1-5 µL) into the specific aqueous assay buffer you will use (e.g., 1 mL of 100 mM Pipes pH 7.0). Use the same mixing method and vessel as in your actual assay.
  • Incubation & Observation: Allow the solution to stand for a period that reflects your assay's pre-incubation time (e.g., 15-30 minutes). Visually inspect for cloudiness or precipitate. For a more quantitative measure, use nephelometry (to measure turbidity) or separate the phases by centrifugation/filtration and analyze the supernatant concentration via HPLC-UV [2].
  • Analysis: The kinetic solubility limit is the highest concentration at which no precipitation is detected.

Frequently Asked Questions (FAQs)

Q1: The compound is soluble in my DMSO stock but precipitates in the assay buffer. What should I do first? First, ensure the final concentration of DMSO in your assay does not exceed 1-2% to avoid affecting the biological system [2]. If the problem persists, perform a kinetic solubility assay to determine the compound's actual solubility limit in your specific buffer, and then ensure your working concentration is below this limit [4] [2].

Q2: Why do I get different IC50 values for this compound in enzyme assays versus cell-based assays? This is a common symptom of solubility issues [4]. The compound may be fully soluble in the simpler enzyme assay buffer but precipitates in the more complex cell culture medium, reducing its effective concentration and apparent activity. Differences in protein binding or metabolism in cellular assays can also contribute.

Q3: How can I improve the solubility of this compound without changing its chemical structure? You can reformulate the compound using the strategies in the table above. The most straightforward approaches for in vitro assays are to:

  • Use the minimum amount of a high-quality DMSO cosolvent.
  • Introduce mild surfactants (e.g., 0.01% Tween 80) to the assay buffer.
  • Use cyclodextrins to form soluble complexes [1] [3]. Remember to include appropriate vehicle controls for any additive you use.

References

structural modification strategies to enhance MtInhA-IN-1 binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Enhancing Inhibitor Binding Affinity

Question Issue Overview Proposed Solution & Key Considerations

| Unexpected drop in binding affinity after modification | Small structural changes can cause "activity cliffs," leading to large, unexpected affinity losses [1]. | - Characterize the SAR Landscape: Use computational tools to identify if your compound is near an activity cliff [1].

  • Analyze Binding Mode: Perform molecular docking to check for disrupted key interactions (e.g., with Gln100, Ala157, Ile215) [2]. | | Inhibitor shows good in vitro activity but poor whole-cell activity against Mtb | The compound may fail to cross the complex mycobacterial cell wall, particularly the mycomembrane [3]. | - Apply Structural Edits: Incorporate macrocyclization to generally improve accumulation. Use backbone N-alkylation in a context-dependent manner [3].
  • Use Permeability Assays: Employ the PAC-MAN assay to directly measure compound accumulation in live mycobacteria [3]. | | Calculated binding energy does not correlate with experimental activity | Standard scoring functions can struggle with accuracy. Inaccurate protein-inhibitor complex structures are a common source of error [4]. | - Validate Complex Structure: Ensure the computational model's geometry is reliable. For benzimidazole derivatives, a root-mean-square deviation (RMSD) of < 0.8 Å from the crystal structure is a good benchmark [2].
  • Use Advanced Calculations: Apply higher-level ab initio methods like the Fragment Molecular Orbital (FMO) method to elucidate key electronic interactions [2]. | | Difficulty identifying key residues for interaction optimization | It can be challenging to pinpoint which protein residues contribute most to binding. | - Perform Interaction Energy Analysis: Calculate inter-fragment interaction energies (IFIEs) using FMO calculations. Key residues for benzimidazole inhibitors include Gln100, Ala157, Ile215, and the NAD+ cofactor [2].
  • Focus on H-Bond Networks: Strategically introduce substituents that form new hydrogen bonds with the protein backbone, as this can significantly improve affinity [2]. |

Essential Experimental Protocols

To address the issues above, here are detailed methodologies for key experiments cited in the FAQs.

Protocol: PAC-MAN Assay for Measuring Compound Accumulation in Mycobacteria

The Peptidoglycan Accessibility Click-Mediated Assessment (PAC-MAN) assay quantifies a molecule's ability to cross the mycomembrane and reach the periplasmic space in live mycobacteria [3].

  • Key Steps:

    • Metabolic Labeling: Grow Mycobacterium smegmatis (a model for Mtb) and incubate cells with a DBCO-tagged peptidoglycan (PG) analog (TetD, 25 µM). Transpeptidase enzymes incorporate this analog into the growing PG layer.
    • Test Compound Incubation: Treat the DBCO-labeled cells with your azide-tagged inhibitor compound. If the compound passes the mycomembrane, it will undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction with the DBCO in the PG.
    • Detection: Wash the cells and treat them with an azide-tagged fluorophore. This dye will react with any remaining unoccupied DBCO sites.
    • Quantification: Measure cellular fluorescence. Fluorescence is inversely proportional to inhibitor accumulation—lower signal means more of your inhibitor entered and reacted with the PG landmarks.
  • Critical Controls:

    • Include cells without DBCO labeling (0% fluorescence control).
    • Include DBCO-labeled cells treated only with the fluorophore (100% fluorescence control).
    • Validate that the labeling process does not affect mycomembrane integrity, using an assay like ethidium bromide uptake [3].
Protocol: Reliable Measurement of Binding Affinity (KD)

To ensure your reported affinities are accurate, follow these foundational practices [5].

  • Key Steps:
    • Vary Incubation Time: Before running saturation binding curves, perform a time-course experiment to confirm the reaction has reached equilibrium. The reaction should be taken to at least five half-lives for >96% completion.
    • Avoid the Titration Regime: Ensure the concentration of the limiting binding component (often the protein) is less than or equal to the KD value. If this is not feasible, use more advanced analysis methods that account for depletion.
  • Data Interpretation: Failure to perform these controls can lead to reported KD values that are incorrect by orders of magnitude [5].

Workflow & Data Analysis Diagrams

The following diagrams outline the logical workflow for optimizing an inhibitor and analyzing key computational data.

Diagram 1: Inhibitor Optimization Workflow

This chart maps the strategic path from initial compound analysis to validated optimization.

Inhibitor Optimization Workflow Start Start: Initial Compound A Computational Analysis Start->A B Apply Structural Edits (Macrocyclization, N-alkylation) A->B C Experimental Validation (Binding & Permeability Assays) B->C D Is binding & cell accumulation improved? C->D D->A No E Confirm Key Interactions (e.g., via FMO Calculation) D->E Yes End Optimized Inhibitor Candidate E->End

Diagram 2: Analyzing FMO Interaction Results

This chart illustrates how to process and interpret Inter-Fragment Interaction Energy (IFIE) data to guide structural modifications.

Analyzing FMO Interaction Results Start FMO Calculation Output A Identify Key Residues (Strongest IFIE Values) Start->A B Analyze Interaction Type (H-bond, van der Waals, etc.) A->B C Can a new substituent enhance the interaction? B->C D Design Derivative (e.g., Add H-bond Donor/Acceptor) C->D Yes E Focus on Stabilizing Existing Strong Interactions C->E No

References

troubleshooting MtInhA enzyme activity assays with novel inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to some specific problems you might encounter when working with MtInhA assays.

Question Issue Description Possible Causes & Solutions

| Unexpectedly low or no inhibition | Novel compound shows poor inhibitory effect despite promising in silico predictions [1]. | • Cause: Prodrug mechanism. Compound may require enzymatic activation (e.g., by KatG) unlike direct inhibitors like Labio-16/17 [2] [3]. • Solution: Test compound against both wild-type and KatG-deficient strains to determine activation pathway. | | High background signal in absorbance assays | Excessive absorbance leads to inaccurate measurement of NADH oxidation at 340 nm [3]. | • Cause: Interference from colored compound/extract [4]. • Solution: Include a proper sample blank (all components except enzyme) and subtract its value from test readings [4]. | | Irreproducible results and data scatter | High variability between replicate measurements of enzyme activity and inhibition [4]. | • Cause 1: Turbidity from poorly soluble compounds [4].

  • Solution: Optimize solvent (DMSO) concentration; centrifuge plates if precipitate forms. • Cause 2: Substrate instability or contamination [4].
  • Solution: Include a substrate blank (substrate + buffer) to check for non-enzymatic product formation [4]. | | Determining inhibition modality is unclear | Data from steady-state kinetics does not clearly fit standard competitive, non-competitive, or uncompetitive models [2] [5]. | • Cause: Slow-binding or tight-binding inhibition may require pre-incubation [2]. • Solution: Pre-incubate enzyme with inhibitor for varying times (e.g., 1-30 min) before starting reaction with substrate. Time-dependent increase in inhibition suggests slow-binding kinetics [2] [3]. |

Essential Experimental Protocols

Here are standardized protocols for key experiments, compiled from recent research.

MtInhA Enzyme Inhibition Assay

This protocol is adapted from assays used to evaluate novel 4-aminoquinolines and other inhibitors [2] [3] [1].

Workflow Overview:

Start Prepare Reaction Mixture A 30 mM PIPES buffer pH 6.8 150 mM NaCl Start->A B 200 µM NADH Start->B C Inhibitor (e.g., 50 µM) [Final DMSO < 0.5%] Start->C D 700 nM MtInhA enzyme Start->D PreInc Pre-incubate 25.5°C for 1 min Start->PreInc Add enzyme last Initiate Initiate reaction with 200 µM trans-2-decenoyl-CoA PreInc->Initiate Measure Monitor absorbance at 340 nm for 5 min at 25°C Initiate->Measure Calculate Calculate activity relative to no-inhibitor control Measure->Calculate

Detailed Reagents and Steps:

  • Reaction Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8 [1].
  • Co-factor: 200 µM NADH [1].
  • Enzyme: ~700 nM recombinant MtInhA [1].
  • Substrate: 200 µM trans-2-decenoyl-CoA (DD-CoA) [1].
  • Inhibitor: Varying concentrations dissolved in DMSO (final DMSO concentration < 0.5% to avoid enzyme denaturation) [1].

Steps:

  • In a UV-transparent microcuvette or 96-well plate, add buffer, NADH, and inhibitor.
  • Start the reaction by adding the MtInhA enzyme.
  • Pre-incubate the mixture for 1 minute at 25.5°C [1].
  • Initiate the enzymatic reaction by adding the substrate, trans-2-decenoyl-CoA.
  • Immediately monitor the decrease in absorbance at 340 nm (reporting NADH oxidation) for 5 minutes at 25°C [3] [1].
  • Calculate enzyme activity as the rate of absorbance change and express inhibition as a percentage of activity measured in a no-inhibitor control.
Determining Inhibition Mechanism

This procedure describes how to characterize the mode of action for your inhibitor [2] [3].

Key Experimental Design:

  • Variable 1: Vary the concentration of NADH (e.g., 10-160 µM) at a fixed, non-saturating concentration of DD-CoA [3].
  • Variable 2: Vary the concentration of DD-CoA at a fixed, non-saturating concentration of NADH.
  • Procedure: For each variable, measure initial reaction rates at several fixed-varied concentrations of the inhibitor (e.g., 0.5–120 µM) [3].
  • Analysis: Plot the data on Lineweaver-Burk (double-reciprocal) plots. The pattern of lines indicates the mechanism:
    • Competitive: Lines intersect on the y-axis.
    • Uncompetitive: Parallel lines.
    • Non-competitive/Mixed: Lines intersect to the left of the y-axis.

Key Background & Data Summary

Understanding the target and the properties of known inhibitors is crucial for troubleshooting.

Mycolic Acid Synthesis & InhA Inhibition

FAS2 FAS-II System InhA MtInhA Enzyme (Enoyl-ACP Reductase) FAS2->InhA Catalyzes NADH-dependent reduction step MycolicAcid Mycolic Acids InhA->MycolicAcid Lysis Bacterial Lysis InhA->Lysis Inhibition leads to cell wall disruption CellWall Mycobacterial Cell Wall MycolicAcid->CellWall

Reported Activities of MtInhA Inhibitors The table below summarizes quantitative data from recent studies for easy comparison [2] [3] [1].

Compound / Class Enzyme IC₅₀ / Kᵢ Anti-TB MIC (H37Rv) Cytotoxicity (Selectivity) Key Features & Notes

| LABIO-17 | IC₅₀ = 20 μM Kᵢ = 8 μM | 5 μg/mL (12.8 μM) | Not significant in HaCat, Vero, RAW 264.7 cells [2] [3] | • Direct, non-competitive inhibitor [2]. • Bactericidal in macrophages [3]. • Shows dose-dependent cardiotoxicity in Zebrafish [3]. | | LABIO-16 | IC₅₀ = 20 μM Kᵢ = 8 μM | 5 μg/mL (12.8 μM) | Not significant in HaCat, Vero, RAW 264.7 cells [2] [3] | • Direct inhibitor [3]. • Bacteriostatic in macrophages [3]. • No cardiotoxicity in Zebrafish [3]. A promising hit. | | KEN1 | Superior to lead KES4 | Comparable to lead KES4 | Low cytotoxicity in MDCK and SH-SY5Y cells [1] | • Derived from SBDS of KES4 D-ring [1]. • Improved target binding. | | 4-Aminoquinolines | Sub-micromolar range | Sub-micromolar range | Favorable in vitro ADME properties [2] | • Effective against drug-resistant strains [2]. • In vivo activity in murine TB model [2]. |

References

comparison of MtInhA-IN-1 with triclosan and ethionamide

Author: Smolecule Technical Support Team. Date: February 2026

Established InhA Inhibitors: Triclosan and Ethionamide

For clarity, the table below summarizes key information on two well-documented InhA inhibitors based on the search results.

Inhibitor Mechanism of Action Key Experimental Data (from search results) Shortcomings
Triclosan Direct-acting inhibitor; binds directly to the InhA enzyme without requiring activation [1] [2]. MIC (vs M. tuberculosis): 2.5 µg/mL [1]. InhA IC₅₀: 1100 nM [2]. Improved derivatives show MIC as low as 0.6 µg/mL and IC₅₀ of 90 nM [3]. High lipophilicity can limit bioavailability and lead to poor activity profiles in some derivatives [1] [4].
Ethionamide Prodrug; requires activation by the bacterial enzyme EthA (a flavin monooxygenase) to form an active adduct that inhibits InhA [1] [3]. Activated form has high potency (Ki = 7 nM) [2]. Resistance commonly arises from mutations in the activating enzyme, EthA [1] [3].

How to Locate Information on MtInhA-IN-1

Since the specific compound was not found, here are suggested steps to locate the information you're seeking:

  • Verify the Compound Name and Identifier: Ensure "this compound" is the precise and official name. Searching for a unique Chemical Abstract Service (CAS) number or a standardized IUPAC name can yield more accurate results.
  • Search Specialized Scientific Databases:
    • PubMed / MEDLINE: Search for "[this compound] AND tuberculosis".
    • Google Scholar: Broader search may include pre-prints or theses.
    • Chemical Databases: Use platforms like PubChem or ChemSpider to find the compound's structure and linked bioactivity data.
  • Consult Related Publications: The compound may be reported under a different project code or within a broader class of inhibitors. The search results mention other inhibitor classes like pyrrolidine carboxamides and diaryloxazolones [3], which are part of the active research field you can explore.

Research Context on InhA Inhibitor Development

The following diagram illustrates the primary mechanisms of known InhA inhibitors, which is the core focus of development efforts in this field.

InhA Inhibitor Mechanisms cluster_0 Activation-Dependent (Prodrugs) cluster_1 Direct-Inhibitors InhA InhA Triclosan Triclosan Triclosan->InhA Ethionamide Ethionamide Ethionamide->InhA Activation Activation Ethionamide->Activation Requires Isoniazid Isoniazid Isoniazid->InhA Isoniazid->Activation Requires KatG KatG KatG->Activation EthA EthA EthA->Activation Activation->InhA Active Adduct

References

MtInhA-IN-1 cytotoxicity profile vs other InhA inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profiles of Various InhA Inhibitors

The table below summarizes the available in vitro cytotoxicity data for several InhA inhibitors from recent scientific literature.

Compound Name Cell Lines Tested Cytotoxicity Data / Assay Key Findings Source
CEP (Cepharanthine) THP-1 human macrophages Cytotoxicity analysis at 25 µg/mL Showed highest antimycobacterial activity; cytotoxicity assessed for host-directed therapy. [1]
DIH (CP-31398 dihydrochloride hydrate) THP-1 human macrophages Cytotoxicity analysis at 25 µg/mL Optimally regulated IL-1β and TNF-α, enhancing pathogen clearance. [1]
NUT (Nutlin-3a) THP-1 human macrophages Cytotoxicity analysis at 25 µg/mL Inhibited mycobacterial growth in infected macrophages. [1]
KES4 MDCK (canine kidney); SH-SY5Y (human neuroblastoma) Maintained in high-glucose DMEM with 10% FBS (cytotoxicity assay protocol mentioned) Cytotoxic effects were evaluated, though specific quantitative results not fully detailed in provided excerpt. [2]
KEN1 MDCK (canine kidney); SH-SY5Y (human neuroblastoma) Maintained in high-glucose DMEM with 10% FBS (cytotoxicity assay protocol mentioned) Cytotoxic effects were evaluated, though specific quantitative results not fully detailed in provided excerpt. [2]
GSK693 Not specified in excerpt Reviewed for good drug-like properties and in vivo efficacy Noted to overcome toxicological issues of isoniazid; specific cytotoxicity data not included. [3]
SB-PT070 / SB-PT091 In vivo murine models Efficacy evaluated in murine infection models Focus on efficacy and pharmacokinetics; high lipophilicity (LogP >6) noted as a potential challenge. [4]

Experimental Protocols for Cytotoxicity Assessment

For researchers aiming to replicate or compare these findings, here are the key methodological details:

  • Cell Culture for THP-1 Macrophages [1]: THP-1 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and differentiated into macrophages using 50 µg/µL of phorbol 12-myristate 13-acetate (PMA) for 72 hours, followed by a 24-hour recovery period before treatment.
  • Cytotoxicity Assay [1]: After a 24-hour treatment with the test compounds, cytotoxicity is typically assessed using a colorimetric assay, such as the MTT assay, which measures cell metabolic activity via the reduction of a yellow tetrazolium salt.
  • Cell Culture for Other Mammalian Cells [2]: For non-macrophage lines like MDCK and SH-SY5Y, high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 2 mM L-glutamine is a standard culture condition used prior to cytotoxicity testing.

Experimental Workflow for Cytotoxicity Profiling

The diagram below outlines the general workflow for assessing the cytotoxicity of InhA inhibitors, which is crucial for evaluating their therapeutic potential.

Start Start Assessment Culture Cell Culture & Differentiation Start->Culture Treat Treat with Inhibitor Compound Culture->Treat Assay Viability/Cytotoxicity Assay (e.g., MTT) Treat->Assay Analyze Data Analysis (IC50, Selectivity Index) Assay->Analyze Profile Cytotoxicity Profile Analyze->Profile

Key Insights and Research Considerations

  • Focus on Direct Inhibitors: Recent research emphasizes developing direct InhA inhibitors (DI) that do not require bacterial enzyme activation (like KatG), helping to overcome common resistance mechanisms associated with pro-drugs like isoniazid [3] [1].
  • Beyond Cytotoxicity: For anti-TB drugs, especially those with host-directed therapy potential, immunomodulatory effects are crucial. Some promising compounds optimally regulate cytokine secretion (e.g., IL-1β, TNF-α) to enhance clearance of intracellular pathogens [1].
  • Formulation Challenges: High lipophilicity (LogP >5) is a common issue that can lead to poor solubility and bioavailability, complicating efficacy assessment. Advanced formulation strategies like Self-Micro Emulsifying Drug Delivery Systems (SMEDDS) can be employed to improve drug exposure and efficacy in vivo [4].

References

MtInhA-IN-1 specificity for bacterial vs mammalian enoyl reductases

Author: Smolecule Technical Support Team. Date: February 2026

The Bacterial Enoyl-ACP Reductase (ENR) Family

The bacterial fatty acid synthesis (FAS-II) pathway is a validated target for antibacterial drug discovery because its enzymes differ from their mammalian counterparts [1] [2]. The final and crucial step in each elongation cycle of this pathway is performed by enoyl-ACP reductases (ENRs).

The table below summarizes the key ENR types found in bacteria:

ENR Type Representative Organisms Key Characteristics
FabI Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis (InhA) Most common and studied type; member of the short-chain dehydrogenase/reductase (SDR) superfamily; target of triclosan and isoniazid [1] [2].
FabK Streptococcus pneumoniae, Enterococcus faecalis A flavoprotein that uses FMN as a cofactor; structurally unrelated to FabI, thus conferring intrinsic resistance to FabI-specific inhibitors like triclosan [1].
FabL Bacillus subtilis A homologue of FabI that also belongs to the SDR superfamily but can have different cofactor preferences and inhibitor susceptibility [2].
FabV Vibrio cholerae, Pseudomonas aeruginosa Belongs to the medium-chain dehydrogenase/reductase (MDR) family; another mechanism of resistance to FabI-directed drugs [2].

This diversity means that an inhibitor effective against one type of ENR (e.g., FabI) may not work against others (e.g., FabK), which is a critical consideration for developing narrow or broad-spectrum antibiotics [1] [2].

Established Experimental Protocols for ENR Inhibition

The standard methodology for evaluating ENR inhibitors involves a cascade of experiments, from initial enzymatic screening to cellular efficacy tests. The following diagram outlines a typical workflow for characterizing a potential ENR inhibitor.

G Start Identify Candidate Inhibitor A Enzyme Inhibition Assay (Determines IC₅₀) Start->A B Mechanism of Inhibition Study (Steady-State Kinetics) A->B  Confirms binding mode  and calculates Kᵢ C Cellular Efficacy Assay (Determines MIC) B->C  Tests antibacterial activity D Target Validation in Cells C->D  e.g., gene underexpression  or radiolabeled precursor incorporation E Cytotoxicity Assay (Selectivity Index) D->E  Evaluates mammalian cell safety

Here are detailed protocols for the key assays in the workflow:

  • Enzyme Inhibition Assay (IC₅₀ Determination) This spectrophotometric assay measures the inhibitor's potency on the purified ENR enzyme. The reaction typically includes:

    • Buffer: 100 mM sodium phosphate or Pipes, pH 7.0-7.5 [1] [3].
    • Cofactor: 100-200 µM NADH [1].
    • Enzyme: Purified ENR (e.g., 1.67-3 µg/mL for E. coli FabI) [1].
    • Substrate: Crotonoyl-CoA or a synthetic, longer-chain substrate like DD-CoA (Dodecenoyl-CoA) for MtInhA (e.g., 0.4-0.8 mM) [1] [3]. The reaction is initiated by adding the substrate, and the oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm over several minutes. The IC₅₀ is calculated by fitting the data to a standard inhibition model [1] [3] [4].
  • Cellular Efficacy and Target Engagement (MIC & Specificity) This evaluates the compound's ability to inhibit bacterial growth and its specificity for the bacterial target.

    • Minimum Inhibitory Concentration (MIC): Performed according to standards like CLSI (formerly NCCLS) guidelines in a broth microdilution format to determine the lowest concentration that prevents visible bacterial growth [1].
    • Target Validation: Incorporation of radiolabeled precursors (e.g., ¹⁴C-acetate) into fatty acids is measured in the presence of the inhibitor. Specific ENR inhibitors will reduce fatty acid synthesis. Further validation can be done using bacterial strains that underexpress the fabI gene, which show increased sensitivity (a 4-8 fold decrease in MIC) to the inhibitor [1].

Data for Reference Inhibitors

While data for MtInhA-IN-1 is unavailable, the following table provides a comparison of other inhibitors discussed in the literature, illustrating how selectivity and potency data are typically presented.

Inhibitor / Chemical Series Target Organism & ENR Enzymatic Activity (IC₅₀) Cellular Activity (MIC) Key Findings & Selectivity
Thiopyridines [1] E. coli FabI 3 to 25 µM 1 to 64 µg/mL (for S. aureus and B. subtilis) Inhibition of [¹⁴C]acetate incorporation into fatty acids confirmed target engagement in cells. Correlation between IC₅₀ and MIC supported FabI-specific action [1].
Labio_16 [5] [3] M. tuberculosis InhA (FabI) IC₅₀ and binding affinity determined. Inhibited growth of M. tuberculosis H37Rv and a multidrug-resistant strain. Showed bactericidal activity in a macrophage infection model. No cytotoxicity detected in HaCat, Vero, or RAW 264.7 cell lines, and no cardiotoxicity in a Zebrafish model, indicating a potential for selective toxicity [5] [3].
Diphenyl Ethers (e.g., KEM4, KEM7) [6] [7] M. tuberculosis InhA (FabI) Inhibited mtInhA enzymatic activity. Inhibited growth of a model mycobacteria. Most compounds showed no inhibition of enterobacteria growth and no toxic effects on MDCK and SH-SY5Y mammalian cells, except for one derivative (KEM10) [6] [7].

References

Molecular Docking Workflow for MtInhA Inhibitor Discovery

Author: Smolecule Technical Support Team. Date: February 2026

The process of discovering MtInhA inhibitors through molecular docking generally follows a multi-step workflow, as illustrated below.

G Start Start: Identify Target MtInhA Prep1 Protein Preparation (Crystal Structure PDB: 4U0J, 4BQP) Start->Prep1 Prep2 Ligand Library Preparation (Sources: ZINC, PubChem, ChemBridge) Prep1->Prep2 Method Docking Method Selection Prep2->Method App1 Structure-Based (Virtual Screening) Method->App1 App2 Ligand-Based (Pharmacophore Model) Method->App2 App3 Binding Site Comparison (e.g., ProBiS Plugin) Method->App3 Scoring Pose Generation & Scoring App1->Scoring App2->Scoring App3->Scoring Analysis In Silico Analysis & Hit Selection Scoring->Analysis Validation Experimental Validation (Enzyme IC₅₀, MIC, Cytotoxicity) Analysis->Validation

Summary of Docking Studies and Experimentally Validated MtInhA Inhibitors

The table below summarizes key findings from various studies that used molecular docking to identify MtInhA inhibitors and subsequently validated them through experimental assays.

Study Reference Docking Approach / Software Used Identified Inhibitor (Compound ID) Reported Experimental Activity Additional Experimental Data
Paoli et al. (2017) [1] Two in silico approaches: a 3D pharmacophore model and multiple docking programs [1]. Labio_16 IC₅₀: Not specified for enzyme; Inhibited growth of M. tuberculosis H37Rv and a multidrug-resistant strain (PE-003) [1]. Direct MtInhA inhibitor; Bacteriostatic in infected macrophages; No cardiotoxicity in Zebrafish model [1].
ProBiS Plugin Study (2016) [2] ProBiS plugin (PyMOL/Chimera) for binding site comparison and ligand transposition [2]. Compound 4 (1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole) IC₅₀ = 10 ± 2 μM [2]. Novel scaffold compared to known InhA inhibitors [2].
KES4 Derivative Study (2020) [3] GOLD (Genetic Optimization for Ligand Docking) suite for structure-based screening [3]. KEN1 (1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine) Showed superior MtInhA enzymatic inhibition compared to lead compound KES4; Antimycobacterial activity comparable to KES4 [3]. Derived from lead compound KES4 by modifying the D-ring [3].
BHMB Study (2019) [4] In situ modification of crystal structure (PDB: 4QXM) and linear QSAR model [4]. BHMB1 (from a series of N-benzyl-4-((heteroaryl)methyl) benzamides) IC₅₀ = 20 nM [4]. A benzamide-based inhibitor with a novel binding mode (Tyr158 'out' conformation) [4].

Key Experimental Protocols from the Studies

The following methodologies are commonly used to validate the activity of potential MtInhA inhibitors identified through docking.

  • 1. In vitro Inhibition Studies (Enzyme Assay)

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the MtInhA enzyme.
    • Typical Protocol: The activity of recombinant MtInhA is monitored by measuring the oxidation of NADH to NAD⁺ at 340 nm. The reaction mixture contains the enzyme, NADH, a substrate (like DD-CoA or trans-2-decenoyl-CoA), and the inhibitor. The rate of reaction decrease in the presence of the inhibitor is used to calculate the IC₅₀ value [1] [3].
  • 2. Phenotypic Screening (Minimum Inhibitory Concentration - MIC)

    • Purpose: To evaluate the compound's ability to inhibit the growth of mycobacteria in culture.
    • Typical Protocol: The compound is tested against M. tuberculosis strains (e.g., drug-sensitive H37Rv and multidrug-resistant strains) in vitro. The minimum concentration that prevents visible growth is reported as the MIC [1].
  • 3. Cytotoxicity and Toxicity Assessments

    • Purpose: To ensure the compound is not generally toxic to mammalian cells or whole organisms.
    • Typical Protocol: Compounds are tested on mammalian cell lines (e.g., HaCat, Vero, RAW 264.7, MDCK, SH-SY5Y). For advanced candidates, in vivo models like Zebrafish are used to assess specific toxicities, such as cardiotoxicity [1] [3].

How to Interpret and Compare Docking Data

Since direct comparisons of docking scores are not available, here are some points to consider when evaluating such studies:

  • Docking Scores are Relative: A docking score from one software or study cannot be directly compared to a score from a different software or study. Scores are only meaningful within the context of the specific docking run and molecular library from which they were generated.
  • Focus on Experimental Validation: The ultimate test for a computationally identified inhibitor is its performance in laboratory experiments. Prioritize compounds with strong experimental backing, such as low IC₅₀ (enzyme level), low MIC (cellular level), and a clean cytotoxicity profile.
  • Note the Scaffold: The discovery of inhibitors with novel chemotypes or scaffolds (like those in the table) is particularly valuable as they can help overcome existing drug resistance and provide new starting points for medicinal chemistry [2].

References

validating MtInhA-IN-1 binding mode through molecular dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Integrated Workflow for Binding Mode Validation

The most robust validation comes from an integrated approach that combines computational predictions with experimental biochemistry. The following diagram outlines this complementary workflow.

G Start Start: Identify Potential Inhibitor CompDock Computational Docking (Pose Prediction) Start->CompDock MD_Sim Molecular Dynamics Simulations (Binding Stability & Dynamics) CompDock->MD_Sim CompValidation Computational Validation (e.g., Binding Free Energy) MD_Sim->CompValidation ExpValidation Experimental Validation (Biochemical & Phenotypic Assays) CompValidation->ExpValidation Confirm Confirmed Binding Mode & Activity ExpValidation->Confirm

Computational Protocols and Metrics

Computational methods help predict and refine the binding pose before moving to costly experimental work.

  • Molecular Docking for Initial Pose Generation: Use programs like AutoDock Vina to generate initial ligand poses. For a more rigorous test, perform non-cognate-receptor docking (using a receptor structure determined without the ligand or with a different ligand), which is more challenging but better reflects real-world drug discovery scenarios [1]. The primary metric here is the Root Mean Square Deviation (RMSD) of the predicted pose compared to a known crystal structure, with values below 2.0 Å generally considered successful [1].

  • Molecular Dynamics (MD) for Stability and Dynamics: After docking, subject the top-scoring complexes to MD simulations (typically 50 ns or more) to assess conformational stability and ligand-protein interaction dynamics in a solvated system [2]. Key metrics to analyze include:

    • Protein-ligand complex stability: Monitor the RMSD of the protein backbone and the ligand heavy atoms over the simulation trajectory. A stable or converged RMSD suggests a stable binding pose.
    • Ligand interaction residency: Calculate the percentage of simulation time that specific hydrogen bonds or hydrophobic interactions are maintained. Persistent interactions indicate critical binding contacts.
  • Binding Free Energy Calculations for Affinity Prediction: To overcome docking scoring function inaccuracies, use more advanced methods like Free Energy Perturbation Molecular Dynamics (FEP/MD). This method provides a quantitative estimate of the absolute binding free energy (ΔG) and can better discriminate binders from non-binders [1].

Experimental Validation Techniques

Computational predictions must be confirmed with experimental data to validate the binding mode and inhibitory activity.

  • Steady-State Enzyme Kinetics: This is a fundamental experiment to determine the mechanism of inhibition and the inhibitory constant (Kᵢ).

    • Protocol Summary: Monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm. The reaction is initiated by adding MtInhA to a mixture containing NADH and the substrate (e.g., DD-CoA). To determine the Kᵢ, initial rates are measured as a function of NADH concentration at fixed-varied inhibitor concentrations [3].
    • Key Data: The IC₅₀ (concentration for 50% enzyme activity inhibition) and the inhibitory constant (Kᵢ) provide a direct measure of compound potency [3] [4].
  • Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC) or fluorescence spectroscopy can be used to determine the thermodynamic signature of binding (ΔH, ΔS, ΔG), which provides deeper insight into the driving forces of the interaction [3].

  • Phenotypic and Cytotoxicity Assays: Ultimately, inhibitors must show activity against the whole bacterium and selectivity over host cells.

    • Minimum Inhibitory Concentration (MIC): Determines the lowest concentration that prevents visible growth of M. tuberculosis (e.g., H37Rv strain) [3].
    • Cytotoxicity Assays: Assess compound effects on mammalian cell lines (e.g., Vero, RAW 264.7) to establish a selectivity index [3].
    • Infected Macrophage Model: Evaluates the ability of the compound to inhibit bacterial growth inside macrophages, mimicking the in-host environment [3].

Comparative Inhibitor Data from Literature

The table below summarizes experimental data for other MtInhA inhibitors identified through in silico methods, providing a benchmark for expected results.

Compound ID IC₅₀ (μM) Kᵢ (μM) MIC (M. tuberculosis) Cytotoxicity (Selectivity) Key Validation Methods
Labio_16 [3] Not Specified 0.12 - 0.22 (Uncompetitive vs NADH) 69 μM (H37Rv); 34 μM (MDR strain) Not toxic to Vero, HaCat, RAW 264.7 cells; No cardiotoxicity in Zebrafish Steady-state kinetics, MIC, Cytotoxicity, MD model of ternary complex
Labio_17 [3] Not Specified 0.76 - 1.3 (Uncompetitive vs NADH) 69 μM (H37Rv); 17 μM (MDR strain) Toxic to cell lines; Dose-dependent cardiotoxicity in Zebrafish Steady-state kinetics, MIC, Cytotoxicity
Piperazine derivatives [4] Submicromolar range Reported for 9 most active compounds Not specified in excerpt Not specified in excerpt Steady-state kinetics, X-ray crystallography, SAR
Compound 4 [5] 10 ± 2 μM Not Specified Not specified in excerpt Not specified in excerpt Docking, Steady-state kinetics (IC₅₀)

Key Recommendations for Researchers

  • Prioritize an Integrated Workflow: Relying on a single method can be misleading. A combination of MD simulations for stability, FEP/MD for affinity prediction, and steady-state kinetics for biochemical validation represents a gold-standard approach.
  • Validate Computationally with FEP/MD: When high accuracy is needed for binding affinity prediction, incorporate FEP/MD calculations, as they have been shown to be more promising than docking scores alone [1].
  • Confirm with Cellular Phenotypes: A compound's success extends beyond enzyme inhibition. Include assays for MIC against drug-resistant strains and intracellular activity in infected macrophages to fully characterize its potential [3].

References

efficacy validation of MtInhA-IN-1 in multiple M. tuberculosis strains

Author: Smolecule Technical Support Team. Date: February 2026

Promising Direct InhA Inhibitors with Multi-Strain Efficacy

While data on MtInhA-IN-1 is unavailable, several other direct InhA inhibitors have demonstrated promising activity against various M. tuberculosis strains, including multidrug-resistant (MDR) isolates. The table below summarizes key candidates for comparison.

Compound / Class Reported Activity Against M. tuberculosis Strains Key Experimental Findings
Labio_16 (Novel chemotype) [1] H37Rv (pan-sensitive) & PE-003 (MDR) [1] Direct InhA inhibitor; bacteriostatic in infected macrophage model; inhibited MDR-TB growth in vitro; no cardiotoxicity in Zebrafish model [1].
4-hydroxy-2-pyridones (e.g., NITD-916) [2] Multiple MDR-TB clinical isolates [2] Potent bactericidal activity; orally active; targets InhA without requiring activation; in vivo efficacy in mouse infection models [2].
KEN1 (Piperazine derivative) [3] H37Ra [3] Identified via structure-based drug screening; showed enoyl-ACP reductase (InhA) inhibitory activity and antimycobacterial effects [3].

Essential Experimental Protocols for Validation

The efficacy of a direct InhA inhibitor is typically established through a series of standardized experiments. The methodologies below, drawn from research on the compounds listed above, form the core of a robust validation workflow [1].

cluster_target Target Engagement & Enzymatic Inhibition cluster_pheno Phenotypic & Cytotoxicity Assays cluster_in_vivo In Vivo Profiling Start Compound Validation Workflow A1 Enzyme Inhibition Kinetics (IC₅₀, Kᵢ determination) Start->A1 A2 Thermodynamic Binding Profiling (K_d, ΔG, ΔH, ΔS via fluorescence) A1->A2 B1 In vitro Whole-Cell Activity (MIC against H37Rv, MDR strains) A2->B1 B2 Intracellular Efficacy (Infected Macrophage Model) B1->B2 B3 Mammalian Cell Cytotoxicity (e.g., Vero, RAW 264.7, HaCat cells) B2->B3 C1 Animal Model Efficacy (e.g., Acute/Chronic Mouse Infection) B3->C1 C2 Toxicity Assessment (e.g., Cardiotoxicity in Zebrafish) C1->C2

Key Experimental Details:

  • Enzyme Inhibition Assays: Activity is measured by monitoring the oxidation of NADH to NAD+ at 340 nm. The IC₅₀ (concentration for half-maximal inhibition) and Kᵢ (inhibition constant) are determined by varying inhibitor and substrate (DD-CoA) concentrations [1].
  • Binding Thermodynamics: The dissociation constant (K_d) and thermodynamic parameters (ΔG°, ΔH°, ΔS°) of inhibitor binding to the InhA:NADH complex are determined using protein fluorescence spectroscopy at different temperatures [1].
  • Whole-Cell Phenotypic Screening: The Minimum Inhibitory Concentration (MIC) is determined against reference strains (e.g., H37Rv) and clinical MDR isolates (e.g., PE-003) to confirm cellular activity [1] [2].
  • Intracellular and In Vivo Models: Efficacy is evaluated in macrophages infected with M. tuberculosis and in animal models like mice (for efficacy) and zebrafish (for toxicity profiling, particularly cardiotoxicity) [1].

How to Proceed with Evaluating this compound

Since specific data for your compound is not in the public domain, here are practical steps you can take:

  • Consult the Supplier: The most direct approach is to check the product details or contact the manufacturer/supplier of this compound directly. They may have unpublished technical data or a related peer-reviewed publication.
  • Leverage the Protocols: Use the experimental frameworks outlined above as a checklist to assess what is known about the compound and to design your own validation studies if necessary.

References

×

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

395.09971 Da

Monoisotopic Mass

395.09971 Da

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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